molecular formula C5H6O2 B042952 Ethyl propiolate CAS No. 623-47-2

Ethyl propiolate

Cat. No.: B042952
CAS No.: 623-47-2
M. Wt: 98.1 g/mol
InChI Key: FMVJYQGSRWVMQV-UHFFFAOYSA-N
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Description

Ethyl propiolate is a highly versatile and valuable building block in organic synthesis and materials science, characterized by its terminal alkyne and ester functional groups. Its primary research utility stems from its role as a potent Michael acceptor and a dipolarophile in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles. This "click chemistry" reaction is widely employed for the efficient and reliable bioconjugation of biomolecules, the synthesis of chemical probes, and the development of polymers and dendrimers with tailored architectures. Furthermore, this compound serves as a key precursor in the synthesis of heterocyclic compounds, such as pyrroles and pyrazoles, and is used in the preparation of pharmaceuticals and agrochemicals. Its electrophilic alkyne moiety readily undergoes nucleophilic addition with amines, thiols, and other nucleophiles, enabling facile functionalization. Researchers value this compound for its reactivity, which facilitates the rapid assembly of complex molecular structures under mild conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl prop-2-ynoate
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InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
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InChI Key

FMVJYQGSRWVMQV-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C#C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O2
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Related CAS

31762-50-2
Record name 2-Propynoic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80211359
Record name Ethyl propiolate
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Molecular Weight

98.10 g/mol
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Physical Description

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Ethyl propiolate
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CAS No.

623-47-2
Record name Ethyl propiolate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Propiolate: Chemical Properties and Structure

Introduction

This compound (CAS No: 623-47-2) is the ethyl ester of propiolic acid, representing the simplest acetylenic carboxylic acid ester.[1] It is a versatile and highly reactive organic compound, serving as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its structure features an electron-deficient alkyne group conjugated with an ester functionality, making it a potent Michael acceptor and a valuable substrate in various organic transformations, including cycloaddition reactions and the synthesis of heterocyclic compounds.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental protocols for its use.

Chemical Structure and Identification

This compound is a colorless to pale yellow liquid with a pungent, fruity odor.[4][5][6] The molecule contains a linear alkyne connected to an ethyl ester group. This conjugation between the carbon-carbon triple bond and the carbonyl group significantly influences its reactivity, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][7]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized below for easy reference.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name ethyl prop-2-ynoate[4]
Synonyms Ethyl acetylenecarboxylate, Ethyl propynoate[4][8]
CAS Number 623-47-2[1][4]
Molecular Formula C₅H₆O₂[4][5][9]
Molecular Weight 98.10 g/mol [4][5][9]
Appearance Colorless to pale yellow liquid[4][5]
Density 0.968 g/mL at 25 °C[5]
Boiling Point 120 °C[5]
Melting Point 9 °C[2][4][10]
Refractive Index (n20/D) 1.412[5]
Solubility Miscible with alcohol, ether, chloroform[5][10]
Flash Point 23 °C[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features / PeaksReference(s)
¹H NMR (CDCl₃, 400 MHz) δ 4.26 (q, 2H, CH₂), 2.92 (s, 1H, C≡CH), 1.33 (t, 3H, CH₃)[5]
¹³C NMR Data available[11]
Infrared (IR) Spectra available (FTIR, ATR-IR, Vapor Phase)[4][8][12]
Mass Spectrometry (MS) Data available[4][8]

Reactivity and Key Reactions

This compound's reactivity is dominated by the electrophilic nature of its alkyne group. It is a well-known Michael acceptor and participates readily in various addition and cycloaddition reactions.[2][13]

Michael-Type Addition Reactions

Nucleophiles, such as amines and thiols, readily add across the triple bond in a Michael-type fashion.[3][6] Studies on the reaction with alicyclic secondary amines show that it proceeds through a stepwise mechanism where the nucleophilic attack is the rate-determining step, followed by a rapid proton transfer.[3] The reaction with thiols can be controlled to produce either the Z or E isomer of the resulting thioenoate, depending on the reaction conditions.[7]

G Mechanism: Amine-Catalyzed Thiol Addition start This compound + Thiol (RSH) intermediate1 Allenolate Intermediate start->intermediate1 + Amine Catalyst intermediate2 Protonated Intermediate intermediate1->intermediate2 Protonation product_Z Z-Thioenoate (Kinetic Product) intermediate2->product_Z Kinetic Control product_E E-Thioenoate (Thermodynamic Product) product_Z->product_E Isomerization (Thermodynamic Control)

Caption: Amine-catalyzed conjugate addition of thiols to this compound.[7]

Cycloaddition Reactions

The electron-deficient alkyne of this compound makes it an excellent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.[2][7] It is also widely used in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key reaction in "click chemistry," for the synthesis of triazoles.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols involving this compound.

Protocol 1: One-Step Synthesis of this compound

This method describes the synthesis from propargyl alcohol and ethanol (B145695).[14]

  • Reactants: Propargyl alcohol, ethanol, calcium hypochlorite (B82951) (Losantin), acetic acid, dichloromethane (B109758) (solvent), and a water-retaining agent (e.g., molecular sieves).[14]

  • Molar Ratios: The recommended molar ratio of propargyl alcohol : ethanol : calcium hypochlorite is 1 : (2-4) : (3-5).[14]

  • Procedure:

    • Disperse propargyl alcohol, ethanol, acetic acid, calcium hypochlorite, and the water-retaining agent in dichloromethane in a reaction vessel.[14]

    • Stir the mixture at room temperature (reaction temperature can be maintained between 0-40 °C).[14]

    • Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is completely consumed.[14]

    • Upon completion, quench the reaction by adding water and sodium thiosulfate, stirring for 30 minutes.[14]

    • Neutralize the mixture by slowly adding solid sodium bicarbonate until the pH is 7-8.[14]

    • Separate the layers. Extract the aqueous layer with dichloromethane (3x).[14]

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[14]

    • Remove the solvent via distillation, followed by rectification of the residue to yield pure this compound. A reported yield is 75.0% with a boiling point of 116-118 °C.[14]

Protocol 2: One-Pot, Three-Step Synthesis of a Bicyclic System

This protocol demonstrates the utility of this compound in a sequential reaction workflow to build molecular complexity efficiently.[7]

  • Objective: To synthesize a functionalized bicyclic product via a one-pot sequence involving (1) conjugate addition, (2) oxidation, and (3) Diels-Alder reaction.[7]

  • Workflow:

G One-Pot Reaction Workflow start Start: this compound step1 Step 1: Conjugate Addition Reagents: Thiol, Trialkylamine or KOt-Bu start->step1 intermediate1 Intermediate: Z-Thioenoate step1->intermediate1 step2 Step 2: Oxidation Reagents: mCPBA, LiClO₄ intermediate1->step2 intermediate2 Intermediate: Z-Sulfone step2->intermediate2 step3 Step 3: Diels-Alder Reaction Reagent: Cyclopentadiene intermediate2->step3 product Product: Bicyclic System step3->product

Caption: A one-pot, three-step synthesis starting from this compound.[7]

  • Detailed Steps:

    • Conjugate Addition: Dissolve this compound in a suitable solvent. Add an aromatic thiol and a trialkylamine catalyst to generate the Z-thioenoate intermediate under kinetic control.[7]

    • Oxidation: To the same reaction vessel, add a Lewis acid such as LiClO₄ to sequester the amine catalyst. Then, add meta-chloroperoxybenzoic acid (mCPBA) to oxidize the thioenoate to the corresponding Z-sulfone. The sulfone is a more reactive dienophile.[7]

    • Diels-Alder Reaction: Introduce a diene, such as cyclopentadiene, into the flask to initiate the Diels-Alder reaction with the in situ generated sulfone, yielding the final bicyclic product.[7] Note: Each step is performed sequentially in the same pot without isolation or purification of intermediates, which is a hallmark of an efficient one-pot synthesis.[7]

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate precautions.[4][15] It is also a lachrymator and causes skin and serious eye irritation.[4][15]

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[15] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid contact with skin, eyes, and inhalation of vapors.[15][17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] It is recommended to keep it refrigerated (2-8°C) to maintain quality. Keep the container tightly closed.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Applications in Drug Development and Research

This compound's versatile reactivity makes it a valuable tool for medicinal chemists and drug development professionals.

  • Scaffold Synthesis: It is used to prepare substituted anthraquinones and pyrazolo[1,5-a]pyridines, which have shown anti-inflammatory activity.[5]

  • Click Chemistry: As an activated alkyne, it is a key reagent in CuAAC reactions for linking molecules and synthesizing complex architectures, including bioconjugates and functionalized polymers.[2]

  • Derivatization: It serves as a derivatizing agent for thiols, allowing for the modification and analysis of sulfhydryl-containing compounds, which is important in pharmaceutical and biological analysis.[6]

By understanding its fundamental properties and reactivity, researchers can effectively harness this compound for the synthesis of novel compounds with potential therapeutic applications.

References

Synthesis and preparation of ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Preparation of Ethyl Propiolate

Introduction

This compound (ethyl prop-2-ynoate) is the ethyl ester of propiolic acid, representing the simplest acetylenic carboxylic acid ester.[1] Its chemical formula is HC₂CO₂C₂H₅.[1] It is a colorless liquid with a boiling point of approximately 120 °C, and it is miscible with common organic solvents.[1] This compound is a valuable and versatile building block in organic synthesis, primarily due to the electrophilic nature of its alkyne group.[1] It serves as a key reagent in various chemical transformations, including Michael additions, cycloaddition reactions, and as a coupling reagent in peptide synthesis.[2][3] This guide provides detailed technical information on the principal methods for its laboratory-scale synthesis and preparation, targeting researchers and professionals in chemical and pharmaceutical development.

Synthesis Methodologies

Two primary, well-documented methods for the synthesis of this compound are the Fischer esterification of propiolic acid and a one-pot oxidation-esterification of propargyl alcohol.

Method 1: Fischer Esterification of Propiolic Acid

The Fischer esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] For this compound, this involves reacting propiolic acid with ethanol (B145695), typically catalyzed by sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]

Reaction Principle and Mechanism

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8] The mechanism involves several key steps:

  • Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of propiolic acid, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack : An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

  • Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[8]

To achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing the water produced during the reaction, in accordance with Le Chatelier's principle.[4][6]

Fischer_Esterification_Mechanism cluster_0 1. Carbonyl Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Water Elimination cluster_4 5. Deprotonation Propiolic_Acid Propiolic Acid H+ H⁺ Propiolic_Acid->H+ Protonated_Acid Protonated Intermediate H+->Protonated_Acid Catalyst Protonated_Acid_ref Protonated Intermediate Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Attack Tetrahedral_Intermediate_ref Tetrahedral Intermediate Protonated_Acid_ref->Ethanol Proton_Transferred Isomerized Intermediate Tetrahedral_Intermediate_ref->Proton_Transferred Tautomerism Proton_Transferred_ref Isomerized Intermediate Protonated_Ester Protonated Ester Proton_Transferred_ref->Protonated_Ester Water H₂O Proton_Transferred_ref->Water Loss of H₂O Protonated_Ester_ref Protonated Ester Ethyl_Propiolate This compound Protonated_Ester_ref->Ethyl_Propiolate H+_regen H⁺ Protonated_Ester_ref->H+_regen Catalyst Regenerated

Caption: Mechanism of Fischer Esterification for this compound.

Experimental Protocol

The following is a generalized protocol for the synthesis of this compound via Fischer esterification.

  • Materials:

    • Propiolic acid

    • Anhydrous ethanol (excess)

    • Concentrated sulfuric acid (catalyst)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

    • Dichloromethane (B109758) or diethyl ether (extraction solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiolic acid and a three- to five-fold molar excess of anhydrous ethanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) with continuous stirring.

    • Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing cold water.[9]

    • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.[9]

Fischer_Workflow start Start reagents Combine Propiolic Acid, Ethanol, and H₂SO₄ Catalyst start->reagents reflux Heat to Reflux (1-3 hours) reagents->reflux workup Cool and Quench with Cold Water reflux->workup extraction Extract with Solvent (e.g., CH₂Cl₂) workup->extraction wash Wash Organic Layer: 1. NaHCO₃ (aq) 2. H₂O 3. Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporation Filter and Evaporate Solvent dry->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product Propargyl_Workflow start Start reagents Combine Propargyl Alcohol, Ethanol, Ca(OCl)₂, Acetic Acid, CH₂Cl₂, and Molecular Sieves in Flask start->reagents react Stir at Room Temperature (Monitor by GC) reagents->react quench Quench with H₂O and Sodium Thiosulfate react->quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize extract Separate Layers and Extract Aqueous Phase neutralize->extract wash_dry Combine Organic Layers, Wash with Brine, Dry over Na₂SO₄ extract->wash_dry distill Filter and Distill: 1. Remove CH₂Cl₂ 2. Rectify Product wash_dry->distill product Pure this compound distill->product

References

Physical and chemical properties of ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 623-47-2), the ethyl ester of propiolic acid, is a highly versatile reagent in organic synthesis.[1][2] Its unique structure, featuring an electrophilic terminal alkyne conjugated to an ester group, makes it a valuable building block for a wide array of molecular architectures.[1][3] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its use, and essential safety information, tailored for professionals in research and drug development.

Physical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity or pungent odor.[4][5] It is miscible with common organic solvents such as ethanol, ether, and chloroform (B151607).[3][4] Its key physical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₅H₆O₂[6][7][8]
Molar Mass 98.10 g·mol⁻¹[1][6][8]
Appearance Clear colorless to light yellow liquid[4][5]
Melting Point 9 °C[9][10][11]
Boiling Point 119-120 °C (at 760 mmHg)[1][9]
Density 0.968 g/mL (at 25 °C)[1][4][11]
Refractive Index n20/D 1.411 - 1.413[4][5][10]
Flash Point 25 °C (77 °F) - Closed Cup[9]
Solubility Miscible with alcohol, ether, chloroform[3][4]
Storage Temperature 2-8 °C[11]
Spectroscopic Data

The structural features of this compound can be confirmed by standard spectroscopic methods. A typical ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the ethyl and acetylenic protons.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 4.26 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.92 (s, 1H, -C≡CH)

    • δ 1.33 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)[4]

Key Reactions of this compound

References

An In-depth Technical Guide to Ethyl Propiolate: Molecular Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl propiolate, a key reagent in organic synthesis, is an ester of propiolic acid and ethanol (B145695). This guide provides an overview of its fundamental molecular properties and a common synthetic route, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization using various analytical techniques.

Table 1: Molecular Properties of this compound

PropertyValueReferences
Molecular FormulaC₅H₆O₂[1][2]
Molecular Weight98.10 g/mol [1][2]
IUPAC Nameethyl prop-2-ynoate[1]
SynonymsEthyl acetylenecarboxylate, Ethyl propynoate[1]
CAS Number623-47-2[2]

Synthesis of this compound via Fischer Esterification

A prevalent method for synthesizing this compound is through the Fischer esterification of propiolic acid with ethanol. This acid-catalyzed reaction is a fundamental process in organic chemistry for the formation of esters.

The reaction involves the protonation of the carbonyl oxygen of propiolic acid by an acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and the deprotonation of the resulting oxonium ion yields the final product, this compound. The overall reaction is reversible.

Below is a diagram illustrating the logical workflow of the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification Propiolic_Acid Propiolic Acid (HC≡CCOOH) Protonation Protonation of Carbonyl Propiolic_Acid->Protonation Reaction Initiation Ethanol Ethanol (CH₃CH₂OH) Ethanol->Protonation Reaction Initiation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Reaction Initiation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ethyl_Propiolate This compound (HC≡CCOOCH₂CH₃) Deprotonation->Ethyl_Propiolate Product Formation Water Water (H₂O) Deprotonation->Water Product Formation

Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification of Propiolic Acid

The following is a generalized experimental protocol for the synthesis of this compound via Fischer esterification. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.

Materials:

  • Propiolic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiolic acid and an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation under reduced pressure.

References

Spectroscopic Analysis of Ethyl Propiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl propiolate, a key building block in organic synthesis. The document details its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a valuable resource for compound identification and characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the Infrared, 1H NMR, and 13C NMR spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch
~2100MediumC≡C stretch
~1700StrongC=O stretch (ester)
~1250, ~1080StrongC-O stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) - Solvent: CDCl3

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~4.2Quartet2H-OCH2CH3~7.1
~2.8Singlet1H≡C-H
~1.3Triplet3H-OCH2CH3~7.1

13C NMR (Carbon-13 NMR) - Solvent: CDCl3

Chemical Shift (δ) ppmAssignment
~152C=O (ester)
~78-C≡C-H
~75-C≡C-H
~62-OCH2CH3
~14-OCH2CH3

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized standard procedures and may be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO2, water vapor).

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (1H and 13C NMR)
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve a high-resolution, symmetrical peak shape for the TMS signal.

  • 1H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H spectrum, a single scan is often sufficient.

    • Acquire the free induction decay (FID).

  • 13C NMR Acquisition:

    • Switch the spectrometer to the 13C channel.

    • Set the appropriate acquisition parameters. Due to the low natural abundance and lower gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 or more) and a relaxation delay are typically required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID for both 1H and 13C experiments to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the atoms.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample This compound IR_Acquisition Acquire IR Spectrum (ATR) Sample->IR_Acquisition Neat Liquid NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Data IR Spectral Data IR_Acquisition->IR_Data Analysis Structural Elucidation IR_Data->Analysis H_NMR_Acquisition Acquire 1H NMR NMR_Prep->H_NMR_Acquisition C_NMR_Acquisition Acquire 13C NMR NMR_Prep->C_NMR_Acquisition NMR_Data NMR Spectral Data H_NMR_Acquisition->NMR_Data C_NMR_Acquisition->NMR_Data NMR_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

The Alkyne Moiety of Ethyl Propiolate: A Versatile Tool in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the alkyne group, which is activated by the adjacent electron-withdrawing ethyl ester functionality. This activation renders the alkyne susceptible to a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, focusing on cycloaddition reactions, nucleophilic additions, and organometallic cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Cycloaddition Reactions

The electron-deficient alkyne of this compound readily participates as a dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.

Diels-Alder Reaction

This compound is an excellent dienophile in [4+2] cycloaddition reactions with a variety of dienes. These reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen of the ester group, further increasing the electrophilicity of the alkyne and accelerating the reaction rate.[1][2]

A common application is the reaction with furan (B31954) and its derivatives. The initial cycloadducts can undergo subsequent rearrangement to form substituted aromatic compounds.[1]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Methylfuran (B129897) and this compound [1]

  • Materials: 2-Methylfuran (6.56 g), this compound (7.84 g), Anhydrous AlCl₃ (10.64 g), Dichloromethane (CH₂Cl₂, 420 ml), Water, Sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a mixture of this compound and anhydrous AlCl₃ in 300 ml of CH₂Cl₂, a solution of 2-methylfuran in 120 ml of CH₂Cl₂ is added at approximately 20°C to achieve a final concentration of 0.2 M for all three reagents.

    • The mixture is allowed to stand with occasional shaking for 30 minutes at room temperature.

    • The reaction is then quenched by shaking vigorously with cold water.

    • The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated to dryness to yield the crude product.

    • The major product, ethyl 5-hydroxy-2-methylbenzoate, can be purified by chromatography.

Diels_Alder_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Methylfuran 2-Methylfuran Adduct [4+2] Cycloadduct (unstable) 2-Methylfuran->Adduct + EthylPropiolate This compound EthylPropiolate->Adduct LewisAcid AlCl₃, CH₂Cl₂ Room Temperature LewisAcid->Adduct Catalyzes RearrangedProduct Ethyl 5-hydroxy-2-methylbenzoate Adduct->RearrangedProduct Rearrangement

Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with this compound [2]

Furan:EP:AlCl₃ RatioTemperature (°C)Overall Yield (%)Product Ratio (endo-endo:endo-exo)
2:1:1-10451:1.1
2:1:10581:0.8
2:1:110651:0.6
2:1:127701:0.3
1,3-Dipolar Cycloaddition

This compound is a key substrate in 1,3-dipolar cycloadditions, providing a straightforward route to five-membered heterocycles, such as pyrazoles and isoxazoles.[3][4][5] These reactions often proceed with high regioselectivity. For instance, the reaction with diazo compounds typically yields pyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition [5]

  • Materials: this compound, α-diazocarbonyl compound, Solvent (e.g., toluene (B28343) or solvent-free).

  • Procedure:

    • A mixture of the α-diazocarbonyl compound and a slight excess of this compound is heated.

    • For solvent-free conditions, the mixture is heated directly. In solution, a suitable solvent like toluene is used, and the mixture is refluxed.

    • The reaction progress is monitored by TLC.

    • Upon completion, the excess this compound and solvent (if any) are removed under reduced pressure to afford the pyrazole (B372694) product, which can be further purified by crystallization or chromatography.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Pyrazole Substituted Pyrazole Diazo->Pyrazole + EthylPropiolate This compound EthylPropiolate->Pyrazole Heat Heat (Δ) Heat->Pyrazole Promotes

Nucleophilic Addition Reactions (Michael Addition)

The electron-withdrawing nature of the ester group makes the β-carbon of the alkyne in this compound highly electrophilic and susceptible to nucleophilic attack in a Michael-type or conjugate addition. A wide range of nucleophiles, including thiols, amines, and alcohols, can be employed.

Thia-Michael Addition

Thiols readily add to this compound, often catalyzed by a base such as triethylamine.[6] The stereochemistry of the resulting vinyl sulfide (B99878) can be controlled by the reaction conditions.

Experimental Protocol: Triethylamine-Catalyzed Thia-Michael Addition of Thiophenol to this compound [6]

  • Materials: this compound (1.0 mmol), Thiophenol (1.0 mmol), Triethylamine (catalytic amount), Dichloromethane (CH₂Cl₂, 5 mL).

  • Procedure:

    • To a solution of this compound in dichloromethane, thiophenol is added, followed by a catalytic amount of triethylamine.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is washed with dilute HCl to remove the triethylamine, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, ethyl 3-(phenylthio)acrylate.

    • The product can be purified by column chromatography.

Thia_Michael_Addition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiol Thiophenol VinylSulfide Ethyl 3-(phenylthio)acrylate Thiol->VinylSulfide + EthylPropiolate This compound EthylPropiolate->VinylSulfide Base Et₃N (catalyst) CH₂Cl₂, RT Base->VinylSulfide Catalyzes

Table 2: One-Pot Addition-Oxidation of Aromatic Thiols to this compound

ThiolZ:E Ratio (Addition)Yield (Z-sulfone, %)
p-Toluethiol8:181
Thiophenol12:171
Benzyl mercaptan5:164
p-Methoxythiophenol10:190
p-Chlorothiophenol10:170
p-Bromothiophenol3:151
p-Fluorothiophenol10:184
1,2-dichloroethane (B1671644) used as solvent; 2nd step at 83 °C.
Aza-Michael Addition

Amines also undergo conjugate addition to this compound to form enamines. The reaction can be catalyzed by bases or proceed thermally.[7]

Experimental Protocol: Base-Catalyzed Aza-Michael Addition of Benzylamine (B48309) to this compound [7]

  • Materials: this compound (1.0 mmol), Benzylamine (1.0 mmol), Toluene (5 mL), Immobilized Candida antarctica lipase (B570770) B (CALB).

  • Procedure:

    • To a solution of this compound in toluene, benzylamine and immobilized CALB are added.

    • The mixture is stirred at 50°C for 15 hours.

    • The enzyme is filtered off, and the solvent is removed under reduced pressure.

    • The resulting enamine product can be purified by chromatography.

Organometallic Reactions

The terminal alkyne of this compound can participate in various organometallic cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This compound serves as the alkyne component, leading to the synthesis of aryl or vinyl propiolates.[8][9][10]

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene (B166478) and this compound in a Flow Reactor [8]

  • Materials: 4-Iodotoluene (0.109 g, 0.5 mmol), Phenylacetylene (as a representative alkyne, 0.062 g, 0.6 mmol), Tetrahydrofuran (THF)-Dimethylacetamide (DMA) 9:1 (10 mL), 5% Pd on alumina (B75360) powder, 0.1% Cu₂O on alumina powder.

  • Apparatus: X-Cube™ flow reactor or similar.

  • Procedure:

    • Dissolve 4-iodotoluene and the alkyne in the THF-DMA solvent mixture.

    • Pack the reactor cartridges with the Pd and Cu₂O catalysts on alumina support in a weight ratio of 17:1.

    • Pass the solution of reactants through the heated (80°C) catalyst cartridges at a flow rate of 0.1 mL/min.

    • Collect the eluate and add water (30 mL).

    • Extract the mixture with hexane (B92381) (3 x 30 mL).

    • Wash the combined hexane portions with brine and dry over MgSO₄.

    • Evaporate the solvent and purify the residue by column chromatography on silica (B1680970) gel (hexane:ether:acetone 30:1:2) to yield the coupled product.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product ArylHalide Aryl Halide (e.g., 4-Iodotoluene) CoupledProduct Ethyl 3-arylpropiolate ArylHalide->CoupledProduct + EthylPropiolate This compound EthylPropiolate->CoupledProduct Catalyst Pd catalyst, Cu(I) co-catalyst Base (e.g., Et₃N), Solvent Catalyst->CoupledProduct Catalyzes

Table 3: Optimized Sonogashira Coupling of Iodoarenes with this compound [9]

IodoareneCatalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF95
4-IodotoluenePd(PPh₃)₂Cl₂/CuIEt₃NTHF97
4-IodoanisolePd(PPh₃)₂Cl₂/CuIEt₃NTHF96
4-IodonitrobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85

Conclusion

The alkyne group in this compound exhibits a rich and diverse reactivity profile, making it a cornerstone reagent in modern organic synthesis. Its participation in cycloadditions, nucleophilic additions, and organometallic couplings provides efficient pathways to a vast array of complex molecules. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of the reactivity of this compound will undoubtedly continue to fuel innovation in drug discovery and development.

References

An In-depth Technical Guide to the Core Reactions of Ethyl Propiolate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond makes it an excellent Michael acceptor and a reactive partner in a variety of cycloaddition and nucleophilic addition reactions. This guide provides a detailed overview of the key transformations involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction workflows, to aid researchers in its effective application.

Core Reactivity and Applications

This compound's reactivity is dominated by the electrophilicity of its alkyne, making it susceptible to attack by a wide range of nucleophiles and dienes. This reactivity is harnessed to construct a diverse array of molecular scaffolds, particularly heterocyclic systems that are of significant interest in medicinal chemistry and drug development.[1] Key reactions include:

  • Cycloaddition Reactions: this compound readily participates in [3+2] and [4+2] (Diels-Alder) cycloadditions to furnish five- and six-membered rings, respectively. These reactions are fundamental for the synthesis of pyrazoles, isoxazoles, triazoles, and pyridines.[1]

  • Michael Additions: As a potent Michael acceptor, this compound undergoes conjugate addition with a variety of soft nucleophiles, including thiols, amines, and carbanions. This reaction is crucial for carbon-carbon and carbon-heteroatom bond formation.

  • Phosphine-Catalyzed Reactions: Tertiary phosphines can catalyze a range of annulation and addition reactions of this compound, providing access to complex cyclic and acyclic structures.

The products of these reactions often serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2]

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for some of the key reactions of this compound, providing a comparative look at yields and conditions.

Table 1: [3+2] Cycloaddition of 2-Furfural Oxime and this compound[3]
EntrySolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted isoxazole (B147169)Yield (%)
1Dichloromethane (B109758)8.933.4 : 123
2Toluene2.382.0 : 118
3Ethanol24.31.9 : 115
4Dimethyl sulfoxide46.71.5 : 112
Table 2: Michael Addition of Thiols to this compound[4]

Reaction of Thiophenol and this compound in Various Solvents

EntrySolventDielectric Constant (ε)Conversion (%)Time (h)
1Benzene2.31001
2Toluene2.41001
3Dioxane2.21001
4THF7.51001
5Acetone211001
6Acetonitrile371001
7DMF371001
8DMSO471001

Triethylamine-Catalyzed Addition of Dodecanethiol to this compound in Various Solvents

EntrySolventDielectric Constant (ε)Conversion (%)Time (h)E/Z Ratio
1Benzene2.3100198:2
2Dioxane2.2100196:4
3THF7.5100187:13
4Acetone21100158:42
5Acetonitrile37100138:62
6DMSO47100122:78
Table 3: One-Pot Thioconjugate Addition-Oxidation-Diels-Alder Reaction[1]
EntryThiolDiastereomer Ratio (endo:exo)Yield of Endo Isomer (%)
1p-Toluenethiol>20:178
24-Methoxythiophenol>20:181
34-tert-Butylthiophenol>20:175
4Thiophenol>20:171
52-Naphthalenethiol>20:172
64-Bromothiophenol>20:165
7Benzyl mercaptan>20:168
8Cyclohexyl mercaptan84:1657
91-Octanethiol81:1951
101-Dodecanethiol74:2647

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

[3+2] Cycloaddition: Synthesis of Ethyl 3-(2-furanyl)-5-isoxazolecarboxylate and Ethyl 3-(2-furanyl)-4-isoxazolecarboxylate[3]

General Procedure:

  • To a 100 mL round-bottom flask containing a mixture of this compound (0.32 g, 3.27 mmol) and furfural (B47365) oxime (0.20 g, 1.80 mmol) in the desired solvent (5 mL), add bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol).

  • Stir the reaction mixture vigorously overnight at room temperature.

  • Extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers. The ratio of the regioisomers can be determined by ¹H NMR spectroscopy by comparing the integrals of the methine protons on the isoxazole rings.

One-Pot Three-Step Thioconjugate Addition-Oxidation-Diels-Alder Reaction[1]

Typical Procedure for S-Aryl Thiols:

  • In a reaction vessel, mix the S-aryl thiol (1.0 equiv) and a trialkylamine catalyst (e.g., triethylamine, 0.1 equiv) in dichloromethane (CH₂Cl₂) at room temperature.

  • Cool the mixture to -78 °C and add this compound (1.0 equiv).

  • Stir the reaction at -78 °C for 1 hour.

  • Add meta-chloroperbenzoic acid (m-CPBA, 1.1 equiv) and lithium perchlorate (B79767) (LiClO₄, 0.1 equiv).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and add cyclopentadiene (B3395910) (2.0 equiv) and additional LiClO₄ (0.1 equiv).

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup and purify the product by column chromatography on silica gel to isolate the major endo diastereomer.

Note: For aliphatic thiols, a catalytic amount of an alkoxide base (e.g., potassium tert-butoxide) is used instead of a trialkylamine.

Michael Addition of Amines to this compound

While a specific, detailed protocol for the Michael addition of a simple amine like piperidine (B6355638) was not found in the searched literature, the general principle involves the conjugate addition of the amine to the electron-deficient alkyne. The reaction is typically base-catalyzed or can proceed thermally. The stereochemical outcome (E or Z isomer) can be influenced by reaction conditions such as solvent and temperature.[3]

Phosphine-Catalyzed Annulations

Detailed, step-by-step experimental protocols for phosphine-catalyzed annulations specifically using this compound as the starting allene (B1206475) precursor were not available in the provided search results. However, the general mechanism for the phosphine-catalyzed [3+2] annulation of an imine and an allene (which can be formed in situ from an alkyne precursor) involves the initial addition of the phosphine (B1218219) to the allene to form a zwitterionic intermediate. This intermediate then reacts with the imine, leading to a cyclized product and regeneration of the phosphine catalyst. The choice of phosphine catalyst can influence the reaction pathway, leading to different annulation products (e.g., [3+2] vs. [4+3]).

Signaling Pathways and Experimental Workflows

No specific signaling pathways in a biological or drug development context directly involving this compound were identified in the conducted literature search. The primary application of this compound appears to be as a versatile building block in synthetic organic chemistry for the creation of diverse molecular architectures, some of which may have biological activity.

The following diagrams illustrate the logical workflow for two of the key synthetic transformations described.

experimental_workflow_one_pot cluster_step1 Step 1: Thioconjugate Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Diels-Alder Cycloaddition Thiol Thiol Thioenoate Z-Thioenoate Intermediate Thiol->Thioenoate Et_propiolate This compound Et_propiolate->Thioenoate Base Base (e.g., Et3N) Base->Thioenoate catalyst Sulfone Z-Sulfone Intermediate Thioenoate->Sulfone mCPBA m-CPBA mCPBA->Sulfone LiClO4_ox LiClO4 LiClO4_ox->Sulfone catalyst Final_Product Bicyclic Product Sulfone->Final_Product Cyclopentadiene Cyclopentadiene Cyclopentadiene->Final_Product LiClO4_da LiClO4 LiClO4_da->Final_Product catalyst

Caption: One-Pot Three-Step Synthesis Workflow.

cycloaddition_workflow Et_propiolate This compound Reaction [3+2] Cycloaddition Et_propiolate->Reaction Dipole 1,3-Dipole (e.g., Nitrile Imine, Nitrile Oxide, Azide) Dipole->Reaction Regioisomers Mixture of Regioisomers Reaction->Regioisomers Product1 5-membered Heterocycle (e.g., Pyrazole, Isoxazole, Triazole) Regioisomer 1 Regioisomers->Product1 Separation Product2 5-membered Heterocycle Regioisomer 2 Regioisomers->Product2 Separation

Caption: [3+2] Cycloaddition for Heterocycle Synthesis.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering efficient routes to a wide variety of valuable compounds. Its predictable reactivity in cycloaddition and Michael addition reactions makes it a reliable tool for the construction of complex molecular frameworks, particularly heterocycles of medicinal importance. This guide provides a foundational understanding of its core reactions, supported by experimental data and procedures, to empower researchers in leveraging the full synthetic potential of this versatile building block. Further exploration into phosphine-catalyzed transformations and the development of more stereoselective addition reactions will undoubtedly continue to expand the utility of this compound in the years to come.

References

Ethyl Propiolate: A Versatile Alkyne for the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (HC₂CO₂C₂H₅) is a highly versatile and reactive organic compound, serving as a fundamental building block in the synthesis of a wide array of complex molecules and advanced materials.[1] As the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid, its unique electronic properties, stemming from the electron-withdrawing ester group conjugated to an alkyne, make it a potent electrophile in numerous organic transformations.[1] This guide provides a comprehensive overview of this compound's utility in the development of advanced materials, with a focus on its application in the synthesis of heterocyclic compounds, complex molecular architectures, and functional polymers. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its application in research and development.

Core Reactivity and Chemical Properties

This compound's reactivity is dominated by the electrophilicity of its alkyne group, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.[1] It is a colorless liquid, miscible with most organic solvents, with a boiling point of approximately 120 °C and a density of 0.968 g/mL at 25 °C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₆O₂
Molar Mass98.10 g·mol⁻¹[2]
Boiling Point118-120 °C
Density0.963 - 0.968 g/mL at 25 °C[2][3]
Refractive Index1.412[2][3]
Flash Point23 °C (73 °F)[3]

Applications in Advanced Material Synthesis

Heterocyclic Compounds: Building Blocks for Pharmaceuticals

This compound is a key precursor in the synthesis of various heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[4] Its ability to participate in cycloaddition reactions provides a direct route to five-membered rings like pyrazoles and isoxazoles, which are known to exhibit anti-inflammatory, antifungal, and anticancer properties.[5]

Pyrazoles are a critical class of heterocycles in medicinal chemistry. The 1,3-dipolar cycloaddition of diazo compounds to this compound offers a regioselective and efficient pathway to substituted pyrazoles.[6][7] The reaction proceeds by the concerted addition of a 1,3-dipole (the diazo compound) to the dipolarophile (this compound).[7]

pyrazole_synthesis cluster_reactants Reactants cluster_products Products Ethyl_propiolate This compound Transition_State [3+2] Cycloaddition Ethyl_propiolate->Transition_State + Diazo_compound Diazo Compound (R-CHN2) Diazo_compound->Transition_State Pyrazole Ethyl Pyrazole-carboxylate Transition_State->Pyrazole Catalyst (e.g., Cu(I), Ru(II)) isoxazole_synthesis cluster_reactants Reactants cluster_products Products Ethyl_propiolate This compound Cycloaddition [3+2] Cycloaddition Ethyl_propiolate->Cycloaddition + Nitrile_Oxide Nitrile Oxide (R-CNO) (in situ generated) Nitrile_Oxide->Cycloaddition Isoxazole_3_5 Ethyl 3-R-isoxazole-5-carboxylate Isoxazole_3_4 Ethyl 3-R-isoxazole-4-carboxylate Cycloaddition->Isoxazole_3_5 Major isomer Cycloaddition->Isoxazole_3_4 Minor isomer one_pot_reaction Start This compound + Thiol Step1 Thioconjugate Addition (Base-catalyzed) Start->Step1 Intermediate1 Z-thioenoate Step1->Intermediate1 Step2 Oxidation (mCPBA, LiClO4) Intermediate1->Step2 Intermediate2 Z-sulfone (Dienophile) Step2->Intermediate2 Step3 Diels-Alder Cycloaddition (+ Cyclopentadiene) Intermediate2->Step3 Product Functionalized Bicyclic Product Step3->Product polymerization_workflow Monomer_Synthesis Monomer Synthesis (e.g., Oxythis compound) Polymerization Polymerization (e.g., Rh-complex catalyst) Monomer_Synthesis->Polymerization Polymer Poly(propiolate) Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification Characterization Material Characterization (GPC, NMR, DSC, TGA) Purification->Characterization Advanced_Material Advanced Functional Material Characterization->Advanced_Material

References

Alternate names for ethyl propiolate such as ethyl acetylenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Ethyl Propiolate.

This compound, also known as ethyl acetylenecarboxylate, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents and other functional molecules. This guide provides a detailed overview of its chemical identity, properties, synthesis, and reactivity, with a focus on its utility in research and development.

Nomenclature and Chemical Identity

This compound is known by several alternative names. Its systematic IUPAC name is ethyl prop-2-ynoate. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for this compound

TypeName/Identifier
Preferred IUPAC Name Ethyl prop-2-ynoate
Synonyms Ethyl acetylenecarboxylate, Ethyl propynoate, Ethyl 2-propynoate, (Ethoxycarbonyl)acetylene, Propiolic acid ethyl ester, Ethyl propargylate
CAS Number 623-47-2
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
InChI InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
SMILES CCOC(=O)C#C

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is miscible with many organic solvents.[2] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless liquid[2]
Boiling Point 120 °C[2]
Density 0.968 g/mL at 25 °C[2]
Flash Point 12 °C (54 °F)
Solubility Miscible with ethanol (B145695), ether, and chloroform[3]

Synthesis of this compound

Several methods are available for the synthesis of this compound. The most common laboratory-scale synthesis involves the Fischer esterification of propiolic acid with ethanol in the presence of an acid catalyst. An alternative one-step synthesis from propargyl alcohol has also been reported.[4]

Experimental Protocol: One-Step Synthesis from Propargyl Alcohol

This protocol is adapted from a patented method and offers a convenient one-step synthesis.[4]

Materials:

Procedure:

  • In a suitable reaction flask, combine propargyl alcohol, ethanol, and acetic acid in dichloromethane. The molar ratio of propargyl alcohol to ethanol should be in the range of 1:2 to 1:4.[4]

  • Add a water-retaining agent, such as molecular sieves.[4]

  • While stirring at room temperature (0-40 °C), slowly add calcium hypochlorite. The molar ratio of propargyl alcohol to calcium hypochlorite should be between 1:3 and 1:5. The molar ratio of acetic acid to calcium hypochlorite is recommended to be in the range of 2-2.5:1.[4]

  • Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is consumed.[4]

  • Upon completion, add water and sodium thiosulfate to the reaction mixture and stir for 30 minutes.[4]

  • Slowly add solid sodium bicarbonate to neutralize the mixture to a pH of 7-8.[4]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).[4]

  • Combine the organic layers and wash with saturated brine solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.[4]

  • Purify the crude product by distillation to obtain pure this compound.[4]

Key Chemical Reactions and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to its electrophilic alkyne moiety, making it susceptible to a variety of nucleophilic and cycloaddition reactions.[2] These reactions are instrumental in the synthesis of diverse heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][5]

Cycloaddition Reactions

This compound is a common dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[6][7] For example, its reaction with azides (Huisgen cycloaddition) yields triazoles, and its reaction with nitrile oxides produces isoxazoles.[7][8] These heterocyclic cores are prevalent in many pharmaceutical agents.

Michael Addition Reactions

The electron-withdrawing ester group activates the alkyne for Michael-type conjugate additions. A wide range of nucleophiles, including thiols, amines, and carbanions, can add across the triple bond.[9][10] The thia-Michael addition of thiols to this compound is a particularly efficient reaction for forming C-S bonds and has been studied for its utility in "click" chemistry.[11]

The general mechanism for the base-catalyzed Michael addition of a thiol to this compound is depicted below.

Michael_Addition EP This compound Enolate Enolate Intermediate Thiol Thiol (R-SH) Base Base (B:) Thiolate Thiolate (R-S⁻) Base->Thiolate Deprotonation Thiolate->EP Nucleophilic Attack Thiolate->Enolate Forms Product Thioacrylate Product Enolate->Product Protonation

Caption: Mechanism of base-catalyzed Michael addition of a thiol to this compound.

Role in Signaling Pathways and Drug Discovery

Currently, there is no direct evidence to suggest that this compound itself modulates specific biological signaling pathways. Its significance in drug development lies in its role as a versatile precursor for the synthesis of complex molecules with potential biological activity.[5][12] For instance, pyrazoles synthesized from this compound have shown a range of activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The structural motifs accessible through reactions with this compound are frequently found in compounds that do interact with various signaling pathways.

The workflow for utilizing this compound in the discovery of biologically active compounds often follows a path from synthesis to biological screening.

Drug_Discovery_Workflow EP This compound Synthesis Chemical Synthesis (e.g., Cycloaddition, Michael Addition) EP->Synthesis Reactants Diverse Reactants (e.g., thiols, azides) Reactants->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

In-Depth Technical Guide: Safety and Handling of Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the information provided in the official Safety Data Sheet (SDS) for the specific product being used. Always consult the SDS before handling any chemical. The toxicological properties of ethyl propiolate have not been fully investigated.[1]

Executive Summary

This compound (CAS No. 623-47-2) is a colorless to slight yellow liquid and a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds.[2] As a terminal alkyne and an ester, its reactivity necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[3]

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Warning! this compound is a flammable liquid and vapor. It causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also a lachrymator, a substance that causes tearing.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 623-47-2[1][2][4][5][6][7]
Molecular Formula C₅H₆O₂[2][4][5][7]
Molecular Weight 98.10 g/mol [5][6][7]
Appearance Colorless to very slight yellow liquid[2][3]
Boiling Point 120 °C at 760 mmHg[2][5][6]
Melting Point 9 °C[4][5]
Flash Point 23 °C (73.4 °F)[4][5]
Density 0.968 g/mL at 25 °C[2]
Water Solubility Miscible[1][5]

Toxicological Information

NOTE: The toxicological properties of this compound have not been fully investigated.[1] There is no publicly available quantitative data, such as LD50 or LC50 values, for this compound. Therefore, it should be handled with the utmost care, assuming it to be moderately to highly toxic upon exposure.[8]

Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[1][3][4]

  • Skin Contact: Causes skin irritation.[1][3][4]

  • Eye Contact: Causes serious eye irritation and is a lachrymator.[1][3][4]

  • Ingestion: Harmful if swallowed.

Reactivity and Incompatibility

This compound is a reactive compound due to the presence of the terminal alkyne group.

Stability: Stable under normal temperatures and pressures.

Incompatible Materials:

  • Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.

  • Bases: Can initiate exothermic or explosive reactions.[8]

  • Acids: Incompatible.[1]

  • Nucleophiles: May trigger exothermic or explosive reactions.[8]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[1]

Experimental Protocols and Handling Procedures

General Laboratory Safety Precautions

Adherence to standard laboratory safety protocols is mandatory when working with this compound. This includes, but is not limited to:

  • Never working alone in the laboratory.

  • Keeping the work area clean and uncluttered.[9]

  • Prohibiting eating, drinking, and smoking in the laboratory.[9]

  • Washing hands thoroughly after handling.[9]

Engineering Controls
  • All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • Footwear: Closed-toe shoes.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Consult SDS and perform risk assessment prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_retrieve Retrieve from designated storage prep_spill->handle_retrieve Proceed to handling handle_dispense Dispense required amount in fume hood handle_retrieve->handle_dispense handle_reaction Perform reaction in fume hood handle_dispense->handle_reaction cleanup_decontaminate Decontaminate glassware handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in labeled container cleanup_decontaminate->cleanup_waste cleanup_return Return stock to storage cleanup_waste->cleanup_return cleanup_wash Wash hands thoroughly cleanup_return->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store in a flammables-area.

  • Keep refrigerated to maintain product quality.[1][4]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and acids.[1]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]

References

Ethyl Propiolate: A Versatile Intermediate in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – Ethyl propiolate is emerging as a critical and versatile building block in medicinal chemistry, enabling the efficient synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the role of this compound as a key intermediate in the development of novel pharmaceutical agents, detailing its application in pivotal synthetic reactions and highlighting its contribution to the creation of molecules targeting crucial biological pathways.

This compound (HC≡CCO₂Et), an ester of propiolic acid, is a highly reactive and multifunctional reagent. Its activated carbon-carbon triple bond and ester functionality make it an ideal substrate for a variety of chemical transformations, including cycloaddition reactions, Michael additions, and Sonogashira couplings. These reactions provide access to a wide range of heterocyclic scaffolds, particularly pyrazoles and pyrroles, which are prevalent in numerous clinically approved drugs and investigational new drug candidates.

Core Synthetic Applications in Pharmaceutical Development

The utility of this compound in pharmaceutical synthesis is primarily demonstrated through three key reaction types:

  • [3+2] Cycloaddition Reactions: This class of reactions is fundamental for the construction of five-membered heterocyclic rings. This compound serves as an excellent dipolarophile, reacting with various 1,3-dipoles to yield substituted pyrazoles and pyrroles. These scaffolds are central to the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1]

  • Michael Addition Reactions: The electron-deficient alkyne of this compound readily undergoes conjugate addition with a variety of nucleophiles, including amines and thiols. This reaction is instrumental in creating linear intermediates that can be further cyclized to generate complex heterocyclic systems or used to introduce functionalized side chains onto existing molecular frameworks.

  • Sonogashira Coupling Reactions: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. It is a powerful tool for elaborating molecular complexity and is frequently employed in the synthesis of advanced pharmaceutical intermediates.

Synthesis of Bioactive Pyrazole (B372694) Derivatives

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] this compound is a key precursor in the synthesis of various substituted pyrazoles.

[3+2] Cycloaddition with Nitrile Imines

One of the most efficient methods for pyrazole synthesis involves the [3+2] cycloaddition of this compound with in situ generated nitrile imines. This reaction proceeds with high regioselectivity to afford highly functionalized pyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

StepProcedure
1 To a solution of benzaldehyde (B42025) phenylhydrazone (1.0 mmol) in chloroform (B151607) (10 mL), add chloramine-T (1.1 mmol).
2 Stir the mixture at room temperature for 30 minutes to generate the nitrile imine in situ.
3 Add this compound (1.2 mmol) to the reaction mixture.
4 Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
5 Upon completion, cool the reaction to room temperature and wash with water (2 x 10 mL).
6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7 Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired pyrazole.
ReactantMolar RatioYield (%)
Benzaldehyde phenylhydrazone1.085-95
This compound1.2

Synthesis of Functionalized Pyrrole (B145914) Scaffolds

Pyrrole moieties are integral components of numerous blockbuster drugs, including the statin atorvastatin (B1662188) and the multi-kinase inhibitor sunitinib. This compound provides a valuable entry point for the construction of substituted pyrroles.

Michael Addition and Cyclization

A common strategy for pyrrole synthesis involves the initial Michael addition of an amine to this compound, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents on the pyrrole ring.

Experimental Protocol: Synthesis of Substituted N-Aryl Pyrroles

StepProcedure
1 To a solution of this compound (1.0 mmol) in ethanol (B145695) (10 mL), add the desired aniline (B41778) (1.0 mmol).
2 Stir the reaction mixture at room temperature for 2 hours to facilitate the Michael addition.
3 Add ethyl acetoacetate (B1235776) (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
4 Heat the mixture to reflux for 8-12 hours.
5 Cool the reaction and remove the solvent under reduced pressure.
6 Partition the residue between ethyl acetate (B1210297) and water.
7 Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
8 Purify the product by flash chromatography.
AmineLewis AcidReaction Time (h)Yield (%)
AnilineZnCl₂1075
4-MethoxyanilineZnCl₂882
4-ChloroanilineZnCl₂1270

Sonogashira Coupling for Advanced Intermediates

The Sonogashira coupling reaction is a robust method for creating C(sp)-C(sp²) bonds, significantly increasing molecular complexity in a single step. This compound serves as the alkyne component, coupling with various aryl or vinyl halides to produce aryl propiolates, which are valuable intermediates for a range of pharmaceuticals.

Experimental Protocol: General Procedure for Sonogashira Coupling

StepProcedure
1 To a degassed solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, DMF), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
2 Add a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine (2.0 mmol).
3 Add this compound (1.2 mmol) to the reaction mixture.
4 Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
5 Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
6 Concentrate the filtrate and purify the residue by column chromatography.
Aryl HalideBaseTemperature (°C)Yield (%)
IodobenzeneTriethylamine2592
4-BromotolueneDiisopropylethylamine5085
1-Iodo-3-nitrobenzeneTriethylamine2595

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound often exhibit potent biological activity by interacting with key signaling pathways implicated in various diseases.

Pyrazole-Based Kinase Inhibitors

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cell signaling, proliferation, and survival. For instance, pyrazole-containing compounds have been shown to inhibit kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are frequently dysregulated in cancer.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Pyrazole_Inhibitor Pyrazole-based Inhibitor (from this compound) Pyrazole_Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors Pyrazolylpyrrole_Inhibitor Pyrazolylpyrrole Inhibitor (from this compound) Pyrazolylpyrrole_Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazolylpyrrole-based inhibitors.[4]

Conclusion

This compound stands out as a powerful and versatile intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. Its ability to readily participate in cycloaddition, Michael addition, and Sonogashira coupling reactions provides medicinal chemists with a robust toolkit for the construction of novel molecular architectures. The pyrazole and pyrrole scaffolds, easily accessible from this compound, continue to be a rich source of new therapeutic agents, particularly in the area of kinase inhibition. Further exploration of the reactivity of this compound is expected to lead to the discovery of even more innovative drug candidates targeting a wide range of diseases.

References

The Expanding Chemical Toolbox: Unveiling Novel Applications of Ethyl Propiolate in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, a seemingly simple α,β-acetylenic ester, has emerged from the realm of traditional organic chemistry to become a remarkably versatile and powerful tool in contemporary research. Its unique electronic properties and reactivity have unlocked innovative synthetic pathways, enabling the construction of complex molecular architectures and the development of novel functional molecules. This guide provides a comprehensive overview of the burgeoning applications of this compound, with a particular focus on its utility in medicinal chemistry, materials science, and advanced organic synthesis. We delve into detailed experimental protocols, present key quantitative data in a comparative format, and visualize complex reaction mechanisms and workflows to empower researchers in leveraging this exceptional building block.

Synthesis of Biologically Active Heterocycles: A Gateway to New Therapeutics

The construction of heterocyclic scaffolds remains a cornerstone of drug discovery. This compound has proven to be an invaluable reagent in the synthesis of a diverse array of heterocycles, many of which exhibit significant biological activity.

Cycloaddition Reactions: Building Complexity in a Single Step

[3+2] Cycloaddition reactions are a powerful strategy for the rapid assembly of five-membered heterocycles. This compound, as an electron-deficient dipolarophile, readily participates in these transformations.

A notable example is the synthesis of pyrazoles, a class of compounds known for their anti-inflammatory, antifungal, and anticancer properties.[1] The reaction of this compound with diazo compounds or nitrile imines, often catalyzed by transition metals like copper or silver, provides a direct route to functionalized pyrazoles.[1]

More recently, an unexpected condensation reaction between naphthylamines and two molecules of this compound has been reported to yield carbethoxy benzoquinolines in high yield.[2] Certain derivatives of these benzoquinolines have demonstrated the ability to intercalate into DNA and inhibit topoisomerase II, highlighting their potential as anticancer agents.[2]

G cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product cluster_application Biological Activity naphthylamine Naphthylamine michael_adduct Michael Adduct naphthylamine->michael_adduct Michael Addition ethyl_propiolate This compound (2 equiv.) ethyl_propiolate->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization aromatization Aromatization cyclization->aromatization benzoquinoline Carbethoxy Benzoquinoline aromatization->benzoquinoline topoisomerase_inhibition Topoisomerase II Inhibition benzoquinoline->topoisomerase_inhibition

Annulation Reactions for Fused Heterocyclic Systems

This compound also serves as a key building block in annulation reactions to construct fused heterocyclic systems. For instance, it has been utilized in the synthesis of pyrroles, a core motif in numerous pharmaceuticals, including the blockbuster drug atorvastatin.[3] A three-step sequence involving the Michael addition of an N-sulfonyl vinylogous carbamate (B1207046) to this compound, followed by a Lewis acid-promoted 5-exo-trig cyclization, affords 2,3-disubstituted pyrroles.[3]

Reactant 1Reactant 2ProductYield (%)Reference
N-(p-Tolylsulfonyl) vinylogous carbamateThis compoundEthyl 1-(p-tolylsulfonyl)-3-methyl-1H-pyrrole-2-carboxylate77 (Michael Adduct)[3]
NaphthylamineThis compoundCarbethoxy benzoquinolineHigh[2]

One-Pot Multi-Step Reactions: Efficiency in Complex Molecule Synthesis

In the quest for more efficient and sustainable synthetic methodologies, one-pot reactions have gained significant traction. This compound's versatile reactivity makes it an ideal substrate for such sequential transformations, allowing for the construction of complex molecules without the need for isolation of intermediates.

A compelling example is a one-pot, three-step sequence that transforms this compound into a densely functionalized bicyclic product.[4][5] This sequence involves:

  • Thioconjugate Addition: A trialkylamine-catalyzed conjugate addition of an aromatic thiol to this compound, yielding a Z-selective enoate.[4]

  • Oxidation: In situ oxidation of the resulting thioenoate to a sulfone using m-chloroperbenzoic acid (mCPBA).[4]

  • Diels-Alder Reaction: A subsequent Li-catalyzed Diels-Alder cycloaddition with a diene like cyclopentadiene.[4]

This one-pot strategy offers a significant improvement in efficiency over traditional stepwise synthesis.[4]

G cluster_start Starting Materials cluster_steps One-Pot Sequence cluster_product Product ethyl_propiolate This compound step1 1. Thioconjugate Addition (NEt3) ethyl_propiolate->step1 thiol Aromatic Thiol thiol->step1 diene Diene step3 3. Diels-Alder (Li+) diene->step3 step2 2. Oxidation (mCPBA) step1->step2 step2->step3 bicyclic_product Functionalized Bicyclic Product step3->bicyclic_product

ThiolDieneProduct Yield (%)Z:E RatioReference
p-ToluenethiolCyclopentadiene81>20:1[4]
ThiophenolCyclopentadiene75>20:1[4]
4-MethoxythiophenolCyclopentadiene85>20:1[4]

This compound as a Derivatizing Agent and Chemical Probe

Beyond its role in constructing molecular skeletons, this compound serves as a valuable tool in analytical chemistry and chemical biology.

Derivatization of Thiols for Analytical Applications

This compound reacts readily and selectively with thiols, making it an excellent derivatizing agent for their detection and quantification.[4][6] This property is particularly useful in pharmaceutical analysis and for determining the concentration of biologically important thiols like glutathione. The reaction proceeds via a nucleophilic addition of the thiol to the alkyne, forming a stable thioacrylate that can be easily detected by UV spectroscopy.[7]

G cluster_reactants Reactants cluster_product Product cluster_application Application thiol Thiol (R-SH) thioacrylate Thioacrylate Adduct (UV-active) thiol->thioacrylate Michael Addition ethyl_propiolate This compound ethyl_propiolate->thioacrylate detection UV Detection & Quantification thioacrylate->detection

Potential in Chemical Biology and Drug Discovery

The electrophilic nature of the alkyne in this compound makes it a potential "warhead" for the design of covalent inhibitors.[8] By incorporating the propiolate moiety into a molecule with affinity for a specific biological target, it is possible to achieve irreversible inhibition through covalent bond formation with a nucleophilic residue (e.g., cysteine) in the active site. This strategy is of great interest in the development of targeted therapies, particularly for challenging targets like kinases.[9]

Furthermore, the terminal alkyne of this compound can be exploited in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of reporter tags (e.g., fluorophores, biotin) to this compound-modified molecules, enabling their use as chemical probes for activity-based protein profiling (ABPP) and target identification studies.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Bicyclic Sulfones

To a solution of the aromatic thiol (1.0 equiv) and this compound (1.1 equiv) in CH2Cl2 (0.2 M) at -78 °C is added triethylamine (B128534) (1.2 equiv). The reaction is stirred for 1 hour at -78 °C. m-Chloroperbenzoic acid (mCPBA, 2.5 equiv) and LiClO4 (1.0 equiv) are then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. Cyclopentadiene (5.0 equiv) is added, and the reaction is stirred overnight. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired bicyclic sulfone.[4]

Synthesis of Ethyl 1-(p-tolylsulfonyl)-3-methyl-1H-pyrrole-2-carboxylate (Michael Adduct)

To a solution of N-(p-tolylsulfonyl) vinylogous carbamate (1.0 equiv) in CH2Cl2 (0.1 M) is added Cs2CO3 (1.5 equiv) and this compound (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the desired Michael adduct.[3]

Future Outlook

The applications of this compound in research are continually expanding. Its utility in multicomponent reactions for diversity-oriented synthesis, the development of novel cascade reactions for the construction of intricate molecular frameworks, and its incorporation into functional materials are areas of active investigation.[10] As our understanding of its reactivity deepens, this compound is poised to become an even more indispensable tool for chemists and drug discovery scientists, enabling the creation of next-generation therapeutics, diagnostics, and advanced materials.

References

A Fundamental Understanding of Ethyl Propiolate's Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by an electron-deficient triple bond conjugated to an ester group, makes it susceptible to a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.

Michael Addition Reactions

The conjugate addition of nucleophiles to the β-carbon of this compound, known as the Michael addition, is one of its most prevalent reaction pathways. This reaction is driven by the electrophilic nature of the alkyne, which is activated by the electron-withdrawing ester group. A diverse range of nucleophiles, including thiols, amines, and phosphines, readily participate in this transformation, leading to the formation of various functionalized alkenes.

Thiol-yne Michael Addition

The addition of thiols to this compound is a highly efficient and atom-economical reaction for the formation of β-thioacrylates. The stereochemical outcome of this reaction, yielding either the Z or E isomer, can be controlled by the choice of catalyst and reaction conditions.[1]

Mechanism: The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the this compound, leading to the formation of an allenolate intermediate. Subsequent protonation of the allenolate yields the final product. The stereoselectivity is determined by the direction of protonation of this intermediate.[2]

G cluster_0 Thiol-yne Michael Addition Mechanism Thiol Thiol Thiolate Thiolate Thiol->Thiolate Base Base Base Allenolate_Intermediate Allenolate Intermediate Thiolate->Allenolate_Intermediate Nucleophilic Attack Ethyl_Propiolate This compound Ethyl_Propiolate->Allenolate_Intermediate Z_Product Z-β-thioacrylate Allenolate_Intermediate->Z_Product Protonation E_Product E-β-thioacrylate Allenolate_Intermediate->E_Product Protonation (Thermodynamic control) Proton_Source Proton Source (e.g., H-Base+) Proton_Source->Z_Product

Caption: Mechanism of Thiol-yne Michael Addition.

Quantitative Data:

Nucleophile (Thiol)CatalystSolventTemp (°C)Time (h)Yield (%)E:Z RatioReference
p-Toluenethioli-Pr2NEtCH2Cl2-78-High Conv.-[1]
1-DodecanethiolTriethylamineDMSORT1>9922:78[3]
1-DodecanethiolTriethylamineBenzeneRT24>9998:2[3]
ThiophenolNoneWaterRT0.2594Z-isomer[4]
Benzyl mercaptanTrialkylamine---584.0:1[5]
CyclohexanethiolKOt-BuCH2Cl2--4774:26[5]

Experimental Protocol: One-Pot Thioconjugate Addition-Oxidation [1]

  • To a solution of the thiol (1.0 equiv) and this compound (1.1 equiv) in CH2Cl2 at -78 °C is added a trialkylamine catalyst (e.g., i-Pr2NEt, 1.1 equiv).

  • The reaction mixture is stirred at this temperature until the thiol has been consumed (monitored by TLC).

  • A solution of meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) and LiClO4 (1.1 equiv) in CH2Cl2 is then added.

  • The reaction is allowed to warm to room temperature and stirred until the oxidation is complete.

  • The reaction is quenched with aqueous sodium thiosulfate (B1220275) and sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the (Z)-β-sulfonyl enoate.

Aza-Michael Addition

Amines are also excellent nucleophiles for the Michael addition to this compound, leading to the synthesis of enamines. The reaction kinetics and mechanism have been studied, revealing a stepwise process.[6]

Mechanism: The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the this compound, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final enamine product. The initial nucleophilic attack is generally the rate-determining step.[6]

G cluster_1 Aza-Michael Addition Mechanism Amine Amine Zwitterionic_Intermediate Zwitterionic Intermediate Amine->Zwitterionic_Intermediate Nucleophilic Attack Ethyl_Propiolate This compound Ethyl_Propiolate->Zwitterionic_Intermediate Enamine_Product Enamine Product Zwitterionic_Intermediate->Enamine_Product Proton Transfer G cluster_2 [3+2] Cycloaddition with Azide Azide Azide Transition_State Concerted Transition State Azide->Transition_State Ethyl_Propiolate This compound Ethyl_Propiolate->Transition_State Triazole_Product 1,2,3-Triazole Transition_State->Triazole_Product G cluster_3 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition Pd_Acetylide R-Pd(II)-(C≡C-COOEt)(L2) PdII->Pd_Acetylide Transmetalation Aryl_Halide R-X Aryl_Halide->PdII Reductive_Elimination Reductive Elimination Coupled_Product R-C≡C-COOEt Transmetalation Transmetalation Cu_Acetylide Cu-C≡C-COOEt Cu_Acetylide->PdII Pd_Acetylide->Pd0 Reductive Elimination Ethyl_Propiolate HC≡C-COOEt Ethyl_Propiolate->Cu_Acetylide Cu(I), Base CuI Cu(I) Base Base G cluster_4 Wittig Reaction Mechanism Ylide Phosphorus Ylide Betaine Betaine Intermediate Ylide->Betaine Carbonyl Aldehyde/Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide G cluster_5 Johnson-Corey-Chaykovsky Cyclopropanation Sulfur_Ylide Sulfur Ylide Enolate_Intermediate Enolate Intermediate Sulfur_Ylide->Enolate_Intermediate Conjugate Addition Michael_Acceptor Michael Acceptor (from this compound) Michael_Acceptor->Enolate_Intermediate Cyclopropane Cyclopropane Product Enolate_Intermediate->Cyclopropane Intramolecular SN2

References

Methodological & Application

Application Notes and Protocols for Ethyl Propiolate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate is a versatile and highly reactive building block in organic synthesis, particularly valued for its utility in cycloaddition reactions. As an activated alkyne, its electron-deficient triple bond readily participates in a variety of pericyclic reactions, including [4+2] and [3+2] cycloadditions. These reactions provide efficient pathways to construct a diverse array of five- and six-membered heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key cycloaddition reactions.

Safety Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][2]

[4+2] Cycloaddition Reactions: Diels-Alder

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4] this compound, being an electron-poor dienophile, reacts efficiently with electron-rich dienes. A classic example is its reaction with furan (B31954) and its derivatives.[5][6] The reaction can be performed thermally or catalyzed by Lewis acids to improve reaction rates and influence the product distribution.[5][6][7]

Application: Synthesis of Oxabicyclic Compounds and Aromatic Derivatives

The Diels-Alder reaction between furan and this compound initially forms a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. These adducts can be unstable and may undergo further transformations, such as rearrangement to phenolic compounds, especially in the presence of Lewis acids.[5]

Quantitative Data for Diels-Alder Reaction of Furan with this compound
DieneConditionsCatalystProduct(s)Ratio (endo:exo)Yield (%)Reference
Furan130 °C, 20 hNone2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,802,4]non-6-ene-Low[6][7]
Furan0 °C, 30 minAlCl₃Diadducts (endo-endo and endo-exo)Varies with reactant ratio and temperatureup to 80%[7]
2-MethylfuranRoom Temp.AlCl₃Ethyl 5-hydroxy-2-methylbenzoate-Major Product[5]
2-PhenylfuranRoom Temp.AlCl₃Ethyl 5-hydroxy-2-phenylbenzoate-Major Product[5]
Cyclopentadiene (via one-pot reaction)LiClO₄, mCPBALiClO₄Bicyclic sulfones76:24 to 87:13 (endo:exo)56-81[8]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and this compound

This protocol is adapted from the described reaction conditions for the AlCl₃-catalyzed reaction of furan with this compound.[7]

Materials:

  • Furan

  • This compound

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aluminum chloride in dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To this cooled solution, add a solution of this compound in dichloromethane dropwise via a dropping funnel.

  • After the addition of this compound, add a solution of furan in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of diadducts, can be purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve AlCl3 in CH2Cl2 Dissolve AlCl3 in CH2Cl2 Cool to 0 C Cool to 0 C Dissolve AlCl3 in CH2Cl2->Cool to 0 C Inert Atmosphere Add this compound Add this compound Cool to 0 C->Add this compound Dropwise Add Furan Add Furan Add this compound->Add Furan Dropwise Stir at 0 C for 30 min Stir at 0 C for 30 min Add Furan->Stir at 0 C for 30 min Quench with NaHCO3 Quench with NaHCO3 Stir at 0 C for 30 min->Quench with NaHCO3 Separate Layers Separate Layers Quench with NaHCO3->Separate Layers Extract Aqueous Layer Extract Aqueous Layer Separate Layers->Extract Aqueous Layer Combine Organic Layers Combine Organic Layers Extract Aqueous Layer->Combine Organic Layers Dry over MgSO4 Dry over MgSO4 Combine Organic Layers->Dry over MgSO4 Filter and Concentrate Filter and Concentrate Dry over MgSO4->Filter and Concentrate Column Chromatography Column Chromatography Filter and Concentrate->Column Chromatography Isolated Product Isolated Product Column Chromatography->Isolated Product

Caption: Workflow for the Lewis Acid-Catalyzed Diels-Alder Reaction.

[3+2] Cycloaddition Reactions

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings.[9] this compound is an excellent dipolarophile for these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and sydnones.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,2,3-triazoles.[10] While the uncatalyzed reaction often requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed version proceeds under mild conditions to exclusively afford the 1,4-disubstituted triazole.[11][12]

Application: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles, which are important scaffolds in medicinal chemistry and materials science.

Quantitative Data for CuAAC of Azides with Alkynes
Azide (B81097)AlkyneCatalyst SystemConditionsYield (%)Reference
Benzyl AzidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Room Temp, neat, 5 min>99[13]
Phenyl AzidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Room Temp, neat, 5 min>99[13]
Benzyl AzidePhenylacetyleneCuI/GlycerolRoom Temp, 24 hHigh[14]
General Biomolecule-AzideAlkyneCuSO₄/Sodium Ascorbate (B8700270)/LigandAqueous bufferHigh[10]
Experimental Protocol: General Procedure for CuAAC Reaction

This protocol is a general procedure for the copper(I)-catalyzed cycloaddition of an azide to an alkyne.

Materials:

  • Organic azide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water, DMF, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the organic azide and this compound in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

CuAAC Reaction Mechanism

CuAAC_Mechanism Cu(I) Cu(I) Cu-Acetylide Copper(I) Acetylide Cu(I)->Cu-Acetylide Reacts with This compound This compound This compound->Cu-Acetylide Six-membered Cu(III) Intermediate Six-membered Cu(III) Intermediate Cu-Acetylide->Six-membered Cu(III) Intermediate + Organic Azide Organic Azide Organic Azide Organic Azide->Six-membered Cu(III) Intermediate Copper Triazolide Copper Triazolide Six-membered Cu(III) Intermediate->Copper Triazolide Reductive Elimination Copper Triazolide->Cu(I) Regenerates 1,4-Triazole Product 1,4-Triazole Product Copper Triazolide->1,4-Triazole Product + Proton Source Proton Source Proton Source Proton Source->1,4-Triazole Product

Caption: Simplified Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Reaction with Nitrile Oxides

Nitrile oxides, often generated in situ, undergo [3+2] cycloaddition with this compound to yield isoxazoles. The regioselectivity of this reaction can be influenced by the solvent.[15]

Application: Synthesis of 3,5- and 3,4-disubstituted isoxazoles, which are valuable heterocyclic motifs in medicinal chemistry.

Quantitative Data for Cycloaddition of 2-Furfural Oxime and this compound
SolventRatio of 3,5- to 3,4-disubstituted isoxazoleReference
Dichloromethane3.4[15]
Toluene2.0[15]
Ethanol1.9[15]
Dimethyl sulfoxide1.5[15]
Experimental Protocol: Synthesis of Isoxazoles from 2-Furfural Oxime and this compound

This protocol is based on the general procedure for the synthesis of isoxazoles from furfural (B47365) oxime and this compound.[15]

Materials:

  • This compound

  • Furfural oxime

  • Sodium hypochlorite (B82951) (NaOCl, bleach)

  • Solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add this compound (0.32 g, 3.27 mmol), furfural oxime (0.20 g, 1.80 mmol), and the chosen solvent (5 mL).

  • To this mixture, add bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, perform a suitable work-up procedure, which typically involves separating the organic layer, extracting the aqueous layer with the solvent, combining the organic layers, drying, and concentrating.

  • The ratio of regioisomers can be determined by ¹H NMR spectroscopy of the crude product. The products can be purified by column chromatography.

Reaction with Sydnones

Sydnones are mesoionic aromatic compounds that act as 1,3-dipoles in cycloaddition reactions. Their reaction with this compound provides a route to pyrazoles, with the reaction proceeding via a [3+2] cycloaddition followed by the extrusion of carbon dioxide.

Application: Synthesis of substituted pyrazoles.

Quantitative Data for Cycloaddition of a Sydnone with this compound
SydnoneAlkyneConditionsProduct Ratio (Regioisomers)Yield (%)Reference
3-(2,3-dimethylphenyl)sydnoneThis compoundXylene, reflux, 12 h3:1Not specified[16]
Experimental Protocol: Synthesis of Pyrazoles from a Sydnone and this compound

This protocol is adapted from the general procedure for the reaction of sydnones with activated alkynes.[16]

Materials:

  • 3-(2,3-dimethylphenyl)sydnone (1.9 g, 10 mmol)

  • This compound (1.3 mL, 13 mmol)

  • Xylene (20 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 3-(2,3-dimethylphenyl)sydnone and this compound in xylene.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The crude product, an oil containing a mixture of pyrazole (B372694) regioisomers, can be purified by column chromatography on silica gel using dichloromethane as the eluent.

  • The ratio of the two regioisomers can be determined by NMR spectroscopy.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of cyclic and heterocyclic compounds through cycloaddition reactions. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors. By carefully selecting the reaction partner and conditions, chemists can achieve high yields and control the stereochemistry and regiochemistry of the resulting products, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for Thiol Derivatization using Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (EP) has emerged as a versatile and efficient derivatizing agent for the quantification of thiols in a variety of complex matrices, including pharmaceutical formulations, biological samples, and food products.[1] Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial in numerous biological and chemical processes such as protein structure, enzyme catalysis, and antioxidant defense.[1][2] The derivatization of thiols with this compound enhances their detectability, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

This method offers a simple, rapid, and sensitive approach for thiol analysis. The reaction involves a nucleophilic addition of the thiol to the triple bond of this compound, resulting in a stable and UV-active thioacrylate derivative.[1] This derivatization significantly improves the sensitivity and selectivity of the analysis, enabling the determination of low concentrations of thiols.[1]

Reaction Mechanism

The derivatization of thiols with this compound proceeds through a nucleophilic addition reaction. Under neutral to basic conditions, the thiolate anion (R-S⁻), which is in equilibrium with the thiol (R-SH), acts as a nucleophile. It attacks the electrophilic β-carbon of the α,β-unsaturated ester, this compound. This reaction forms a stable thioacrylate derivative that exhibits strong UV absorbance, making it suitable for UV detection in HPLC.[1][3]

G cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) Reaction Michael Addition (pH > 7) Thiol->Reaction Nucleophilic Attack EthylPropiolate This compound EthylPropiolate->Reaction Thioacrylate Thioacrylate Derivative Reaction->Thioacrylate Forms Stable Adduct

Caption: Reaction of a thiol with this compound.

Quantitative Data Summary

The derivatization with this compound has been successfully applied to the quantitative analysis of various thiol-containing compounds. The following table summarizes the key performance characteristics of the method for different analytes.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Linear RangeReference
Glutathione (B108866) (GSH)VegetablesHPLC-UV (Post-column)0.1 µmol/L1-200 µmol/L[4]
4-mercapto-4-methylpentan-2-one (4MMP)Model WineGC-MS7.2 ng/LNot Specified[5]
3-mercaptohexyl acetate (B1210297) (3MHA)Model WineGC-MS40.0 ng/LNot Specified[5]
3-mercaptohexan-1-ol (3MH)Model WineGC-MS91.2 ng/LNot Specified[5]
4-mercapto-4-methylpentan-2-one (4MMP)White WineGC-MS24.5 ng/LNot Specified[5]
3-mercaptohexyl acetate (3MHA)White WineGC-MS120.9 ng/LNot Specified[5]
3-mercaptohexan-1-ol (3MH)White WineGC-MS194.6 ng/LNot Specified[5]
Captopril (CAP)PharmaceuticalsSequential Injection Analysis-UVNot SpecifiedNot Specified[6]
Cysteine (CYS)Model CompoundSequential Injection Analysis-UVNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Analysis of Glutathione (GSH) in Vegetables by HPLC with Post-Column Derivatization

This protocol describes the determination of glutathione in vegetable samples using HPLC with post-column derivatization with this compound.[4]

1. Materials and Reagents:

  • Glutathione (GSH) standard

  • N-acetylcysteine (NAC) (internal standard)

  • This compound (EP)

  • Acetic acid

  • EDTA

  • Methanol (B129727)

  • Deionized water

  • Vegetable samples (e.g., broccoli, potato, asparagus)

2. Instrumentation:

  • HPLC system with a pump, injector, and UV detector

  • Reversed-phase C18 column

  • Post-column reaction coil

  • Reagent pump for derivatizing agent

  • Data acquisition system

3. Preparation of Solutions:

  • Mobile Phase: 0.1% (v/v) acetic acid in 1 mmol/L EDTA aqueous solution.[4]

  • Derivatizing Reagent: Prepare a suitable concentration of this compound in a mixture of methanol and water. The optimal concentration should be determined experimentally.[1]

  • Standard Solutions: Prepare stock solutions of GSH and NAC in the mobile phase. Prepare working standard solutions by serial dilution.

4. Sample Preparation:

  • Homogenize a known weight of the vegetable sample with a suitable extraction solvent (e.g., a solution containing EDTA to prevent thiol oxidation).[1]

  • Centrifuge the homogenate and filter the supernatant to remove particulate matter.

5. Chromatographic Conditions:

  • Column: Prevail® reversed-phase column[4]

  • Mobile Phase Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 20 µL

  • Detection Wavelength: 285 nm[6]

6. Post-Column Derivatization:

  • The derivatizing reagent is delivered by a second pump and mixed with the column effluent in a T-connector.

  • The reaction occurs in a reaction coil of a specific length and at a controlled temperature. These parameters should be optimized for maximum reaction efficiency.[4]

Caption: Post-column derivatization workflow.

Protocol 2: Analysis of Varietal Thiols in Wine by GC-MS

This protocol outlines the derivatization of varietal thiols in wine with this compound followed by solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS).[1][5]

1. Materials and Reagents:

  • This compound (ETP)

  • Internal standards (e.g., deuterated analogues of the target thiols)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Wine samples

2. Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

  • Capillary GC column suitable for flavor and fragrance analysis (e.g., wax-type column)

  • SPE manifold

3. Derivatization and Sample Preparation:

  • Take a 50 mL aliquot of wine and add the internal standards.[1]

  • Adjust the pH of the wine sample to approximately 9.0 with sodium hydroxide. The derivatization yield is significantly increased at this pH.[1]

  • Add the this compound solution and allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature.[1]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the derivatized wine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering matrix components.

  • Elute the derivatized thiols with dichloromethane.

  • Dry the eluate with anhydrous sodium sulfate.

  • Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.[1]

4. GC-MS Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimize for the separation of the target thiol derivatives (e.g., start at 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min).[1]

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each thiol derivative.[1]

G Sample Wine Sample (with Internal Standard) Derivatization Derivatization with This compound (pH 9) Sample->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE Elution Elution with Dichloromethane SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: GC-MS analysis workflow for thiols in wine.

Role of Thiols in Cellular Processes

While the above protocols focus on analytical applications, the quantification of thiols is critical for understanding cellular health and disease. Thiols, such as glutathione, are central to maintaining the redox balance within cells and protecting against oxidative stress.

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Detoxification Detoxification & Neutralization ROS->Detoxification Reduced by Thiols Thiols (e.g., Glutathione) Thiols->Detoxification Redox_Signaling Redox Signaling Thiols->Redox_Signaling Cellular_Processes Normal Cellular Processes Detoxification->Cellular_Processes Maintains Homeostasis Redox_Signaling->Cellular_Processes Regulates

References

Application Notes and Protocols: Ethyl Propiolate in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Ethyl propiolate serves as a versatile and highly valuable C3 synthon for the construction of the pyrazole (B372694) core. Its activated triple bond readily participates in cyclization reactions, particularly [3+2] cycloadditions, with various nitrogen-based nucleophiles. This reactivity allows for the regioselective synthesis of highly functionalized pyrazole derivatives, which are key intermediates in the development of novel therapeutic agents.

These application notes provide an overview of the primary synthetic routes to pyrazoles utilizing this compound and related precursors, complete with detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Key Synthetic Applications

The primary application of this compound in pyrazole synthesis is through its reaction with 1,3-dipoles. The two main classes of reactants are:

  • Hydrazine (B178648) Derivatives: The reaction of this compound with hydrazine or its substituted analogues (e.g., phenylhydrazine) is a direct method to form the pyrazole ring. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.

  • Diazo Compounds: this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with diazo compounds. This method is highly efficient for synthesizing pyrazole-3-carboxylates. The diazo compounds can be generated in situ from precursors like N-tosylhydrazones or can be used directly, such as with ethyl diazoacetate.[2]

The general reaction mechanism for the synthesis of pyrazoles from this compound and a hydrazine is illustrated below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_NHNH2 R-NH-NH₂ (Hydrazine derivative) Intermediate [Michael Adduct Intermediate] R_NHNH2->Intermediate Michael Addition EtOOC_C_CH EtOOC-C≡CH (this compound) EtOOC_C_CH->Intermediate Pyrazole Ethyl 1-R-pyrazole-3-carboxylate Intermediate->Pyrazole Cyclization & Aromatization

Caption: General reaction pathway for pyrazole synthesis.

Data Summary

The following tables summarize representative yields for the synthesis of pyrazole derivatives using methods analogous or directly related to the use of alkyne precursors like this compound.

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This two-step synthesis involves the initial formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydrazine hydrate. This is a common and effective route to this class of pyrazoles.[3]

EntrySubstituent (R)Intermediate Yield (%)Final Product Yield (%)
1Phenyl7572
24-Methylphenyl7266
34-Methoxyphenyl7866
42,3-Dimethoxyphenyl7074
53,4-Dimethoxyphenyl7378
62-Nitrophenyl6562
73-Nitrophenyl6865
84-Chlorophenyl7670

Data sourced from Reference[4].

Table 2: Representative Yields from Analogous Pyrazole Syntheses

This table provides a broader context of yields achievable for pyrazole synthesis through various related cyclocondensation and cycloaddition reactions.

Reactant 1Reactant 2ConditionsYield (%)Reference
1,3-DiketonesHydrazinesEthylene Glycol, Room Temp.70-95[5]
Ethyl AcetoacetatePhenylhydrazine (B124118)nano-ZnO, Controlled Conditions95[1]
α,β-Unsaturated KetonesHydrazinesDMF, LDA, Oxidation66-88[1]
3-Butyne-2-oneEthyl DiazoacetateDiethyl Ether, Reflux~50*[6]
Dimethyl Acetylene Dicarboxylate (DMAD)PhenylhydrazineToluene/DCM, Reflux, 2hHigh-

*Yield calculated from molar amounts provided in the reference.

Experimental Protocols

The following are detailed protocols for key synthetic methods.

Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-5-carboxylate from this compound and Phenylhydrazine

This protocol is adapted from the synthesis using Dimethyl Acetylene Dicarboxylate (DMAD), a close structural and reactive analog of this compound.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (B145695), absolute

  • Hydrochloric Acid (1 M, for workup)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (approx. 3-5 mL per mmol of this compound) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

Experimental Workflow Diagram:

G cluster_workflow Protocol 1 Workflow A 1. Dissolve this compound in Ethanol B 2. Add Phenylhydrazine dropwise A->B C 3. Reflux for 2-4 hours (Monitor by TLC) B->C D 4. Cool & Concentrate (Remove Ethanol) C->D E 5. Aqueous Workup & Extraction with EtOAc D->E F 6. Wash with HCl, H₂O, Brine & Dry over MgSO₄ E->F G 7. Concentrate & Purify (Column Chromatography) F->G H Product: Ethyl 1-Phenyl-1H-pyrazole-5-carboxylate G->H

Caption: Workflow for pyrazole synthesis from this compound.

Protocol 2: Synthesis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate via [3+2] Cycloaddition

This protocol demonstrates the reaction of an alkyne with a diazo compound to form a pyrazole.[6]

Materials:

  • 3-Butyne-2-one (alkyne precursor)

  • Ethyl diazoacetate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve 3-butyne-2-one (1.0 eq) in diethyl ether (approx. 8 mL per gram of alkyne).

  • Addition of Diazo Compound: To the resulting solution, add ethyl diazoacetate (1.05 eq) slowly with stirring at room temperature.

  • Reaction: After approximately 30 minutes of stirring, the reaction mixture will begin to reflux spontaneously due to the exothermic nature of the reaction. Continue stirring for an additional hour as the reflux subsides.

  • Isolation: Chill the reaction mixture in an ice bath (0 °C) for 1 hour to induce crystallization.

  • Purification: Collect the precipitated product by filtration, wash with a small amount of cold diethyl ether, and dry to yield the pure 5-acetylpyrazole-3-carboxylic acid ethyl ester as a white solid.

[3+2] Cycloaddition Mechanism Diagram:

G cluster_mech [3+2] Cycloaddition Mechanism Reactants Alkyne + Diazo Compound TransitionState [Concerted Transition State] Reactants->TransitionState Cycloaddition Pyrazoline Pyrazoline Intermediate TransitionState->Pyrazoline Product Pyrazole Product Pyrazoline->Product Aromatization (e.g., tautomerization or elimination)

Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of pyrazole derivatives. The methodologies presented, particularly those involving reactions with hydrazines and diazo compounds, offer efficient and modular routes to these medicinally important scaffolds. The provided protocols and data serve as a practical guide for researchers engaged in the synthesis and development of novel pyrazole-based compounds. Fine-tuning of reaction conditions, such as solvent and catalyst, can lead to high yields and regioselectivity, making these methods highly attractive for both academic research and industrial applications.

References

Application Notes and Protocols for the Use of Ethyl Propiolate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate is a versatile and highly reactive building block in organic synthesis, prized for its utility in constructing a diverse array of molecular architectures. Its electron-deficient carbon-carbon triple bond readily participates in a variety of transformations, including cycloaddition reactions, Michael additions, and cross-coupling reactions. This reactivity profile makes it an invaluable tool for the synthesis of heterocyclic compounds, functionalized alkenes, and complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries. This document provides detailed application notes, experimental protocols, and safety information for the effective use of this compound in a laboratory setting.

Safety and Handling

This compound is a flammable liquid and vapor, and it can be irritating to the eyes, skin, and respiratory system.[1][2] It is crucial to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All ignition sources should be eliminated from the work area, and spark-proof tools should be used.[1] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]

Key Applications and Protocols

This compound serves as a versatile precursor in several key synthetic transformations. Below are detailed protocols for some of its most common and impactful applications.

Cycloaddition Reactions: Synthesis of Pyrazoles and Isoxazoles

This compound is an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings such as pyrazoles and isoxazoles. These scaffolds are prevalent in many biologically active compounds.[4]

This protocol describes the reaction of this compound with a nitrile oxide generated in situ.

General Procedure: [5]

  • To a solution of an appropriate oxime (1.0 eq.) and this compound (1.8 eq.) in a suitable solvent (e.g., dichloromethane (B109758), 0.1 M), add a solution of sodium hypochlorite (B82951) (bleach, 2.7 eq.) dropwise at room temperature.

  • Stir the reaction mixture vigorously overnight.

  • After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired isoxazole.

Quantitative Data: Solvent Effect on Isoxazole Synthesis [5]

SolventYield (%)Ratio of 3,5- to 3,4-disubstituted Isoxazole
Dichloromethane233.4 : 1
Toluene-2.0 : 1
Ethanol-1.9 : 1
Dimethyl sulfoxide-1.5 : 1

Yield reported for the reaction in dichloromethane.

Diagram: General Scheme for [3+2] Cycloaddition

Caption: General [3+2] cycloaddition reaction scheme.

Michael Addition Reactions

The electron-withdrawing ester group of this compound activates the alkyne for conjugate addition by various nucleophiles, such as thiols and amines. This reaction is a powerful tool for the formation of C-S and C-N bonds, leading to highly functionalized alkenes.

This protocol details the addition of a thiol to this compound, a reaction that can be controlled to achieve high stereoselectivity.

General Procedure for Amine-Catalyzed Thiol Addition: [6]

  • To a solution of the thiol (1.0 eq.) and a trialkylamine catalyst (e.g., triethylamine (B128534), 0.1 eq.) in a suitable solvent (e.g., dichloromethane, 0.5 M) at room temperature, add this compound (1.1 eq.) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with a dilute acid solution (e.g., 1 M HCl) to remove the amine catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data: Michael Addition of Nucleophiles to this compound in Water [7]

NucleophileProductYield (%)
Phenol(Z)-3-Phenoxyacrylate92
Thiophenol(Z)-3-(Phenylthio)acrylate95
Aniline(Z)-3-Anilinoacrylate94
Benzylamine(Z)-3-(Benzylamino)acrylate96

Diagram: Michael Addition of a Thiol to this compound

G Start This compound + Thiol (R-SH) Intermediate Thiolate attacks β-carbon Start->Intermediate Base catalyst Product (Z)-β-Thioacrylate Intermediate->Product Protonation

Caption: Mechanism of thiol Michael addition.

Sonogashira Coupling

This compound can participate in Sonogashira coupling reactions with aryl or vinyl halides to form substituted propiolate esters. This palladium- and copper-catalyzed cross-coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[8]

This protocol provides a general method for the coupling of an aryl iodide with this compound. The reactivity of the halide is generally I > Br > Cl.[9]

General Procedure: [9][10]

  • To a solution of the aryl iodide (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), CuI (0.01-0.05 eq.), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • To this mixture, add this compound (1.1-1.5 eq.) dropwise via a syringe pump to minimize oligomerization.[10]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the metal catalysts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling of Aryl Iodides with this compound [10]

Aryl IodideYield (%)
Iodobenzene97
4-Iodoanisole95
1-Iodo-4-nitrobenzene85
2-Iodothiophene92

Diagram: Catalytic Cycle of the Sonogashira Coupling

G Pd(0)L2 Pd(0)L₂ Pd(II)Complex R¹-Pd(II)(X)L₂ Pd(0)L2->Pd(II)Complex R¹-X OxAdd Oxidative Addition (R¹-X) Pd(II)Alkyne R¹-Pd(II)(C≡C-R²)L₂ Pd(II)Complex->Pd(II)Alkyne Cu-C≡C-R² Transmetalation Transmetalation (Cu-C≡C-R²) Pd(II)Alkyne->Pd(0)L2 Product R¹-C≡C-R² Pd(II)Alkyne->Product RedElim Reductive Elimination

Caption: Simplified Sonogashira catalytic cycle.

Hydroiodination for the Synthesis of (Z)-β-Iodoacrylates

This compound can be stereoselectively hydroiodinated to produce ethyl (Z)-β-iodoacrylate, a valuable synthetic intermediate.

  • In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dry sodium iodide (1.0 eq.) in glacial acetic acid (approx. 0.5 M).

  • To the stirred solution, add this compound (1.0 eq.) in one portion.

  • Heat the resulting mixture in an oil bath at 70 °C for 12 hours.

  • Cool the brown solution to room temperature and add water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 3 M aqueous potassium hydroxide (B78521) until the aqueous phase is neutral (pH ≈ 7).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Distill the residual oil to obtain ethyl (Z)-β-iodoacrylate as a pale yellow liquid (88% yield).[11]

One-Pot Thioconjugate Addition-Oxidation-Diels-Alder Reaction

This powerful one-pot sequence transforms simple starting materials into complex bicyclic products with high efficiency.[6][12][13][14]

  • In a flame-dried flask under an inert atmosphere, dissolve the S-aryl thiol (1.0 eq.) and triethylamine (0.1 eq.) in dichloromethane.

  • Cool the mixture to -78 °C and add this compound (1.1 eq.). Stir for 1 hour.

  • To the same flask, add m-chloroperbenzoic acid (m-CPBA, 2.2 eq.) and lithium perchlorate (B79767) (1.0 eq.) and allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature, add cyclopentadiene (B3395910) (2.0 eq.) and additional lithium perchlorate (1.0 eq.).

  • Stir the reaction overnight at room temperature.

  • Quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography.

Quantitative Data: One-Pot Reaction with Various Thiols [14]

ThiolYield of Major Diastereomer (%)
p-Toluenethiol75
Thiophenol72
4-Methoxythiophenol81
4-Chlorothiophenol68
Benzyl mercaptan65
Cyclohexanethiol*47

*Requires catalytic alkoxide base instead of trialkylamine.[14]

Diagram: One-Pot Reaction Workflow

G Start This compound + Thiol Step1 Thioconjugate Addition Start->Step1 Intermediate1 (Z)-β-Thioacrylate Step1->Intermediate1 Step2 Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 (Z)-β-Sulfonylenoate Step2->Intermediate2 Step3 Diels-Alder (Cyclopentadiene) Intermediate2->Step3 Product Bicyclic Product Step3->Product

Caption: Workflow for the one-pot reaction sequence.

References

Application Notes and Protocols: Ethyl Propiolate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (HC≡CCO₂Et) is a versatile and highly reactive building block in organic synthesis, particularly valued for its role as a precursor to a wide array of heterocyclic compounds. Its electron-deficient carbon-carbon triple bond readily participates in various cycloaddition and conjugate addition reactions, making it an invaluable tool for the construction of diverse ring systems. Many of the resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

These application notes provide a detailed overview of the use of this compound in the synthesis of several key classes of heterocyclic compounds, including pyrazoles, isoxazoles, pyridines, pyrimidines, and thiazoles. This document offers specific experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to illustrate the underlying reaction pathways.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common and efficient method for their synthesis involves the [3+2] cycloaddition reaction of this compound with hydrazine (B178648) derivatives or diazo compounds.

General Reaction Scheme:

The reaction of a hydrazine with this compound typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring.

Diagram 1: General workflow for pyrazole synthesis

General workflow for pyrazole synthesis reagents This compound + Hydrazine Derivative solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Reaction (Heating/Reflux) solvent->reaction workup Work-up (Cooling, Neutralization, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Substituted Pyrazole purification->product

Caption: A typical workflow for the synthesis of pyrazoles from this compound.

Tabulated Data for Pyrazole Synthesis
Hydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine hydrateAcetic acid/1-PropanolReflux-High[1]
PhenylhydrazineEthanol (B145695)Reflux4-6Good[2]
Substituted ArylhydrazinesEthylene glycolRoom Temp-70-95[3]
Experimental Protocol: Synthesis of a Substituted Pyrazole[2]

Materials:

Procedure:

  • To a solution of the arylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrazole.

Synthesis of Isoxazoles

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are present in several clinically used drugs and exhibit a range of biological activities. The most common method for their synthesis from this compound is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides.

General Reaction Scheme:

Nitrile oxides, typically generated from the corresponding aldoximes or hydroximoyl chlorides, react with the triple bond of this compound to form the isoxazole (B147169) ring. The regioselectivity of this reaction can be influenced by the substituents on both the nitrile oxide and the dipolarophile, as well as the reaction conditions.[4][5]

Diagram 2: Regioselectivity in isoxazole synthesis

Regioselectivity in isoxazole synthesis cluster_path1 Path A cluster_path2 Path B A_TS Transition State A A_Prod 3,5-disubstituted isoxazole A_TS->A_Prod B_TS Transition State B B_Prod 3,4-disubstituted isoxazole B_TS->B_Prod Start This compound + Nitrile Oxide Start->A_TS Start->B_TS

Caption: Two possible regioisomeric outcomes in the cycloaddition of nitrile oxides to this compound.

Tabulated Data for Isoxazole Synthesis
Nitrile Oxide PrecursorReagent for Nitrile Oxide GenerationSolventRatio (3,5- : 3,4-)Yield (%)Reference
2-Furfural oximeSodium hypochlorite (B82951)Dichloromethane (B109758)3.4 : 1Low[4][6]
2-Furfural oximeSodium hypochloriteToluene2.0 : 1Low[4][6]
2-Furfural oximeSodium hypochloriteEthanol1.9 : 1Low[4][6]
2-Furfural oximeSodium hypochloriteDimethyl sulfoxide1.5 : 1Low[4][6]
Experimental Protocol: Synthesis of Ethyl 3-(2-furanyl)-isoxazole-5-carboxylate[4]

Materials:

  • This compound

  • 2-Furfural oxime

  • Sodium hypochlorite solution (bleach, e.g., 0.354 M)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (0.32 g, 3.27 mmol) and 2-furfural oxime (0.20 g, 1.80 mmol) in dichloromethane (5 mL).

  • To this mixture, add bleach (13.8 mL, 4.88 mmol) dropwise with stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Synthesis of Pyridines

Pyridine (B92270) and its derivatives are fundamental six-membered nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable C3 synthon in various strategies for pyridine synthesis, including multicomponent reactions.

General Reaction Scheme:

A common approach involves the reaction of this compound with an enamine or a mixture of an aldehyde, an amine, and an active methylene (B1212753) compound in a Hantzsch-type reaction, which after cyclization and oxidation yields the pyridine ring.

Diagram 3: Multicomponent synthesis of pyridines

Multicomponent synthesis of pyridines cluster_reactants Reactants R1 Aldehyde Reaction One-Pot Reaction (with catalyst/heat) R1->Reaction R2 Amine/ Ammonia R2->Reaction R3 This compound R3->Reaction R4 Active Methylene Compound R4->Reaction Dihydropyridine (B1217469) Dihydropyridine Intermediate Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: A generalized multicomponent approach to substituted pyridines involving this compound.

Tabulated Data for Pyridine Synthesis
AldehydeAmine SourceActive Methylene CompoundCatalyst/SolventYield (%)Reference
BenzaldehydeAmmonium (B1175870) acetateEthyl acetoacetate- / Ethanol50 (after 10h)[7]
BenzaldehydeAmmonium acetateEthyl acetoacetateGuanidine (B92328) HCl / EthanolHigh[7]
Aromatic aldehydesAmmonium acetateMalononitrile, Ethyl cyanoacetate- / EthanolGood to Excellent[2]
Experimental Protocol: Multicomponent Synthesis of a Dihydropyridine Derivative[7]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • This compound

  • Ammonium acetate

  • Guanidine hydrochloride

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and this compound (22 mmol) in ethanol (30 mL).

  • Add ammonium acetate (11 mmol) and a catalytic amount of guanidine hydrochloride (1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After completion (typically 2-3 hours), the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

  • Note: The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, DDQ).

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are of immense biological importance as they form the backbone of nucleobases in DNA and RNA. This compound can be used in the synthesis of pyrimidines through its reaction with amidines or other suitable nitrogen-containing precursors.

General Reaction Scheme:

The reaction of this compound with an amidine, such as benzamidine, can lead to the formation of a pyrimidine (B1678525) ring. The reaction likely proceeds through a Michael addition of the amidine to the this compound, followed by intramolecular cyclization.

Diagram 4: Proposed pathway for pyrimidine synthesis

Proposed pathway for pyrimidine synthesis Start This compound + Amidine Michael_add Michael Addition Start->Michael_add Intermediate Acyclic Intermediate Michael_add->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine

Caption: A plausible reaction sequence for the formation of pyrimidines from this compound.

Tabulated Data for Pyrimidine Synthesis

Detailed quantitative data for a range of substituted pyrimidines synthesized directly from this compound is currently limited in the provided search results. Further research is recommended to explore the scope and yields of this reaction with various amidines.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines

Materials:

  • This compound

  • Amidine hydrochloride (e.g., Benzamidine hydrochloride)

  • A suitable base (e.g., Sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add a solution of sodium ethoxide in ethanol (1.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add this compound (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Synthesis of Thiazoles

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The thiazole (B1198619) ring is a core component of many bioactive compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals. This compound can be utilized in the construction of the thiazole ring, for instance, through a Hantzsch-type synthesis.

General Reaction Scheme:

A plausible route involves the reaction of this compound with a thioamide. This could proceed via a Michael addition of the sulfur atom to the alkyne, followed by intramolecular cyclization of the nitrogen onto the ester carbonyl.

Diagram 5: Hantzsch-type synthesis of thiazoles

Hantzsch-type synthesis of thiazoles Start This compound + Thioamide Michael_add Michael Addition Start->Michael_add Intermediate Thioenol ether intermediate Michael_add->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Thiazole Substituted Thiazole Cyclization->Thiazole

References

Application Notes and Protocols for Flow Chemistry Reactions with Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of continuous flow reaction conditions for ethyl propiolate, a versatile reagent in organic synthesis. The following sections detail key reaction types, present quantitative data in a structured format, and offer detailed experimental protocols for researchers in synthetic chemistry and drug development. The use of flow chemistry for these reactions can offer significant advantages, including enhanced safety, improved heat and mass transfer, and greater reaction control compared to traditional batch methods.

Michael Addition of Thiols to this compound

The conjugate addition of thiols to this compound is a widely employed reaction for the synthesis of β-thioacrylates, which are valuable intermediates in various synthetic pathways. Performing this reaction under flow conditions allows for precise control over reaction parameters, leading to high selectivity and yields.

Quantitative Data for Thiol Michael Addition
NucleophileCatalyst/BaseSolventTemperature (°C)Residence TimeYield (%)Notes
DodecanethiolTriethylamineAcetonitrileAmbientNot specified in flowHigh conversionSolvent polarity affects rate and stereochemistry.[1]
ThiophenolUncatalyzedVariousNot specified in flowNot specified in flowVariableA detailed study on solvent effects is available.[1]
Cysteine-Aqueous bufferOptimized via stopped-flowNot specified in flow-Reaction kinetics were studied for analytical derivatization.[2][3]
Captopril-Aqueous bufferOptimized via stopped-flowNot specified in flow-Developed as an automated assay for pharmaceutical analysis.[2][3]
Aromatic ThiolsTrialkylamineNot specifiedVery low tempsNot specifiedZ-selectiveKinetic control favors the Z-isomer.[4][5]
Aliphatic ThiolsKOt-BuNot specifiedNot specifiedNot specifiedZ-selectiveBase selection is crucial for different thiol classes.[4][5]
Experimental Protocol: Continuous Flow Michael Addition of a Thiol to this compound

This protocol describes a general setup for the continuous flow Michael addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol of interest

  • Anhydrous solvent (e.g., Acetonitrile)

  • Base (e.g., Triethylamine)

  • Syringe pumps (2)

  • Syringes appropriate for the required volumes

  • T-mixer

  • Tubing (PFA or equivalent, appropriate inner diameter)

  • Reactor coil (PFA or equivalent) of a defined volume

  • Temperature-controlled bath or heating unit

  • Back-pressure regulator

  • Collection vial

Procedure:

  • Solution Preparation:

    • Reagent Stream A: Prepare a solution of this compound and the thiol in the chosen anhydrous solvent.

    • Reagent Stream B: Prepare a solution of the base (e.g., triethylamine) in the same anhydrous solvent.

  • System Assembly:

    • Set up the flow chemistry system as depicted in the workflow diagram below.

    • Connect the syringes containing Reagent Streams A and B to two separate syringe pumps.

    • Connect the outlets of the syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the reactor coil.

    • Place the reactor coil in a temperature-controlled environment (e.g., an oil bath or a column heater).

    • Connect the outlet of the reactor coil to a back-pressure regulator to ensure a stable flow and prevent solvent evaporation at elevated temperatures.

    • Place the final outlet into a collection vial.

  • Reaction Execution:

    • Set the desired temperature for the reactor.

    • Set the flow rates of the syringe pumps to achieve the desired residence time. The residence time is calculated as the reactor volume divided by the total flow rate (Flow Rate A + Flow Rate B).

    • Start the pumps to introduce the reagents into the system.

    • Allow the system to reach a steady state before collecting the product.

    • Collect the reaction mixture in the collection vial.

  • Work-up and Analysis:

    • Once the desired amount of product is collected, stop the pumps.

    • Flush the system with clean solvent.

    • The collected reaction mixture can be concentrated under reduced pressure and purified by standard methods such as column chromatography.

    • Analyze the product by techniques like NMR, GC-MS, or LC-MS to determine yield and purity.

Workflow for Thiol Michael Addition

G cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_collection Product Collection & Analysis reagent_A Solution A: This compound + Thiol in Solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Base (e.g., TEA) in Solvent pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Analysis (NMR, MS) collection->analysis

Caption: General workflow for the continuous flow Michael addition of thiols to this compound.

Cycloaddition Reactions

This compound is a valuable dipolarophile in [3+2] cycloaddition reactions, leading to the formation of various five-membered heterocycles. These reactions are often highly exothermic, and flow chemistry provides a safer and more efficient platform for their execution.

Quantitative Data for Cycloaddition Reactions
Reaction TypeReactantsCatalyst/ConditionsTemperature (°C)Residence TimeYield (%)Notes
Azide-Alkyne CycloadditionOrganic Azide (B81097), Methyl PropiolamideCopper tubing reactor110Not specifiedHighMthis compound was first converted to the amide in a parallel flow reactor.[6]
1,3-Dipolar Cycloaddition1-(Propergol)pyridinium-3-olate-Not specifiedNot specified-Regioselective reaction yielding two regioisomers.[7]
[3+2] CycloadditionAryl Azides-Not specifiedNot specified-Theoretical studies suggest a polar, single-step mechanism.[8]
Experimental Protocol: Continuous Flow Azide-Alkyne Cycloaddition

This protocol is adapted from a multi-step continuous flow synthesis where an alkyne, similar in reactivity to this compound, undergoes a copper-catalyzed cycloaddition.

Materials:

  • This compound

  • Organic azide

  • Copper tubing reactor (or a packed-bed reactor with a copper catalyst)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Syringe pumps (2)

  • Syringes

  • T-mixer

  • Heating unit

  • Back-pressure regulator

  • Collection vial

Procedure:

  • Solution Preparation:

    • Reagent Stream A: Prepare a solution of this compound in the chosen solvent.

    • Reagent Stream B: Prepare a solution of the organic azide in the same solvent.

  • System Assembly:

    • Assemble the flow system as shown in the diagram below, using a copper tube as the reactor. If using a packed-bed reactor, ensure it is properly packed with the heterogeneous copper catalyst.

    • Connect the reagent streams to their respective syringe pumps.

    • Feed the outputs of the pumps into a T-mixer.

    • Connect the mixer output to the inlet of the copper tubing reactor.

    • Ensure the reactor is properly heated using a suitable heating block or oven.

    • Connect the reactor outlet to a back-pressure regulator to maintain pressure and prevent solvent boiling.

    • Position the final outlet into a collection vial.

  • Reaction Execution:

    • Set the desired reaction temperature (e.g., 110 °C).[6]

    • Set the desired pressure using the back-pressure regulator (e.g., 100 psi).[6]

    • Begin pumping the solvent through the system to pre-heat and stabilize it.

    • Start pumping the reagent solutions at flow rates calculated to provide the desired residence time.

    • Allow the system to reach a steady state before collecting the product stream.

  • Work-up and Analysis:

    • Collect the reaction effluent.

    • If a homogeneous catalyst is formed in situ (from the copper tubing), it may need to be removed using appropriate purification techniques (e.g., filtration through a scavenger resin or liquid-liquid extraction).

    • Concentrate the purified solution and analyze the product for yield and purity using standard analytical methods.

Workflow for Azide-Alkyne Cycloaddition

G cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_collection Product Collection & Analysis reagent_A Solution A: This compound in Solvent pump_A Syringe Pump A reagent_A->pump_A reagent_B Solution B: Organic Azide in Solvent pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Copper Tubing Reactor mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Analysis (NMR, MS) collection->analysis

Caption: General workflow for a continuous flow copper-catalyzed azide-alkyne cycloaddition.

Safety and Concluding Remarks

This compound is a reactive and potentially hazardous compound. The use of continuous flow systems for its reactions enhances safety by minimizing the volume of reagents under reaction conditions at any given time. This is particularly advantageous for highly exothermic or potentially explosive reactions like cycloadditions with azides. The enclosed nature of flow reactors also reduces operator exposure to volatile and reactive chemicals.

The protocols and data provided herein serve as a starting point for the development of specific applications. Optimization of parameters such as temperature, pressure, residence time, and reagent concentrations will be necessary for any new substrate combination to achieve maximum efficiency and yield. The inherent advantages of flow chemistry make it a powerful tool for the synthesis and development of novel compounds derived from this compound.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Propiolate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate is a versatile reagent in organic synthesis, valued for its reactive carbon-carbon triple bond which readily participates in a variety of chemical transformations.[1] Its utility extends to the formation of diverse molecular scaffolds, making it a significant building block in the development of novel therapeutic agents and functional materials. This compound is a colorless liquid with a fruity odor and is utilized as a versatile derivatizing agent for thiols.[2] It reacts with thiols to form disulfides, enabling their modification and characterization.[2] The synthesis of this compound can be achieved through the esterification of ethanol (B145695) and propionic acid.[3]

The precise characterization of the resulting reaction products is a critical step in ensuring the desired molecular structure has been obtained, quantifying purity, and elucidating reaction mechanisms. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound derivatives using fundamental techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic methods.

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound products. Each technique provides complementary information regarding the molecular structure, functional groups, and purity of the synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and the connectivity of neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state (sp³, sp², sp).

2. Mass Spectrometry (MS): MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] It works by measuring the absorption of infrared radiation by a sample at specific frequencies that correspond to the vibrational energies of its chemical bonds.[4] For this compound and its products, key vibrational modes include the C≡C triple bond, C=O ester carbonyl, and C-H bonds.

4. Chromatography: Chromatographic techniques are employed to separate the components of a mixture, allowing for the purification of the desired product and the assessment of its purity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides separation and structural identification.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of a wide range of organic molecules, including those that are non-volatile or thermally labile. This compound has been used as a post-column derivatization reagent for thiols in HPLC.[6]

Experimental Workflow

The general workflow for the characterization of an this compound reaction product involves a systematic progression from the initial reaction workup to detailed structural analysis.

G Reaction This compound Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography, Distillation) Workup->Purification Purity Purity Assessment (e.g., TLC, GC, HPLC) Purification->Purity Structural_ID Structural Identification Purity->Structural_ID FTIR FTIR Spectroscopy Structural_ID->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Structural_ID->NMR MS Mass Spectrometry Structural_ID->MS Data_Analysis Data Analysis & Structural Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for the characterization of this compound products.

Hypothetical Application: Characterization of a Thiol Adduct

A common application of this compound is its reaction with thiols.[2] The following diagram illustrates the Michael addition of a generic thiol (R-SH) to this compound and the subsequent analytical characterization of the resulting vinyl sulfide (B99878) product.

G cluster_reaction Reaction cluster_analysis Analysis This compound This compound Vinyl Sulfide Product Vinyl Sulfide Product This compound->Vinyl Sulfide Product + R-SH (Base Catalyst) NMR_Analysis ¹H & ¹³C NMR: Confirm stereochemistry and connectivity Vinyl Sulfide Product->NMR_Analysis NMR MS_Analysis MS: Determine Molecular Weight and fragmentation Vinyl Sulfide Product->MS_Analysis MS FTIR_Analysis FTIR: Confirm disappearance of C≡C-H and appearance of C=C Vinyl Sulfide Product->FTIR_Analysis FTIR

Caption: Analysis of a thiol addition product of this compound.

Experimental Protocols

1. Sample Preparation

  • For NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • For Mass Spectrometry:

    • Direct Infusion: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent compatible with the GC column (e.g., dichloromethane, ethyl acetate).

    • LC-MS: Prepare a dilute solution (e.g., 1 mg/mL) in the mobile phase to be used for the analysis.

  • For FTIR Spectroscopy:

    • Liquid Samples: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • For Chromatography: Prepare a stock solution of the sample in a suitable solvent and then dilute to an appropriate concentration for detection.

2. Instrumentation and Data Acquisition

a) ¹H and ¹³C NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more

b) Electron Ionization Mass Spectrometry (EI-MS)

  • Instrument: GC-MS or a direct insertion probe MS

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Speed: 1 scan/second

c) FTIR Spectroscopy

  • Instrument: FTIR Spectrometer

  • Mode: Transmittance or ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

d) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: GC-MS system

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

Data Presentation

The following tables summarize the expected analytical data for this compound and a hypothetical thiol adduct product.

Table 1: Spectroscopic Data for this compound

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm)4.2 (q, 2H, -OCH₂CH₃), 2.9 (s, 1H, C≡C-H), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm)152 (C=O), 80 (C≡C-H), 75 (C≡C-H), 62 (-OCH₂-), 14 (-CH₃)
FTIR ν (cm⁻¹)~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch)[7][8][9]
MS (EI) m/z98 (M⁺), 69, 53, 29

Table 2: Expected Spectroscopic Data for a Generic Thiol Adduct (Z-isomer)

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm)~7.5 (d, 1H, =CH-S-), ~5.5 (d, 1H, =CH-CO₂Et), 4.1 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃), Signals for R-group
¹³C NMR δ (ppm)~165 (C=O), ~140 (=CH-S-), ~110 (=CH-CO₂Et), 60 (-OCH₂-), 14 (-CH₃), Signals for R-group
FTIR ν (cm⁻¹)Absence of ~3300 and ~2100 peaks, Appearance of ~1600 (C=C stretch), ~1700 (C=O stretch)
MS (EI) m/z[M]⁺ corresponding to the adduct, Fragmentation pattern dependent on the R-group

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound reaction products. By employing a combination of NMR, MS, FTIR, and chromatography, researchers can confidently determine the structure, purity, and molecular weight of their synthesized compounds, which is a critical step in the advancement of drug discovery and materials science. The provided data tables and workflows serve as a practical guide for the interpretation of experimental results.

References

Ethyl Propiolate: A Versatile Reagent for Thiol Derivatization in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate has emerged as a valuable derivatizing agent in pharmaceutical analysis, primarily for the sensitive and selective determination of thiol-containing compounds. Its ability to react with the sulfhydryl group (-SH) of thiols to form stable, UV-active thioacrylate derivatives significantly enhances their detectability in complex matrices. This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of pharmaceutically relevant thiols using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization.

Principle of Derivatization

This compound reacts with thiols via a nucleophilic addition reaction. Under neutral to basic conditions, the thiolate anion (R-S⁻) acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ester, this compound. This reaction results in the formation of a stable thioacrylate derivative that exhibits strong ultraviolet (UV) absorbance, typically around 285 nm, making it suitable for spectrophotometric detection.

Thiol Thiol (R-SH) Thioacrylate Thioacrylate Derivative Thiol->Thioacrylate Nucleophilic Addition EthylPropiolate This compound EthylPropiolate->Thioacrylate

Caption: Reaction of a thiol with this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of analytical methods utilizing this compound for the derivatization of various thiol-containing analytes.

Table 1: HPLC with Post-Column Derivatization

AnalyteMatrixLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Glutathione (B108866) (GSH)Vegetables1 - 200 µmol/L0.1 µmol/LNot Specified91 - 110[1]
Captopril (CAP)Human UrineNot Specified10 µg/L35 µg/L90 - 104[2]
N-acetylcysteine (NAC)PharmaceuticalsNot SpecifiedValidatedValidatedValidated[3][4]

Table 2: GC-MS with Pre-column Derivatization

AnalyteMatrixLimit of Detection (LOD) in Model WineLimit of Detection (LOD) in White WineReference
4-mercapto-4-methylpentan-2-one (4MMP)Wine7.2 ng/L24.5 ng/L[5][6]
3-mercaptohexyl acetate (B1210297) (3MHA)Wine40.0 ng/L120.9 ng/L[5][6]
3-mercaptohexan-1-ol (3MH)Wine91.2 ng/L194.6 ng/L[5][6]

Experimental Protocols

Protocol 1: Analysis of Glutathione in Pharmaceutical Formulations by HPLC with Post-Column Derivatization

This protocol describes a method for the determination of glutathione (GSH) in pharmaceutical preparations, adapted from a method for vegetable samples.[1]

1. Materials and Reagents

  • Glutathione (GSH) standard

  • N-acetylcysteine (NAC) as internal standard (optional)

  • This compound (EP)

  • Acetic acid, HPLC grade

  • EDTA (Ethylenediaminetetraacetic acid)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Pharmaceutical formulation containing GSH

2. Instrumentation

  • HPLC system with a pump, autosampler, and UV detector

  • A second HPLC pump for the derivatizing reagent

  • A mixing tee and a reaction coil

  • Reversed-phase C18 column (e.g., Prevail® or equivalent)

3. Preparation of Solutions

  • Mobile Phase: 0.1% (v/v) acetic acid in 1 mmol/L EDTA aqueous solution.

  • Derivatizing Reagent: Prepare an optimized concentration of this compound in a mixture of methanol and water. The exact concentration should be determined experimentally to ensure complete derivatization.

  • Standard Solutions: Prepare stock solutions of GSH and NAC in the mobile phase. Prepare a series of working standard solutions by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh and crush a representative number of tablets or dissolve the content of capsules in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

4. HPLC and Post-Column Derivatization Conditions

  • Column: Prevail® C18 or equivalent

  • Mobile Phase Flow Rate: 0.5 mL/min

  • Derivatizing Reagent Flow Rate: To be optimized (typically in the range of 0.1-0.5 mL/min)

  • Injection Volume: 20 µL

  • Reaction Coil: A PEEK or stainless steel coil of sufficient length and internal diameter to allow for complete reaction (e.g., 10 m x 0.25 mm i.d.). The coil should be thermostatted.

  • Reaction Temperature: To be optimized (typically between 25°C and 50°C)

  • Detection Wavelength: 285 nm

cluster_hplc HPLC System cluster_pcd Post-Column Derivatization Autosampler Autosampler Column HPLC Column Autosampler->Column Pump HPLC Pump Pump->Column MixingTee Mixing Tee Column->MixingTee ReagentPump Reagent Pump ReagentPump->MixingTee ReactionCoil Reaction Coil MixingTee->ReactionCoil Detector UV Detector ReactionCoil->Detector Data Data Acquisition Detector->Data

Caption: HPLC with post-column derivatization workflow.

Protocol 2: Analysis of Thiol-Containing Drugs by GC-MS with Pre-column Derivatization

This protocol is adapted from a method for the analysis of varietal thiols in wine and can be modified for the analysis of volatile or semi-volatile thiol drugs.[5][6]

1. Materials and Reagents

  • Thiol drug standard(s)

  • This compound (ETP)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Sodium hydroxide (B78521) for pH adjustment

  • Dichloromethane, GC grade

  • Anhydrous sodium sulfate (B86663)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Sample matrix (e.g., plasma, urine)

2. Instrumentation

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS)

  • A suitable capillary GC column (e.g., DB-WAX or equivalent)

  • SPE manifold

3. Derivatization and Sample Preparation

  • Sample pH Adjustment: Take a known volume of the sample and adjust the pH to approximately 9.0 with sodium hydroxide. This is crucial for efficient derivatization.

  • Derivatization: Add the internal standard and a solution of this compound in an appropriate solvent (e.g., ethanol) to the pH-adjusted sample. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering matrix components.

    • Elute the derivatized thiols with dichloromethane.

  • Drying and Concentration: Dry the eluate with anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen to a final volume of approximately 100 µL.

4. GC-MS Conditions

  • Injection Volume: 1-2 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program: Optimize for the separation of the target thiol derivatives (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each thiol derivative.

Sample Sample (e.g., Plasma, Urine) pH_Adjust pH Adjustment (pH 9.0) Sample->pH_Adjust Derivatization Add Internal Standard & this compound pH_Adjust->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE Elution Elution with Dichloromethane SPE->Elution Dry_Concentrate Drying & Concentration Elution->Dry_Concentrate GCMS GC-MS Analysis Dry_Concentrate->GCMS

Caption: GC-MS analysis workflow with pre-column derivatization.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Ethyl Propiolate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including catalysis and drug delivery. This document provides detailed application notes and protocols for the synthesis of MOF's functionalized with ethyl propiolate derivatives. While direct synthesis using this compound-based linkers is not widely documented, a powerful and versatile approach is the post-synthetic modification (PSM) of a pre-formed MOF containing reactive alkyne groups. This method allows for the introduction of the this compound moiety onto a stable and well-characterized MOF scaffold, such as the robust zirconium-based UiO-66 framework.

The protocols outlined below describe the synthesis of an alkyne-functionalized UiO-66 MOF (UiO-66-alkyne) and its subsequent modification with an this compound derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach offers a reliable method for incorporating the desired functionality for potential applications in drug delivery and catalysis.

Section 1: Synthesis of Alkyne-Functionalized UiO-66 (UiO-66-C≡CH)

This section details the synthesis of a UiO-66 analogue where a portion of the standard terephthalic acid linker is replaced with 2-ethynylterephthalic acid. This introduces pendant alkyne groups into the MOF structure, which serve as handles for post-synthetic modification.

Experimental Protocol: Solvothermal Synthesis of UiO-66-C≡CH

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • 2-ethynylterephthalic acid (H₂BDC-C≡CH)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Methanol (B129727)

  • Chloroform (B151607)

Procedure:

  • In a 100 mL screw-capped glass vial, dissolve zirconium(IV) chloride (0.233 g, 1.0 mmol) in 20 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve a mixture of terephthalic acid (0.133 g, 0.8 mmol) and 2-ethynylterephthalic acid (0.038 g, 0.2 mmol) in 20 mL of DMF. The ratio of the two linkers can be varied to control the density of alkyne groups in the final MOF.

  • Combine the two solutions in the 100 mL vial and add acetic acid (2.0 mL) as a modulator to improve crystal quality.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Solvent exchange is then performed with chloroform (3 x 20 mL) over 24 hours to facilitate activation.

  • Activate the material by heating under vacuum at 150 °C for 12 hours to yield the porous UiO-66-C≡CH.

Characterization Data:

The successful synthesis of UiO-66-C≡CH should be confirmed by various characterization techniques. The expected data is summarized in the table below.

Characterization TechniqueExpected Results for UiO-66-C≡CH
Powder X-Ray Diffraction (PXRD) The diffraction pattern should match the characteristic peaks of the UiO-66 topology, confirming the framework structure is maintained.
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of a characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹, confirming the presence of the alkyne group.
Thermogravimetric Analysis (TGA) The material should exhibit high thermal stability, typically stable up to 450-500 °C in air, similar to the parent UiO-66.
Nitrogen Physisorption (BET Analysis) A high Brunauer-Emmett-Teller (BET) surface area, typically in the range of 800-1200 m²/g, is expected, indicating a porous material.
Scanning Electron Microscopy (SEM) Images should reveal octahedral crystals, characteristic of the UiO-66 morphology.

Experimental Workflow for UiO-66-C≡CH Synthesis:

G Workflow for UiO-66-C≡CH Synthesis A Dissolve ZrCl4 in DMF C Combine Solutions & Add Acetic Acid A->C B Dissolve H2BDC & H2BDC-C≡CH in DMF B->C D Solvothermal Synthesis (120 °C, 24h) C->D E Product Collection (Centrifugation/Filtration) D->E F Washing (DMF & Methanol) E->F G Solvent Exchange (Chloroform) F->G H Activation (150 °C, vacuum) G->H I UiO-66-C≡CH Product H->I

Caption: Solvothermal synthesis workflow for UiO-66-C≡CH.

Section 2: Post-Synthetic Modification with Ethyl 2-azidoacetate

This section describes the "clicking" of an this compound precursor, ethyl 2-azidoacetate, onto the alkyne-functionalized MOF via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, allowing for the covalent attachment of the desired functional group without disrupting the MOF framework.

Experimental Protocol: CuAAC Modification of UiO-66-C≡CH

Materials:

  • UiO-66-C≡CH (synthesized in Section 1)

  • Ethyl 2-azidoacetate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • Methanol

Procedure:

  • In a 50 mL round-bottom flask, suspend the activated UiO-66-C≡CH (100 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • To this suspension, add ethyl 2-azidoacetate (5 equivalents per alkyne group in the MOF), copper(I) iodide (0.1 equivalents per alkyne group), and N,N-diisopropylethylamine (DIPEA) (2 equivalents per alkyne group).

  • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, collect the solid product by centrifugation.

  • Wash the product extensively with DCM (3 x 15 mL) and then with methanol (3 x 15 mL) to remove the catalyst, unreacted reagents, and any byproducts.

  • Activate the final product, UiO-66-Propiolate-Et, by heating under vacuum at 100 °C for 12 hours.

Characterization Data:

The successful functionalization of the MOF should be confirmed by comparing the characterization data before and after the modification.

Characterization TechniqueExpected Results for UiO-66-Propiolate-Et
Powder X-Ray Diffraction (PXRD) The diffraction pattern should remain unchanged, indicating the preservation of the MOF's crystallinity and framework topology after the reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance or significant reduction of the C≡C-H stretching peak around 3300 cm⁻¹. Appearance of new peaks corresponding to the triazole ring and the ester group (e.g., C=O stretch around 1740 cm⁻¹).
Nitrogen Physisorption (BET Analysis) A decrease in the BET surface area and pore volume is expected due to the introduction of the functional groups within the pores. The extent of the decrease can provide an indication of the modification efficiency.
X-ray Photoelectron Spectroscopy (XPS) The appearance of a N 1s signal would confirm the successful formation of the triazole ring.

Quantitative Data Summary:

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
UiO-66 (literature) ~1200 - 1400~0.5 - 0.6~6 and ~8
UiO-66-C≡CH (expected) ~800 - 1200~0.4 - 0.5~6 and ~8
UiO-66-Propiolate-Et (expected) ~500 - 900~0.2 - 0.4Reduced due to functionalization

Post-Synthetic Modification Workflow:

G Post-Synthetic Modification Workflow A Suspend UiO-66-C≡CH in DCM B Add Ethyl 2-azidoacetate, CuI, and DIPEA A->B C Stir at Room Temperature (48h, inert atmosphere) B->C D Product Collection (Centrifugation) C->D E Washing (DCM & Methanol) D->E F Activation (100 °C, vacuum) E->F G UiO-66-Propiolate-Et Product F->G

Caption: Workflow for the CuAAC modification of UiO-66-C≡CH.

Section 3: Potential Applications in Drug Delivery

MOFs functionalized with ester groups, such as the this compound derivative described here, have potential applications in controlled drug delivery. The ester linkage can be designed to be susceptible to hydrolysis under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), leading to the release of a therapeutic agent.

Conceptual Signaling Pathway for pH-Responsive Drug Release:

This diagram illustrates a conceptual pathway for the release of a hypothetical drug that could be attached to the MOF via the this compound linker.

G Conceptual pH-Responsive Drug Release cluster_0 MOF-Drug Conjugate cluster_1 Tumor Microenvironment (Acidic pH) A UiO-66-Propiolate-Drug C Ester Hydrolysis A->C B Low pH (e.g., pH 5.5) B->C D Drug Release C->D E Therapeutic Effect D->E

High-Purity Ethyl Propiolate: Application Notes and Protocols for Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of high-purity ethyl propiolate in advanced material science. This compound (HC≡CCO₂C₂H₅) is a versatile building block in organic synthesis, prized for its reactive alkyne and ester functional groups.[1] Its high reactivity makes it an essential reagent in the development of novel polymers, functionalized materials, and complex molecular architectures for drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety protocols for this compound is crucial for its effective and safe application in a laboratory setting.

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 120 °C[2]
Density 0.968 g/mL at 25 °C[2]
Refractive Index n20/D 1.412[2]
CAS Number 623-47-2[1]
Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

HazardPrecautionReferences
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[3][4]
Inhalation May cause respiratory irritation. Avoid breathing vapors. Use only in a well-ventilated area.[3]
Skin Contact Causes skin irritation. Wear protective gloves and clothing.[3]
Eye Contact Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Keep refrigerated at 2-8°C for long-term storage.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[3]

Applications in Advanced Material Science

High-purity this compound is a key reagent in several cutting-edge areas of material science, including polymer chemistry and the synthesis of functional organic molecules.

Thiol-Yne "Click" Chemistry

The thiol-yne reaction is a highly efficient and versatile click chemistry transformation that utilizes the reaction between a thiol and an alkyne. This compound is an excellent substrate for this reaction, leading to the formation of vinyl sulfide (B99878) adducts.[5][6] This reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups.[7]

Key Features:

  • High Efficiency: The reaction proceeds rapidly under mild conditions, often at ambient temperature.[5]

  • Stereoselectivity: The reaction can be controlled to yield either the E or Z isomer of the vinyl sulfide product.[7]

  • Versatility: A wide variety of thiols can be used, allowing for the introduction of diverse functionalities.[8]

Applications:

  • Polymer Synthesis: Thiol-yne chemistry with this compound can be used to synthesize both linear polymers and cross-linked polymer networks with tailored properties.

  • Bioconjugation: The high efficiency and biocompatibility of the thiol-yne reaction make it suitable for attaching biomolecules to surfaces or other molecules.

  • Functional Materials: The resulting vinyl sulfides can be further functionalized to create materials with specific optical, electronic, or biological properties.[6]

This protocol describes the base-catalyzed addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., 1-dodecanethiol)

  • Base catalyst (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

  • Add the base catalyst to the solution and stir for 5-10 minutes.

  • Slowly add a stoichiometric equivalent of this compound to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Reaction Workflow:

Thiol_Yne_Reaction reagents Thiol + this compound + Base Catalyst solvent Anhydrous Solvent (e.g., MeCN, DCM) reagents->solvent Dissolve reaction Reaction at Ambient Temperature solvent->reaction React quench Quench with Dilute Acid reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Vinyl Sulfide Product purification->product

Caption: Workflow for the base-catalyzed thiol-yne reaction.

Synthesis of Pyrazoles and other Heterocycles

This compound is a key precursor in the synthesis of pyrazoles, a class of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.[9] The most common synthetic route involves a [3+2] cycloaddition reaction between this compound and a diazo compound.[10]

Reaction Mechanism:

The reaction proceeds through a 1,3-dipolar cycloaddition, where the diazo compound acts as the 1,3-dipole and this compound as the dipolarophile.[9]

Applications in Drug Development:

The resulting pyrazole (B372694) derivatives are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.[11]

This protocol outlines the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates.[12]

Materials:

Procedure:

  • Step 1: Synthesis of the dioxo-ester intermediate.

    • React the substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

  • Step 2: Cyclization to form the pyrazole.

    • Treat the intermediate dioxo-ester with hydrazine hydrate in the presence of glacial acetic acid and ethanol.

    • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure pyrazole derivative.

Reaction Pathway:

Pyrazole_Synthesis start Substituted Acetophenone + Diethyl Oxalate intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (Dioxo-ester) start->intermediate NaOEt product Ethyl 5-substituted-1H- pyrazole-3-carboxylate intermediate->product + Hydrazine Hydrate (AcOH, EtOH, Reflux) reagent Hydrazine Hydrate

Caption: Synthesis of pyrazole-3-carboxylates.

One-Pot Reactions for Complex Molecule Synthesis

This compound is an excellent substrate for one-pot reactions, which are highly efficient synthetic strategies that avoid the isolation and purification of intermediates, thereby saving time, reagents, and reducing waste.[13] A notable example is the one-pot synthesis of functionalized bicyclic products through a sequence of conjugate addition, oxidation, and Diels-Alder reactions.[14]

Workflow of a One-Pot Reaction:

One_Pot_Reaction cluster_0 One-Pot Reaction Vessel A This compound + Thiol B Z-thioenoate Intermediate A->B Conjugate Addition (Base-catalyzed) C Sulfone Intermediate B->C Oxidation (mCPBA) D Bicyclic Product C->D Diels-Alder Reaction (Cyclopentadiene)

Caption: A one-pot reaction sequence involving this compound.

This protocol describes a one-pot, two-step synthesis of (Z)-β-sulfonyl enoates from this compound.[15]

Materials:

  • This compound

  • Aryl or aliphatic thiol

  • Base catalyst (e.g., trialkylamine for aryl thiols, KOt-Bu for aliphatic thiols)

  • meta-Chloroperbenzoic acid (mCPBA)

  • Lithium perchlorate (B79767) (LiClO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Thioconjugate Addition:

    • In a reaction vessel at -78 °C, dissolve the thiol in CH₂Cl₂.

    • Add the appropriate base catalyst and stir.

    • Slowly add this compound and stir until the addition is complete.

  • Oxidation:

    • To the same reaction mixture, add a solution of mCPBA and LiClO₄ in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete.

  • Workup and Purification:

    • Quench the reaction with a solution of sodium bisulfite.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to isolate the (Z)-β-sulfonyl enoate.

Conclusion

High-purity this compound is a powerful and versatile reagent for advanced material science and drug discovery. Its ability to participate in a wide range of chemical transformations, including click chemistry, cycloadditions, and one-pot reactions, enables the efficient synthesis of complex and functional molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the full potential of this valuable building block in their own research and development endeavors. Proper safety precautions should always be observed when handling this reactive compound.

References

Application Notes and Protocols: Ethyl Propiolate in Gas Storage and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethyl propiolate in the development of materials for gas storage and catalysis. This compound, as a versatile C3 building block, offers significant potential for the synthesis of novel porous organic polymers (POPs) and functionalized materials with tailored properties for these advanced applications.

Application in Gas Storage: Porous Organic Polymers (POPs) from this compound

This compound's reactive alkyne functionality makes it a promising monomer for the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical stability, rendering them suitable for gas storage applications, particularly for gases like hydrogen (H₂) and carbon dioxide (CO₂). While direct synthesis of POPs solely from this compound is an emerging area, the principles of alkyne cyclotrimerization provide a strong basis for their development.

Theoretical Framework: Cyclotrimerization of this compound

The formation of a porous aromatic framework can be achieved through the cyclotrimerization of the alkyne groups in this compound. This reaction typically involves the formation of 1,3,5-trisubstituted benzene (B151609) rings, which can then be cross-linked to form a rigid, porous 3D network. The ester groups of the this compound units within the polymer backbone can serve as functional sites to enhance gas affinity.

G Cyclotrimerization of this compound to form a Porous Aromatic Framework cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Propiolate_1 This compound Catalyst e.g., AlCl₃/TiCl₄ Ethyl Propiolate_1->Catalyst Monomer Ethyl Propiolate_2 This compound Ethyl Propiolate_2->Catalyst Ethyl Propiolate_3 This compound Ethyl Propiolate_3->Catalyst PAF_Node Porous Aromatic Framework (PAF) with ester functionalities Catalyst->PAF_Node Cyclotrimerization Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Catalyst Conditions Inert Atmosphere Elevated Temperature Conditions->Catalyst

Figure 1: Proposed synthesis of a porous aromatic framework via cyclotrimerization of this compound.
Experimental Protocol: Synthesis of an this compound-Based Porous Organic Polymer (EP-POP)

This protocol is a representative procedure based on established methods for synthesizing POPs from alkyne-containing monomers.

Materials:

  • This compound (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1 M solution

  • Soxhlet extraction apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve freshly distilled this compound (e.g., 10 mmol) in anhydrous DCM (e.g., 50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 30 mmol) portion-wise to the stirred solution. The reaction mixture is expected to change color and may become heterogeneous.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 24-48 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of methanol (e.g., 20 mL).

  • Filter the resulting solid precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove the catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting EP-POP material in a vacuum oven at 80 °C overnight.

Characterization and Data Presentation

The synthesized EP-POP should be characterized to determine its porosity and gas storage capacity.

Parameter Analytical Technique Typical Expected Values for POPs
Brunauer-Emmett-Teller (BET) Surface Area Nitrogen Adsorption at 77 K500 - 1500 m²/g
Total Pore Volume Nitrogen Adsorption at 77 K0.5 - 1.5 cm³/g
Pore Size Distribution NLDFT or BJH analysis of N₂ isothermMicroporous (< 2 nm) and Mesoporous (2-50 nm)
CO₂ Uptake CO₂ Adsorption at 273 K and 298 K2 - 5 mmol/g at 1 bar
H₂ Uptake H₂ Adsorption at 77 K1 - 2 wt% at 1 bar
Thermal Stability (TGA) Thermogravimetric AnalysisDecomposition > 300 °C

Note: The values in the table are representative of porous organic polymers and are provided for comparative purposes. Actual experimental values for an this compound-based POP would need to be determined.

Application in Catalysis: Functionalized Polymers from this compound

Polymers derived from this compound can be designed to act as catalyst supports or as catalysts themselves. The pendant ester groups can be hydrolyzed to carboxylic acids or reacted with other functional molecules to introduce catalytic sites. The conjugated backbone of poly(this compound) can also exhibit interesting electronic properties beneficial for catalysis.

Synthesis of a Functionalized Polymer for Catalysis

A potential application is the synthesis of a polymer with accessible catalytic sites, for example, through post-synthetic modification of a linear poly(this compound).

G Synthesis and Functionalization of Poly(this compound) for Catalysis cluster_synthesis Polymer Synthesis cluster_modification Post-Synthetic Modification EthylPropiolate This compound Polymerization Rh-based or other transition metal catalyst EthylPropiolate->Polymerization Polymer Poly(this compound) Polymerization->Polymer Hydrolysis Base or Acid Hydrolysis Polymer->Hydrolysis Functionalization Coupling with Catalytic Moiety Hydrolysis->Functionalization FunctionalPolymer Functionalized Polymer (e.g., with acidic or basic sites) Functionalization->FunctionalPolymer

Figure 2: Workflow for the synthesis and functionalization of a poly(this compound)-based catalyst.
Experimental Protocol: Synthesis and Hydrolysis of Poly(this compound)

This protocol outlines the synthesis of linear poly(this compound) and its subsequent hydrolysis to poly(propiolic acid), which can act as a solid acid catalyst. Rhodium-based catalysts are known to polymerize propiolic esters.[1]

Part A: Polymerization of this compound Materials:

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the Rh catalyst (e.g., 0.01 mmol) and triethylamine (e.g., 0.1 mmol) in anhydrous toluene (e.g., 10 mL) in a Schlenk flask.

  • Add freshly distilled this compound (e.g., 5 mmol) to the catalyst solution.

  • Stir the reaction mixture at room temperature for 24 hours. The solution will likely become more viscous.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the solid polymer, wash it with methanol, and dry it under vacuum.

Part B: Hydrolysis to Poly(propiolic acid) Materials:

  • Poly(this compound) from Part A

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • Suspend the poly(this compound) in a 1 M NaOH solution.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours to ensure complete hydrolysis of the ester groups.

  • Cool the solution and acidify it with 1 M HCl until the polymer precipitates.

  • Filter the resulting poly(propiolic acid), wash it thoroughly with deionized water to remove any salts, and dry it under vacuum.

Catalytic Activity Assessment

The resulting poly(propiolic acid) can be tested as a solid acid catalyst in reactions such as esterification or hydrolysis.

Example: Esterification of Acetic Acid with n-Butanol

Parameter Condition Measurement
Catalyst Poly(propiolic acid)
Reactants Acetic acid, n-butanol (e.g., 1:2 molar ratio)
Catalyst Loading 1-5 wt% relative to reactants
Temperature 80-100 °C
Reaction Time 1-8 hours
Analysis of Conversion Gas Chromatography (GC) or ¹H NMRMonitor the disappearance of reactants and appearance of butyl acetate
Recyclability Filter catalyst, wash, and reuse in a new reactionMeasure conversion over multiple cycles

Disclaimer: The provided protocols are illustrative and based on established chemical principles. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. The quantitative data presented are typical for the class of materials and not specific to polymers derived solely from this compound, as such data is not widely available.

References

Automated Thiol Determination Using Ethyl Propiolate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated determination of thiols using ethyl propiolate as a derivatizing agent. This method offers a rapid, sensitive, and versatile approach for the quantification of a wide range of thiol-containing compounds in various matrices, making it highly suitable for applications in pharmaceutical analysis, clinical diagnostics, and food science.

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial molecules involved in numerous biological and chemical processes. Their accurate quantification is essential in diverse fields, from monitoring disease biomarkers to ensuring the quality of pharmaceuticals and food products. This compound (EP) has emerged as a valuable reagent for thiol determination due to its efficient and specific reaction with the sulfhydryl group, forming a stable, UV-active thioacrylate derivative.[1][2] This reaction can be readily automated, enabling high-throughput analysis.

The derivatization reaction proceeds via a nucleophilic addition of the thiolate anion to the activated triple bond of this compound, as illustrated below. The resulting product exhibits strong absorbance at approximately 285 nm, providing a basis for sensitive spectrophotometric detection.[1][2]

Key Advantages of the this compound Method

  • Speed: The reaction is fast and typically completed within minutes under mild conditions.[2]

  • Sensitivity: The thioacrylate derivative has a strong UV absorbance, allowing for low detection limits.[3][4]

  • Versatility: Applicable to a wide range of thiols in various sample types.[1][3][5]

  • Automation Compatibility: The reaction is well-suited for integration into automated platforms such as sequential injection analysis (SIA) and high-performance liquid chromatography (HPLC).[2][6]

Quantitative Data Summary

The following table summarizes the performance characteristics of automated assays using this compound for the determination of various thiols.

AnalyteMethodMatrixLinear RangeLimit of Detection (LOD)Reference
Glutathione (B108866) (GSH)HPLC with Post-Column DerivatizationVegetables1 - 200 µmol/L0.1 µmol/L[3][4]
Captopril (CAP)Sequential Injection Analysis (SIA)Pharmaceuticals--[1][2]
N-Acetylcysteine (NAC)Sequential Injection Analysis (SIA)Pharmaceuticals--[2][6]
3-Mercaptohexan-1-ol (3MH)GC-MSModel Wine / White Wine-91.2 ng/L / 194.6 ng/L[3][5]
3-Mercaptohexyl Acetate (3MHA)GC-MSModel Wine / White Wine-40.0 ng/L / 120.9 ng/L[3][5]
4-Mercapto-4-methylpentan-2-one (4MMP)GC-MSModel Wine / White Wine-7.2 ng/L / 24.5 ng/L[3][5]

Note: Specific linear ranges and LODs for Captopril and N-Acetylcysteine via SIA were not detailed in the provided search results but the methods were validated for these parameters.

Experimental Protocols

Protocol 1: Automated Thiol Determination using Sequential Injection Analysis (SIA)

This protocol describes a general procedure for the automated determination of thiols using a sequential injection analysis system coupled with a UV detector.

4.1.1. Materials and Reagents

  • This compound (EP) solution: Prepare a suitable concentration (e.g., 10-100 mM) in a mixture of methanol (B129727) and water. The optimal concentration should be determined experimentally.

  • Buffer solution: Phosphate or borate (B1201080) buffer, pH adjusted to the optimal range for the specific thiol (typically between pH 7 and 9).

  • Thiol standard solutions: Prepare a series of standard solutions of the target thiol in the buffer solution.

  • Carrier solution: Deionized water or the same buffer used for the standards.

4.1.2. Instrumentation

  • Sequential Injection Analysis (SIA) system equipped with a multi-position selection valve, a syringe pump, a holding coil, and a reaction coil.

  • UV-Vis spectrophotometer with a flow-through cell, set to 285 nm.

4.1.3. SIA Procedure

The following is a typical sequence for an SIA measurement. The specific volumes and flow rates should be optimized for the particular instrument and thiol being analyzed.

  • Aspirate Carrier: The syringe pump aspirates a specific volume of the carrier solution into the holding coil to clean the system.

  • Aspirate Reagent: The selection valve switches to the this compound solution, and a defined volume is aspirated into the holding coil.

  • Aspirate Sample: The valve then switches to the sample or standard solution, and a specific volume is aspirated, creating a zone of sample within the reagent zone in the holding coil.

  • Inject and Mix: The flow is reversed, and the stacked zones of reagent and sample are propelled through the reaction coil towards the detector. Mixing and reaction occur within the reaction coil.

  • Detect: The absorbance of the reaction product is measured at 285 nm as it passes through the flow cell.

  • Wash: The system is flushed with the carrier solution before the next measurement.

4.1.4. Optimization

Key parameters to optimize for this assay include:

  • pH of the reaction medium.

  • Concentration of this compound.

  • Sample and reagent volumes.

  • Flow rate and reaction time (determined by the reaction coil length and flow rate).

  • Temperature of the reaction coil.

Protocol 2: HPLC with Post-Column Derivatization

This protocol is suitable for the separation and quantification of multiple thiols in a complex sample.

4.2.1. Materials and Reagents

  • Mobile Phase: 0.1% (v/v) acetic acid in 1 mmol/L EDTA aqueous solution.[4]

  • Derivatizing Reagent: A suitable concentration of this compound in a mixture of methanol and water. The optimal concentration should be determined experimentally.

  • Thiol Standard Solutions: Prepare stock solutions of the target thiols in the mobile phase.

4.2.2. Instrumentation

  • HPLC system with a gradient or isocratic pump.

  • Reversed-phase C18 column (e.g., Prevail®).

  • A second HPLC pump to deliver the derivatizing reagent.

  • Mixing tee and a reaction coil.

  • UV-Vis detector set at 285 nm.

4.2.3. HPLC and Derivatization Conditions

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute the thiols using the specified mobile phase at a constant flow rate (e.g., 0.5 mL/min).[4]

  • Post-Column Derivatization:

    • The column effluent is mixed with the this compound solution delivered by the second pump via a mixing tee.

    • The mixture then flows through a reaction coil of a specific length to allow for the derivatization reaction to complete. The coil can be thermostatted to control the reaction temperature.

  • Detection:

    • The derivatized thiols are detected by the UV detector at 285 nm.

4.2.4. Optimization

Parameters to optimize include:

  • HPLC gradient or isocratic conditions for optimal separation.

  • Flow rates of the mobile phase and derivatizing reagent.

  • Concentration of this compound.

  • Length and temperature of the reaction coil.

  • pH of the post-column reaction mixture (can be adjusted by adding a buffer to the derivatizing reagent).

Protocol 3: Automated Microplate-Based Thiol Assay (Hypothetical Protocol)

As no specific protocol for an this compound-based microplate assay was found in the literature, the following is a proposed hypothetical protocol based on the known reaction chemistry and general microplate assay principles. This protocol would require thorough optimization and validation.

4.3.1. Materials and Reagents

  • Assay Buffer: Phosphate or borate buffer, pH 7-9.

  • This compound Reagent: A solution of this compound in a water-miscible organic solvent (e.g., DMSO or methanol) to be diluted in the assay buffer to the final working concentration.

  • Thiol Standard Solutions: A dilution series of the thiol of interest in the assay buffer.

  • 96-well, UV-transparent microplate.

4.3.2. Assay Procedure

  • Prepare Standards and Samples: Pipette 50 µL of standards and samples into the wells of the 96-well plate.

  • Prepare Reagent Mix: Prepare a master mix of the this compound reagent in the assay buffer. The final concentration should be optimized to be in excess of the highest thiol concentration being measured.

  • Initiate Reaction: Add 150 µL of the this compound reagent mix to each well.

  • Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 10-30 minutes), protected from light.

  • Measure Absorbance: Read the absorbance at 285 nm using a microplate reader.

4.3.3. Optimization

  • Final concentration of this compound.

  • pH of the assay buffer.

  • Incubation time and temperature.

  • Solvent for the this compound stock solution to ensure compatibility with the aqueous assay buffer.

Visualizations

Chemical Reaction Pathway

G cluster_0 Reaction of this compound with a Thiol Thiol R-SH (Thiol) Product R-S-CH=CH-COOEt (Thioacrylate Derivative) Thiol->Product Nucleophilic Addition EP HC≡C-COOEt (this compound) EP->Product

Caption: Reaction of a thiol with this compound.

Sequential Injection Analysis (SIA) Workflow

G cluster_1 Sequential Injection Analysis Workflow start Start aspirate_reagent Aspirate Ethyl Propiolate start->aspirate_reagent aspirate_sample Aspirate Sample/ Standard aspirate_reagent->aspirate_sample inject_mix Inject and Mix in Reaction Coil aspirate_sample->inject_mix detect Detect at 285 nm inject_mix->detect end End detect->end

Caption: Sequential Injection Analysis workflow.

HPLC with Post-Column Derivatization Workflow

G cluster_2 HPLC Post-Column Derivatization Workflow injection Sample Injection separation HPLC Separation (C18 Column) injection->separation mixing Mix with this compound (Mixing Tee) separation->mixing reaction Derivatization (Reaction Coil) mixing->reaction detection UV Detection (285 nm) reaction->detection data Data Analysis detection->data

Caption: HPLC post-column derivatization workflow.

References

Application Notes and Protocols for Post-Column Derivatization of Thiols with Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in numerous biological and chemical processes, including protein structure, enzymatic reactions, and antioxidant defense mechanisms.[1] The accurate quantification of these compounds is therefore critical in fields ranging from pharmaceutical development to clinical diagnostics and food science.[1] Post-column derivatization with ethyl propiolate (EP) offers a robust, sensitive, and rapid method for the analysis of thiols in complex matrices using high-performance liquid chromatography (HPLC).[1][2]

This technique involves the separation of thiols via HPLC, followed by their reaction with this compound in a post-column reactor. The reaction results in the formation of stable, UV-active thioacrylate derivatives, significantly enhancing their detectability.[1] This approach is particularly advantageous for analyzing a variety of thiol-containing compounds, including the antioxidant glutathione (B108866) (GSH) in vegetables and the drug captopril (B1668294) in pharmaceutical formulations.[2][3]

Reaction Mechanism

The derivatization chemistry is based on a nucleophilic addition reaction. Under neutral to basic conditions, the thiolate anion (R-S⁻), in equilibrium with the thiol (R-SH), acts as a nucleophile. It attacks the electrophilic β-carbon of the α,β-unsaturated ester, this compound. This reaction forms a stable thioacrylate derivative that exhibits strong UV absorbance, typically around 285 nm, allowing for sensitive detection.[1][3]

Quantitative Data Summary

The post-column derivatization of thiols with this compound has been successfully applied to the quantitative analysis of various thiol-containing compounds. The following table summarizes key performance characteristics of the method for different analytes.

AnalyteMatrixLinear Range (µmol/L)Limit of Detection (LOD) (µmol/L)Recovery (%)Analytical MethodReference
Glutathione (GSH)Vegetables1 - 2000.191 - 110HPLC-UV[2]
Captopril (CAP)PharmaceuticalsNot SpecifiedNot SpecifiedNot SpecifiedHPLC-UV[3]
Cysteine (CYS)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHPLC-UV[3]
Various ThiolsWineNot SpecifiedNot SpecifiedNot SpecifiedGC-MS[4][5]

Experimental Protocols

Protocol 1: Determination of Glutathione in Vegetables by HPLC with Post-Column Derivatization

This protocol is based on the method developed for the determination of glutathione (GSH) in vegetable samples.[2]

1. Materials and Reagents

  • Glutathione (GSH) standard

  • N-acetylcysteine (NAC) (internal standard)

  • This compound (EP)

  • Acetic acid

  • EDTA

  • Methanol (B129727)

  • Deionized water

  • Vegetable samples (e.g., broccoli, potato, asparagus)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., Prevail®)

  • Post-column derivatization system, including a mixing tee, reaction coil, and an additional HPLC pump for the derivatizing reagent.[2]

3. Preparation of Solutions

  • Mobile Phase: 0.1% (v/v) acetic acid in 1 mmol/L EDTA aqueous solution.[2]

  • Derivatizing Reagent: Prepare a suitable concentration of this compound in a mixture of methanol and water. The optimal concentration should be determined experimentally.[1]

  • Standard Solutions: Prepare stock solutions of GSH and NAC in the mobile phase. Working standard solutions can be prepared by serial dilution.[1]

4. Sample Preparation

  • Homogenize a known weight of the vegetable sample with a suitable extraction solvent. A solution containing EDTA is recommended to prevent thiol oxidation.[1]

5. Chromatographic and Post-Column Reaction Conditions

  • HPLC Separation:

    • Column: Prevail® C18

    • Mobile Phase: 0.1% (v/v) CH₃COOH in 1 mmol L⁻¹ EDTA[2]

    • Flow Rate: 0.5 mL min⁻¹[2]

    • Injection Volume: To be optimized

  • Post-Column Reaction:

    • The parameters for the post-column reaction, including pH, reagent concentration, flow rates, reaction coil length, and temperature, should be systematically studied and optimized for the specific application.[2]

    • Detection: UV at 285 nm[3]

Protocol 2: Analysis of Thiols in Wine by GC-MS after Derivatization with this compound

This protocol is adapted from methods used for the analysis of volatile thiols in wine.[4][5]

1. Materials and Reagents

  • This compound (ETP)

  • Internal standards (e.g., 4-methoxy-2-methyl-2-butanethiol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Wine samples

2. Instrumentation

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Extraction (SPE) cartridges

3. Derivatization and Sample Preparation

  • Take a 50 mL aliquot of the wine sample and add the internal standards.[1]

  • Adjust the pH of the wine sample to approximately 9.0 with sodium hydroxide (B78521) to increase the derivatization yield.[1]

  • Add the this compound solution and allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature.[1]

  • Condition the SPE cartridge according to the manufacturer's instructions.[1]

  • Load the derivatized wine sample onto the SPE cartridge.[1]

  • Wash the cartridge with deionized water to remove interfering matrix components.[1]

  • Elute the derivatized thiols with dichloromethane.[1]

  • Dry the eluate with anhydrous sodium sulfate.[1]

  • Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.[1]

4. GC-MS Conditions

  • Oven Temperature Program: Optimize for the separation of the target thiol derivatives (e.g., start at 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min).[1]

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each thiol derivative.[1]

Visualizations

PostColumnWorkflow HPLC_Pump HPLC Pump (Mobile Phase) Injector Injector HPLC_Pump->Injector Column HPLC Column Injector->Column T_Piece Column->T_Piece Reaction_Coil Reaction Coil T_Piece->Reaction_Coil Reagent_Pump Reagent Pump (this compound) Reagent_Pump->T_Piece Detector UV Detector Reaction_Coil->Detector Waste Waste Detector->Waste Data_System Data Acquisition Detector->Data_System

Caption: Post-column derivatization workflow for thiol analysis.

ReactionMechanism cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Thioacrylate R-S-CH=CH-COOEt (Thioacrylate Derivative) Thiol->Thioacrylate Nucleophilic Addition EthylPropiolate HC≡C-COOEt (this compound) EthylPropiolate->Thioacrylate

Caption: Reaction of a thiol with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiol Additions to Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the conjugate addition of thiols to ethyl propiolate. It covers frequently asked questions, troubleshooting common experimental issues, and detailed protocols to help optimize reaction conditions and ensure reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of a thiol with this compound?

A1: The reaction is a nucleophilic conjugate addition, often referred to as a thiol-Michael or thiol-yne addition. Under basic conditions, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). This anion then attacks the electrophilic β-carbon of the this compound, leading to an allenolate intermediate. Subsequent protonation yields the final vinyl thioether product.[1][2] The reaction can be catalyzed by various bases, such as tertiary amines or phosphines.[2][3][4][5]

Q2: How can I control the stereoselectivity (E vs. Z isomer) of the product?

A2: Stereoselectivity is a critical aspect of this reaction and is highly dependent on the reaction conditions.

  • Kinetic Control: To favor the (Z)-isomer, the reaction should be run under kinetic control. This typically involves using very low temperatures to trap the initial, less stable isomer formed from the protonation of the allenolate intermediate.[2]

  • Thermodynamic Control: To favor the more stable (E)-isomer, the reaction should be run under thermodynamic conditions. This can be achieved by using higher temperatures or allowing the reaction to stir for longer periods, which permits the initial (Z)-product to isomerize to the more stable (E)-form.[2][6]

Q3: What types of catalysts are effective for this reaction?

A3: A variety of catalysts can be used, and the choice depends on the thiol substrate and desired outcome.

  • Tertiary Amines (e.g., Triethylamine): Commonly used for aromatic thiols. These act as base catalysts to deprotonate the thiol.[2][7]

  • Strong Bases (e.g., Potassium tert-butoxide, KOt-Bu): Often required for less acidic aliphatic thiols to generate a sufficient concentration of the thiolate nucleophile.[2][7]

  • Nucleophilic Catalysts (e.g., Tributylphosphine): Phosphines can also catalyze the reaction efficiently, sometimes offering faster reaction rates than amines.[3]

Q4: Does the choice of solvent affect the reaction?

A4: Yes, the solvent can have a pronounced effect on both the reaction rate and the stereochemical outcome.[3][6] Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) often lead to faster reaction rates compared to nonpolar solvents.[3] Studies have shown a positive correlation between the dielectric constant of the solvent and the reaction conversion rate.[3]

Troubleshooting Guide

This section addresses common problems encountered during the reaction of thiols with this compound.

Problem 1: Low or No Conversion of Starting Materials

Possible Cause Suggested Solution
Insufficient Catalyst/Base The pKa of the thiol is too high for the chosen base. For aliphatic thiols, a stronger base like KOt-Bu may be needed instead of triethylamine.[2][7] Increase catalyst loading incrementally.
Low Reaction Temperature While low temperatures favor Z-selectivity, they also slow the reaction rate. If conversion is low, try raising the temperature gradually.[2]
Thiol Oxidation Thiols can oxidize to form disulfides, especially in the presence of air. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Impure Reagents Acidic impurities in the thiol starting material can neutralize the base catalyst.[8] Purify the thiol or use a freshly opened bottle. Ensure this compound is clean.

Problem 2: Poor Stereoselectivity or Mixture of E/Z Isomers

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to equilibration, resulting in a mixture of isomers or favoring the thermodynamic E-product.[2] To obtain the Z-isomer, run the reaction at a very low temperature (e.g., -78 °C).
Incorrect Catalyst Choice The choice of catalyst can influence stereochemistry.[3] Screen different amine or phosphine (B1218219) catalysts to optimize for the desired isomer.
Isomerization During Workup/Purification The product may isomerize on silica (B1680970) gel or upon heating. Use a neutral purification matrix (e.g., neutral alumina) or minimize exposure to heat and acidic/basic conditions.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Double Michael Addition If an excess of thiol is present or if the product is reactive, a second thiol molecule can add. Use a 1:1 stoichiometry of thiol to this compound.
Polymerization This compound can polymerize under certain conditions. Add the this compound slowly to the reaction mixture containing the thiol and catalyst.
Retro-Michael Reaction The thiol-Michael addition can be reversible, especially at high temperatures or under strongly basic conditions, leading to decomposition.[3][6][9] Use the mildest conditions possible to achieve full conversion.

Below is a troubleshooting workflow to help diagnose and resolve low-yield reactions.

G start Low Yield or No Reaction check_purity 1. Analyze Starting Materials (Thiol, this compound) start->check_purity is_impure Impure? check_purity->is_impure purify Purify Reagents (Distillation / Chromatography) is_impure->purify Yes check_conditions 2. Review Reaction Conditions is_impure->check_conditions No purify->check_conditions base_strength Is Base Strong Enough? (e.g., Amine for Aliphatic Thiol) check_conditions->base_strength stronger_base Use Stronger Base (e.g., KOt-Bu) base_strength->stronger_base No inert_atm Was Inert Atmosphere Used? base_strength->inert_atm Yes end_good Problem Solved stronger_base->end_good use_inert Repeat Under N2 or Ar (Prevents Thiol Oxidation) inert_atm->use_inert No temp Is Temperature Too Low? inert_atm->temp Yes use_inert->end_good increase_temp Increase Temperature Incrementally temp->increase_temp Yes temp->end_good No increase_temp->end_good G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_flask Dry flask under vacuum Backfill with N2 add_thiol Add Thiol and Solvent (DCM) prep_flask->add_thiol cool Cool to -78 °C (Dry Ice/Acetone Bath) add_thiol->cool add_base Add Triethylamine (catalyst) cool->add_base add_propiolate Add this compound dropwise add_base->add_propiolate stir Stir at -78 °C Monitor by TLC add_propiolate->stir quench Quench with sat. NH4Cl stir->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

References

Technical Support Center: Derivatization of Thiols with Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of thiols with ethyl propiolate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during this derivatization procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of thiols with this compound. Each problem is followed by potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivatization Product Incomplete reaction: The derivatization reaction may not have gone to completion.- Optimize pH: The reaction is pH-dependent, with significantly increased yields at a pH of 9.0.[1][2] However, balance this with the increased risk of thiol oxidation at higher pH. The optimal range is generally between 6.5 and 9.0.[1] - Increase reagent concentration: Ensure a sufficient excess of this compound is used. - Extend reaction time: Allow for adequate time for the reaction to complete (e.g., 10-30 minutes), which may need to be optimized for your specific thiol.[2][3]
Thiol Oxidation: Thiols are susceptible to oxidation, especially under basic conditions, forming disulfides that will not react with this compound.[1]- Work at low temperatures: Keeping samples on ice can reduce the rate of oxidation.[1] - Use chelating agents: Add EDTA to your buffers to chelate metal ions that can catalyze oxidation.[1][4] - Degas buffers: Remove dissolved oxygen from all solutions to minimize oxidation.[1] - Work quickly: Minimize the time between sample preparation and derivatization.[1]
Improper Storage of this compound: this compound can degrade if not stored correctly.- Store this compound at 2-8°C as recommended.[5] - Ensure the container is tightly sealed to prevent exposure to moisture and air.
Poor Reproducibility Variability in Reaction Conditions: Inconsistent pH, temperature, or reaction times can lead to variable derivatization efficiency.- Strictly control reaction parameters: Use calibrated pH meters, temperature-controlled environments (water baths), and precise timing for all steps.
Sample Matrix Effects: Components in complex samples (e.g., wine, biological fluids) can interfere with the reaction.- Implement sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before or after derivatization.[2][6][7]
Presence of Unexpected Peaks in Chromatogram Formation of E/Z Isomers: The Michael addition of a thiol to this compound can result in the formation of both Z (kinetic) and E (thermodynamic) isomers.[8]- Control reaction temperature: Lower temperatures favor the formation of the Z-isomer under kinetic control. Higher temperatures can lead to equilibration to the more stable E-isomer.[8]
Side Reactions: this compound can potentially undergo side reactions like Diels-Alder cycloadditions, especially in the presence of Lewis acids.[8]- Optimize catalyst and reaction conditions: Avoid conditions that promote side reactions. If a catalyst is used, ensure it is specific for the Michael addition.
Contaminated Reagents or Solvents: Impurities in solvents or reagents can appear as extraneous peaks.- Use high-purity reagents: Employ MS-grade or equivalent high-purity solvents and reagents for all steps.[1]
Low Signal Intensity in Mass Spectrometry Inefficient Ionization: The derivatized thiol may not be ionizing efficiently in the mass spectrometer source.- Optimize MS source parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for your specific analyte.[1]
Sample Loss During Preparation: Analytes can be lost during sample handling steps like protein precipitation or SPE cleanup.[1]- Optimize cleanup procedures: Ensure that the SPE cartridge and elution solvents are appropriate for your derivatized thiol to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the derivatization of thiols with this compound?

A1: The reaction proceeds via a nucleophilic conjugate addition, specifically a Michael addition.[3] Under basic conditions, the thiol (R-SH) is deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile. This thiolate then attacks the β-carbon of the electron-deficient alkyne in this compound, forming a stable thioacrylate derivative that is suitable for analysis.[2]

Q2: What is the optimal pH for the derivatization reaction?

A2: The derivatization yield is significantly enhanced at a pH of 9.0.[1][2] However, the optimal pH can be a trade-off, as higher pH also increases the rate of thiol oxidation.[1] It is recommended to start optimization around pH 9.0 and adjust as needed for your specific application.

Q3: Can this derivatization be used for both GC-MS and LC-MS analysis?

A3: Yes, this compound has been successfully used as a derivatizing agent for the analysis of thiols by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] The choice of analytical platform will depend on the volatility and thermal stability of the specific thiol derivative.

Q4: How can I prevent the oxidation of my thiol samples before derivatization?

A4: To minimize thiol oxidation, it is crucial to work quickly at low temperatures (e.g., on ice).[1] Additionally, using degassed buffers and including a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[1][4]

Q5: My reaction is producing two closely eluting peaks. What could they be?

A5: It is likely that you are observing the formation of Z and E geometric isomers of the thioacrylate product. The Z-isomer is typically the kinetically favored product, especially at low temperatures, while the E-isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.[8]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) achieved for various thiols in different matrices using this compound derivatization followed by GC-MS analysis.

AnalyteMatrixMethodLimit of Detection (LOD)
4-mercapto-4-methylpentan-2-one (4MMP)Model WineGC-MS7.2 ng/L
3-mercaptohexyl acetate (B1210297) (3MHA)Model WineGC-MS40.0 ng/L
3-mercaptohexan-1-ol (3MH)Model WineGC-MS91.2 ng/L
4-mercapto-4-methylpentan-2-one (4MMP)White WineGC-MS24.5 ng/L
3-mercaptohexyl acetate (3MHA)White WineGC-MS120.9 ng/L
3-mercaptohexan-1-ol (3MH)White WineGC-MS194.6 ng/L
Glutathione (B108866) (GSH)Aqueous SolutionHPLC-UV0.1 µmol/L

Data sourced from references[2][4][7].

Experimental Protocols

Protocol 1: Derivatization of Volatile Thiols in Wine for GC-MS Analysis

This protocol is adapted from methodologies used for analyzing varietal thiols in wine.[2][6][7]

1. Materials and Reagents:

  • 50 mL wine sample

  • Internal standard solution (e.g., N-acetylcysteine or an isotopically labeled thiol)

  • This compound solution (100 mM in ethanol)

  • Sodium hydroxide (B78521) solution for pH adjustment

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Dichloromethane (for elution)

  • Anhydrous sodium sulfate

  • High-purity, MS-grade solvents

2. Sample Preparation and Derivatization:

  • To a 50 mL aliquot of the wine sample, add the appropriate amount of internal standard.

  • Adjust the pH of the sample to approximately 9.0 using sodium hydroxide.[2]

  • Add the 100 mM this compound solution.

  • Allow the reaction to proceed for 10-30 minutes at a controlled temperature (e.g., room temperature).[2]

3. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the derivatized wine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove matrix interferences.

  • Elute the derivatized thiols with dichloromethane.[2]

4. Final Sample Preparation for GC-MS:

  • Dry the eluate with anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.[2]

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Post-Column Derivatization of Thiols for HPLC Analysis

This protocol describes a general method for post-column derivatization.[2][4]

1. Materials and Reagents:

  • HPLC system with a post-column derivatization module (mixing tee, reaction coil) and a UV-Vis detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., 0.1% v/v acetic acid in 1 mmol/L EDTA aqueous solution).[4]

  • Derivatizing reagent: this compound solution in a suitable solvent (e.g., methanol/water mixture).[2]

  • Thiol standards and samples.

2. Chromatographic Separation:

  • Inject the thiol-containing sample onto the HPLC system.

  • Separate the thiols on the C18 column using the specified mobile phase.

3. Post-Column Reaction:

  • The column effluent containing the separated thiols is directed to a mixing tee.

  • A second HPLC pump delivers the this compound derivatizing reagent to the mixing tee.

  • The mixture then flows through a reaction coil of a specific length and at a controlled temperature to allow for the derivatization reaction to occur.

4. Detection:

  • The derivatized thiols, which are now UV-active, flow into the UV-Vis detector.

  • Monitor the absorbance at an appropriate wavelength (e.g., 285 nm) to detect and quantify the thiol derivatives.[9]

Visualizations

Thiol_Derivatization_Mechanism cluster_0 Step 1: Thiolate Formation (Base-Catalyzed) cluster_1 Step 2: Michael Addition Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + B: Base Base (B:) ConjAcid Conjugate Acid (BH) Base->ConjAcid + H⁺ Thiolate_ref EthylPropiolate This compound Thioacrylate Thioacrylate Derivative (UV-Active) EthylPropiolate->Thioacrylate Thiolate_ref->EthylPropiolate Nucleophilic Attack Troubleshooting_Workflow Start Start Derivatization Problem Low or No Product? Start->Problem CheckpH Verify/Optimize pH (Target ~9.0) Problem->CheckpH Yes Success Successful Derivatization Problem->Success No CheckOxidation Assess Thiol Oxidation (Use EDTA, Degas, Low Temp) CheckpH->CheckOxidation CheckReagent Check Reagent Quality & Concentration CheckOxidation->CheckReagent Failure Persistent Issue: Consult Further CheckReagent->Failure

References

Side reactions of ethyl propiolate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl propiolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary safety precautions for handling this compound?

A1: this compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Personal protective equipment (PPE), including solvent-resistant gloves, protective clothing, and splash-resistant goggles, is essential to avoid skin and eye contact.[3] All equipment used for handling and transfer must be properly grounded and bonded to prevent static discharge.[4]

Q2: How should I properly store this compound to prevent degradation?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] To maintain quality, refrigeration is recommended.[6] It is incompatible with and should be stored away from strong oxidizing agents, acids, and bases.[7][6][8]

Side Reactions in Michael Additions

Q3: My conjugate addition reaction with a thiol is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

A3: The stereoselectivity of thiol addition to this compound can be controlled by reaction conditions. The Z-isomer is typically formed under kinetic control, which is favored by amine-catalyzed reactions.[9] The E-isomer, being the more thermodynamically stable product, is favored under conditions that allow for equilibration.[9] Careful selection of catalyst and temperature can favor the formation of one isomer over the other.

Q4: I'm observing byproducts from a competing 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition. How can this be avoided?

A4: While nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the acetylenic moiety (1,4-addition), modern protocols for Michael additions to propiolates have minimized this issue.[10][11] Using milder reaction conditions, particularly with only catalytic amounts of a base to enhance the nucleophilicity of the thiol or amine, strongly favors the desired 1,4-conjugate addition product.[10]

Side Reactions in Cycloaddition Reactions

Q5: My [3+2] cycloaddition reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A5: The regioselectivity of [3+2] cycloaddition reactions with this compound can be influenced by several factors. The choice of solvent can unexpectedly alter the ratio of regioisomers formed.[12] For example, in the reaction between 2-furfuryl nitrile oxide and this compound, the ratio of 3,5- to 3,4-disubstituted isoxazoles changes significantly with the solvent.[12] Additionally, the use of a catalyst, such as copper, can selectively favor the formation of a specific regioisomer, often with high yields.[12]

Side Reactions in Coupling Reactions

Q6: I am performing a Sonogashira coupling and observing significant amounts of the homocoupled (Glaser) product. How can this be minimized?

A6: Homocoupling is a common side reaction in Sonogashira couplings, arising from the in-situ generation of copper acetylides.[13] This is particularly problematic when the terminal alkyne is valuable.[14] To diminish this side reaction, you can perform the reaction under an atmosphere of dilute hydrogen gas mixed with nitrogen or argon, which has been shown to reduce homocoupling to about 2%.[14] Alternatively, copper-free Sonogashira protocols have been developed to circumvent this issue.[15]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Michael Addition 1. Suboptimal solvent choice.2. Steric hindrance at the β-position of the alkyne.3. Reversibility of the reaction.1. Use a solvent with a high dielectric constant (e.g., DMSO, acetonitrile) to enhance the reaction rate and conversion.[10]2. Expect lower yields with β-substituted propiolates compared to the terminal alkyne.[11]3. Note that adducts from propiolate substrates can be thermally reversible; avoid excessive heating.[11]
Mixture of Regioisomers in [3+2] Cycloaddition 1. Lack of inherent selectivity under thermal conditions.2. Solvent effects influencing the transition state.1. Introduce a catalyst (e.g., Cu(OAc)₂) to direct the reaction towards a single regioisomer.2. Screen different solvents (e.g., dichloromethane (B109758), toluene, ethanol, DMSO) as polarity can alter the product ratio.[12]
Significant Homocoupling in Sonogashira Reaction 1. Presence of oxygen promoting the oxidative coupling of copper acetylides.2. Standard Sonogashira conditions using a copper co-catalyst.1. Ensure the reaction is run under an inert atmosphere. For further reduction, use a dilute H₂/N₂ atmosphere.[14]2. Switch to a copper-free Sonogashira protocol.[15]
Unidentified Byproducts in One-Pot Sequence 1. Increasing complexity of the reaction mixture.2. Side reactions of intermediates with subsequent reagents.1. Simplify the sequence if possible or introduce purification of key intermediates.2. Add a sequestering agent. For example, in a one-pot thiol addition/oxidation sequence, adding LiClO₄ can sequester the amine catalyst to prevent it from interfering with the subsequent oxidation step.[9]

Data Presentation

Table 1: Effect of Solvent on the Triethylamine-Catalyzed Michael Addition of Dodecanethiol to this compound [10][16]

SolventDielectric Constant (ε)Conversion after 1h (%)
Dimethyl Sulfoxide (DMSO)46.7>99
Acetonitrile (MeCN)37.5>99
Acetone20.7>99
Tetrahydrofuran (THF)7.670
Dichloromethane (DCM)8.960
Toluene2.410
Hexane1.9<5

Table 2: Regioselectivity in the [3+2] Cycloaddition of 2-Furfural Oxime and this compound in Various Solvents [12]

SolventRatio of 3,5-isomer to 3,4-isomer
Dichloromethane3.4
Toluene2.0
Ethanol1.9
Dimethyl Sulfoxide1.5

Experimental Protocols

Protocol 1: General Procedure for Stereoselective (Z)-Thiol-Michael Addition

This protocol is adapted from methodologies favoring kinetic control to yield the Z-isomer.[9]

  • Preparation: To a solution of the desired thiol (1.0 mmol) in dichloromethane (5 mL), add this compound (1.2 mmol).

  • Initiation: Add a trialkylamine catalyst, such as triethylamine (B128534) (0.1 mmol), to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically rapid, often completing within 15-30 minutes.[17]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a mild acid (e.g., 1N HCl) to remove the amine catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica (B1680970) gel column chromatography to obtain the desired (Z)-thioenoate.

Protocol 2: Procedure for a Catalytic [3+2] Cycloaddition

This protocol is based on a copper-catalyzed cycloaddition to achieve high yield and enantioselectivity.

  • Catalyst Preparation: In a round-bottom flask under an argon atmosphere, add the chiral ligand (e.g., Bis(oxazolidine)pyridine, 0.015 mmol) and Cu(OAc)₂ (0.0165 mmol). Add dichloromethane (1 mL) and stir the mixture for 12 hours at room temperature.

  • Reactant Addition: To the resulting catalyst solution, add the 1,3-dipole (e.g., azomethine imine, 0.15 mmol) and 4Å molecular sieves (75 mg).

  • Cycloaddition: Cool the mixture to -40 °C and add this compound (0.18 mmol).

  • Reaction: Stir the reaction mixture at -40 °C for 28 hours.

  • Purification: After the reaction is complete, purify the mixture directly by silica gel column chromatography (e.g., using an Ether/Hexane gradient) to afford the N,N-bicyclic pyrazolidinone product.

Visual Guides

G cluster_0 Troubleshooting Workflow cluster_1 Michael Addition Issues cluster_2 Cycloaddition Issues cluster_3 Sonogashira Coupling Issues start Side Reaction Observed reaction_type Identify Reaction Type start->reaction_type michael Michael Addition reaction_type->michael Conjugate Addition cyclo Cycloaddition reaction_type->cyclo Ring Formation sonogashira Sonogashira Coupling reaction_type->sonogashira C-C Coupling e_z_mix E/Z Mixture michael->e_z_mix add_12 1,2-Addition Product michael->add_12 regio Regioisomer Mixture cyclo->regio homo Homocoupling Product sonogashira->homo sol_ez Adjust catalyst and temperature for kinetic vs. thermodynamic control. e_z_mix->sol_ez Solution sol_12 Use catalytic base and mild conditions. add_12->sol_12 Solution sol_regio Screen solvents or use a catalyst (e.g., Cu). regio->sol_regio Solution sol_homo Use copper-free conditions or dilute H2 atmosphere. homo->sol_homo Solution

Caption: Troubleshooting workflow for common this compound side reactions.

G Nucleophilic Attack Pathways cluster_paths cluster_products start This compound + Nucleophile (Nu⁻) path_14 Attack at β-carbon start->path_14 path_12 Attack at carbonyl C start->path_12 prod_14 1,4-Conjugate Addition Product (Michael Adduct) path_14->prod_14 Favorable under catalytic/mild conditions prod_12 1,2-Addition Product path_12->prod_12 Side reaction, disfavored

Caption: Competing 1,4- (Michael) vs. 1,2-addition pathways.

G Sonogashira vs. Glaser Coupling cluster_products aryl_halide Ar-X catalyst Pd(0), Cu(I), Base aryl_halide->catalyst terminal_alkyne HC≡C-R' terminal_alkyne->catalyst cross_product Desired Cross-Coupling (Ar-C≡C-R') catalyst->cross_product Sonogashira Pathway homo_product Undesired Homocoupling (R'-C≡C-C≡C-R') catalyst->homo_product Glaser Pathway (Side Reaction)

Caption: Sonogashira cross-coupling vs. the Glaser homocoupling side reaction.

References

Troubleshooting low yields in pyrazole synthesis with ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazoles, with a specific focus on reactions involving ethyl propiolate.

Troubleshooting Low Yields in Pyrazole Synthesis with this compound

This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to help you optimize your reaction yields.

Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis using this compound and hydrazine (B178648) is resulting in a low yield. What are the common causes?

Low yields in this synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions and the formation of side products. The primary reasons often relate to the purity of the reagents, reaction temperature, choice of solvent, and reaction stoichiometry.[1]

A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. The following workflow can guide your investigation.

G start Low Yield Observed purity Assess Starting Material Purity (Hydrazine & this compound) start->purity purity_check Are materials >98% pure? Use fresh reagents. purity->purity_check conditions Optimize Reaction Conditions conditions_check Are conditions optimal? (Solvent, Temp, Time) conditions->conditions_check side_reactions Investigate Side Reactions side_reactions_check TLC/LC-MS show unexpected spots? side_reactions->side_reactions_check workup Review Work-up & Purification workup_check Is product lost during extraction or chromatography? workup->workup_check purity_check->purity No purity_check->conditions Yes conditions_check->conditions No conditions_check->side_reactions Yes side_reactions_check->side_reactions No side_reactions_check->workup Yes workup_check->workup Yes success Problem Solved: Achieved Higher Yield workup_check->success No

A logical workflow for troubleshooting low pyrazole synthesis yields.
Q2: How critical is the purity of this compound and hydrazine, and how can I ensure they are of high quality?

The purity of starting materials is a critical factor that directly impacts reaction yield and byproduct formation.[2] Impurities can lead to unwanted side reactions, resulting in lower yields and complicating the purification process.[1][2]

  • This compound: This reagent can be susceptible to polymerization or decomposition over time. It is a colorless liquid; any significant discoloration may indicate degradation.[3] It's best to use freshly opened or distilled this compound.

  • Hydrazine: Hydrazine and its derivatives, particularly phenylhydrazine (B124118), are prone to oxidation and can degrade upon storage, often turning reddish-brown when exposed to air and light.[4] Using a freshly opened or purified reagent is highly recommended.[1] Hydrazine sulfate (B86663) is a more stable, crystalline solid alternative to the more volatile hydrazine hydrate.[4]

Protocol 1: Basic Purification of Phenylhydrazine by Recrystallization

  • Dissolution: Dissolve the impure phenylhydrazine hydrochloride in a minimum amount of hot ethanol (B145695).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Q3: What are the optimal reaction conditions (solvent, temperature, stoichiometry) for this synthesis?

Optimizing reaction conditions is key to improving conversion and yield.[2] Temperature, solvent, and reactant stoichiometry are critical parameters that often require fine-tuning.[1]

  • Stoichiometry: A slight excess of hydrazine (1.0-1.2 equivalents) can be used to help drive the reaction to completion.[1]

  • Temperature: The reaction temperature can significantly influence the rate and outcome. Some syntheses proceed at room temperature, while others require heating or reflux to go to completion.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[7] A temperature-controlled approach can sometimes even be used to selectively synthesize different products.[5]

  • Solvent: The choice of solvent can dramatically influence the reaction's success and even its regioselectivity.[8][9] While polar protic solvents like ethanol are common, aprotic dipolar solvents may yield better results for certain substituted hydrazines.[2]

Table 1: Effect of Solvent on Pyrazole Synthesis Yield (Illustrative Data)

The following table summarizes the effect of different solvents on a representative pyrazole synthesis. While not specific to this compound, it illustrates the significant impact of the solvent choice.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux5Trace
2THFReflux650
3Ethanol/Water800.860
4Ionic Liquid300.1395

Data adapted from a multi-component pyrazole synthesis for illustrative purposes.[10]

Q4: I'm observing multiple products or significant side reactions. What are they and how can I minimize them?

Side reactions are a common cause of low yields. In the synthesis of pyrazoles from this compound and hydrazine, several side reactions can occur.

G reactants This compound + Hydrazine intermediate Hydrazone Intermediate reactants->intermediate Initial Attack michael_add Michael Addition Side Product reactants->michael_add 1,4-Addition dimer Hydrazine Dimerization or Decomposition reactants->dimer Oxidation/Self-Reaction product Desired Pyrazole (Cyclization) intermediate->product Dehydration regioisomer Regioisomer Formation (with substituted hydrazine) intermediate->regioisomer Alternative Cyclization

Potential reaction pathways and side products in pyrazole synthesis.
  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is sterically hindered or electronically deactivated.[7] Increasing the temperature or adding a catalytic amount of acid can facilitate the final dehydration and ring-closure step.

  • Michael Addition: Hydrazine can potentially undergo a Michael addition to the activated alkyne of this compound without subsequent cyclization, leading to undesired linear adducts.

  • Regioisomer Formation: When using a substituted, unsymmetrical hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur from either nitrogen atom, potentially leading to a mixture of two regioisomeric pyrazole products.[9] The choice of solvent can sometimes influence this selectivity.[9]

  • Hydrazine Decomposition: As mentioned, hydrazines can decompose, leading to the formation of colored impurities and reducing the amount of reagent available for the primary reaction.[4]

Solutions:

  • Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of products and intermediates.[7]

  • Control temperature: Gradual heating may prevent the formation of decomposition products.[5]

  • Inert atmosphere: For sensitive hydrazines, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[4]

Key Experimental Protocols

Protocol 2: General Procedure for Pyrazole Synthesis with this compound

This protocol provides a general starting point for the synthesis. Optimization of solvent, temperature, and reaction time will likely be necessary.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the chosen solvent (e.g., ethanol, 10 mL per 1 mmol of the limiting reagent).

  • Reactant Addition: Add the substituted hydrazine (1.1 equivalents). If using a hydrazine salt (e.g., hydrochloride), add a mild base like sodium acetate (B1210297) (1.2 equivalents) to liberate the free hydrazine.[1]

  • This compound Addition: While stirring the solution, add this compound (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired pyrazole.[7]

References

Technical Support Center: Ethyl Propiolate in Flow Injection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ethyl propiolate for the refinement of flow injection analysis (FIA) methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during FIA experiments involving this compound as a derivatization reagent.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or no analytical signal 1. Incomplete derivatization reaction: The reaction between the thiol analyte and this compound may be incomplete due to suboptimal conditions. 2. Reagent degradation: this compound solution may have degraded. 3. Incorrect detection wavelength: The UV detector is not set to the absorbance maximum of the thiol-ethyl propiolate adduct.1. Optimize reaction conditions: Ensure the pH, this compound concentration, and temperature are within the optimal ranges. The reaction kinetics are significantly affected by these parameters.[1] For example, in the analysis of thiols like cysteine and captopril, the reaction was studied under flow conditions to determine the effect of these parameters.[1] 2. Prepare fresh reagent: this compound is a reactive compound and should be stored properly in tightly sealed, light-resistant containers under an inert atmosphere at 2–8 °C.[2] Prepare fresh solutions for your experiments. 3. Verify wavelength: The UV detection wavelength for the thiol-ethyl propiolate adduct is typically around 285 nm.[1][3]
Poor reproducibility/High variability in results 1. Inconsistent flow rate: Fluctuations in the pump speed can lead to variable reaction times and peak areas. 2. Sample injection volume variation: Inconsistent sample loop filling or injection timing. 3. Temperature fluctuations: The derivatization reaction is temperature-sensitive.[1]1. Check the pump: Ensure the peristaltic pump tubing is not worn and that the pump is calibrated and delivering a constant flow rate.[4] 2. Standardize injection: Ensure the sample loop is completely filled for each injection and that the injection timing is consistent. 3. Control temperature: Use a water bath or other temperature control device for the reaction coil to maintain a stable temperature.
High background noise 1. Contaminated carrier or reagent solutions: Impurities in the solutions can absorb at the detection wavelength. 2. Air bubbles in the flow system: Bubbles passing through the detector will cause sharp spikes in the signal.1. Use high-purity solvents and reagents: Prepare fresh solutions with HPLC-grade solvents. 2. Degas solutions: Degas all solutions before use to remove dissolved air. Ensure all connections in the flow system are tight to prevent air from entering.
Peak tailing or broadening 1. Suboptimal flow rate: A flow rate that is too low can lead to increased dispersion of the sample zone.[5] 2. Dead volume in the system: Poorly connected tubing or fittings can create dead volumes where the sample can diffuse.1. Optimize flow rate: Experiment with different flow rates to find the optimal balance between reaction time and peak shape. 2. Check connections: Ensure all tubing is cut cleanly and that all fittings are tight and properly seated to minimize dead volume.
Interference from sample matrix 1. Presence of other nucleophiles: Other compounds in the sample may react with this compound. 2. Matrix components absorbing at the detection wavelength. 1. Sample preparation: Use a sample cleanup method like solid-phase extraction (SPE) to remove interfering compounds before injection.[3][6] 2. Method of standard additions: This can be used to compensate for matrix effects.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in flow injection analysis?

A1: this compound is primarily used as a derivatizing agent for thiol-containing compounds (also known as sulfhydryl compounds).[1][8] It reacts with thiols to form a product that can be detected by UV spectrophotometry, typically around 285 nm.[1][3] This allows for the quantification of various thiols in pharmaceuticals, biological samples, and other matrices.[1][9]

Q2: What are the optimal conditions for the derivatization reaction with this compound in an FIA system?

A2: The optimal conditions for the reaction between thiols and this compound are dependent on the specific analyte and the FIA system configuration. However, key parameters that need to be optimized include pH, the concentration of this compound, and temperature.[1][7] It is recommended to perform kinetic studies, potentially using stopped-flow experiments, to determine the ideal conditions for your specific application.[1]

Q3: Is this compound stable in solution?

A3: this compound is a reactive compound and should be handled with care.[2] For analytical purposes, it is advisable to prepare fresh solutions of this compound for your experiments to ensure reproducibility. Store the pure compound in a cool (2-8 °C), dark place under an inert atmosphere.[2]

Q4: Can this compound be used for post-column derivatization in HPLC?

A4: Yes, this compound has been successfully used as a post-column derivatization reagent in high-performance liquid chromatography (HPLC) for the determination of thiols like glutathione (B108866) in vegetable samples.[7]

Q5: What are the safety precautions for handling this compound?

A5: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[8]

Experimental Protocols & Data

Table 1: Optimized Parameters for FIA-based Determination of Captopril using this compound
ParameterOptimized Value
Reagent This compound
Analyte Captopril (CAP)
Detection Wavelength 285 nm
Reaction Medium Dependent on pH optimization
Temperature Subject to optimization
Flow Rate Subject to optimization

Note: Specific concentrations and flow rates are highly application-dependent and should be determined empirically.

Table 2: Method Validation Parameters for Glutathione (GSH) Determination using HPLC with Post-Column this compound Derivatization[7]
ParameterValue
Linear Range 1-200 µmol L⁻¹
Limit of Detection (LOD) 0.1 µmol L⁻¹ (S/N=3)
Recovery 91-110%
Mobile Phase 100% aqueous (0.1% v/v CH₃COOH in 1 mmol L⁻¹ EDTA)
Flow Rate 0.5 mL min⁻¹

Visualizations

Experimental Workflow for Thiol Derivatization in FIA

G cluster_0 FIA System P Peristaltic Pump CS Carrier Stream P->CS RS Reagent Stream (this compound) P->RS INJ Injection Valve CS->INJ MC Mixing Coil RS->MC INJ->MC S Sample (Thiol) S->INJ D UV Detector (285 nm) MC->D W Waste D->W DA Data Acquisition D->DA

Caption: General experimental workflow for FIA with this compound.

Logical Troubleshooting Flow for Low Signal

G start Start: Low/No Signal check_reagent Is this compound Solution Fresh? start->check_reagent prepare_fresh Prepare Fresh Reagent Solution check_reagent->prepare_fresh No check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_reagent->check_conditions Yes prepare_fresh->check_conditions optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions No check_wavelength Is Detector at ~285 nm? check_conditions->check_wavelength Yes optimize_conditions->check_wavelength set_wavelength Set Detector to Correct Wavelength check_wavelength->set_wavelength No check_system Check FIA System (Pump, Tubing, Connections) check_wavelength->check_system Yes set_wavelength->check_system end Problem Resolved check_system->end

Caption: Troubleshooting logic for a low analytical signal.

References

Technical Support Center: Enhancing the Selectivity of Ethyl Propiolate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl propiolate. Our aim is to help you overcome common challenges and improve the selectivity of your reactions in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: My conjugate addition of a thiol to this compound is resulting in a low yield and poor stereoselectivity. What are the common causes and how can I improve this?

Low yields and poor stereoselectivity in the conjugate addition of thiols to this compound are often due to issues with reaction conditions that favor thermodynamic equilibrium over kinetic control. Key factors to consider are temperature, the choice of catalyst, and the nature of the thiol.

Troubleshooting Steps:

  • Temperature Control: For Z-selective enoate formation, maintaining very low temperatures is crucial to ensure the reaction is under kinetic control.[1] Increasing temperatures can lead to the formation of the more stable E-isomer, thus reducing selectivity.[1]

  • Catalyst Selection: The choice of catalyst is dependent on the thiol substrate.

    • For aromatic thiols , a trialkylamine catalyst is generally effective.[1][2]

    • For aliphatic thiols , a stronger base like potassium tert-butoxide (KOt-Bu) is often required to achieve good results.[1][2]

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the reaction progress and identify the formation of byproducts.

  • Moisture and Air Sensitivity: Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), as moisture can quench the base and lead to side reactions.[3]

Q2: I am observing multiple unexpected byproducts in my one-pot reaction sequence involving this compound. How can I minimize their formation?

One-pot reactions are efficient but can lead to complex reaction mixtures and the formation of byproducts.[1] Minimizing these side reactions requires careful control over the reaction sequence and conditions.

Troubleshooting Steps:

  • Reagent Sequestration: In multi-step, one-pot sequences, residual reagents from a previous step can interfere with subsequent steps. For example, if an amine catalyst is used in an initial conjugate addition, it may need to be sequestered before proceeding to an oxidation step. The addition of a Lewis acid, such as LiClO₄, can effectively sequester the amine and prevent the formation of unidentified byproducts.[1]

  • Stepwise Optimization: If you continue to face issues, consider optimizing each step of the reaction sequence individually before combining them in a one-pot procedure. This will help identify the specific step that is causing the formation of byproducts.

  • Purification of Intermediates: While the goal of a one-pot reaction is to avoid purification of intermediates, a single purification step for a critical intermediate may be necessary to achieve a clean final product.[1][2]

Q3: My Diels-Alder reaction with a thioenoate derived from this compound is failing. What could be the problem?

The failure of a Diels-Alder reaction with a thioenoate substrate can often be attributed to the electronic properties of the dienophile.

Troubleshooting Steps:

  • Oxidation of the Thioenoate: The lone pairs on the sulfur atom of the thioenoate can reduce its electron-withdrawing character, making it a poor dienophile. To enhance its reactivity, the thioenoate can be oxidized to the corresponding sulfone.[1] This oxidation increases the electron-withdrawing nature of the dienophile, facilitating the Diels-Alder reaction.[1] A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (mCPBA).[1][2]

  • Catalysis: The use of a Lewis acid catalyst, such as a lithium salt, can promote the Diels-Alder reaction.[1][2]

Experimental Protocols

Protocol 1: Z-Selective Conjugate Addition of Aromatic Thiols to this compound

This protocol describes the trialkylamine-catalyzed conjugate addition of an aromatic thiol to this compound under conditions that favor the formation of the Z-enoate.

Materials:

  • This compound

  • Aromatic thiol (e.g., p-toluenethiol)

  • Triethylamine (B128534)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the aromatic thiol in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add triethylamine to the cooled solution.

  • Slowly add this compound to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Table 1: Reaction Conditions for Conjugate Addition of Thiols

Thiol TypeCatalystTemperatureTypical SelectivityReference
AromaticTrialkylamineLow (e.g., -78 °C)Z-selective[1][2]
AliphaticKOt-BuLowZ-selective[1][2]
AromaticTrialkylamineHigher TemperaturesLower Z-selectivity[1]

Protocol 2: One-Pot Thiol Addition-Oxidation Sequence

This protocol details a one-pot procedure for the conjugate addition of a thiol to this compound, followed by in-situ oxidation of the resulting thioenoate.

Materials:

  • This compound

  • Thiol

  • Appropriate catalyst (Trialkylamine or KOt-Bu)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Lithium perchlorate (B79767) (LiClO₄) (if an amine catalyst is used)

  • Anhydrous solvent

Procedure:

  • Perform the conjugate addition as described in Protocol 1.

  • After the initial reaction is complete, if an amine catalyst was used, add LiClO₄ to sequester the amine.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

  • Slowly add a solution of mCPBA in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

  • Work up the reaction by washing with an appropriate aqueous solution (e.g., sodium bicarbonate) to remove excess mCPBA.

  • Extract, dry, and concentrate the product.

  • Purify as needed.

Visualizing Workflows and Pathways

Troubleshooting_Conjugate_Addition start Low Yield / Poor Selectivity in Thiol Conjugate Addition temp Check Temperature Control (Is it low enough for kinetic control?) start->temp catalyst Verify Catalyst Choice (Trialkylamine for aromatic, KOt-Bu for aliphatic thiols?) start->catalyst conditions Ensure Anhydrous Conditions (Are solvent and glassware dry?) start->conditions solution Improved Yield and Z-Selectivity temp->solution catalyst->solution conditions->solution One_Pot_Reaction_Pathway cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Diels-Alder This compound + Thiol This compound + Thiol Z-Thioenoate Z-Thioenoate This compound + Thiol->Z-Thioenoate  Catalyst (e.g., Trialkylamine) Sulfone Sulfone Z-Thioenoate->Sulfone  mCPBA (+ LiClO4 if amine present) Cycloadduct Cycloadduct Sulfone->Cycloadduct  Diene (e.g., Cyclopentadiene)

References

Minimizing by-product formation in ethyl propiolate cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in ethyl propiolate cycloadditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products in this compound cycloadditions?

A1: The most common by-products are typically regioisomers of the desired cycloadduct. For example, in [3+2] cycloadditions with nitrile oxides, both 3,4- and 3,5-disubstituted isoxazoles can be formed.[1] In Diels-Alder reactions, endo and exo isomers are possible. Other significant by-products can include polymers of this compound, especially at higher temperatures or concentrations, and products from competing reaction pathways, such as Michael additions. In one-pot sequences, by-products can also arise from residual reagents from previous steps.[2]

Q2: How does solvent choice impact by-product formation?

A2: Solvent polarity can significantly influence the regioselectivity of the reaction. In the [3+2] cycloaddition of 2-furfural oxime and this compound, for instance, the ratio of 3,5- to 3,4-disubstituted isoxazoles decreases as the solvent polarity increases.[1] This is attributed to the differential stabilization of the transition states leading to the different regioisomers.[1] Non-polar solvents may favor the formation of less polar isomers.[1]

Q3: What is the role of a Lewis acid in controlling by-product formation?

A3: Lewis acids can act as catalysts in cycloaddition reactions, increasing the reaction rate and influencing both regioselectivity and stereoselectivity. By coordinating to the carbonyl group of this compound, a Lewis acid can lower the energy of the LUMO, thereby accelerating the reaction. This can allow for the use of lower reaction temperatures, which often minimizes the formation of thermal by-products like polymers. Furthermore, Lewis acids can enhance the formation of a specific regioisomer.[2] However, the choice of Lewis acid is critical, as some can promote undesired side reactions.

Q4: My reaction is forming a significant amount of polymer. How can I prevent this?

A4: Polymerization of this compound is a common side reaction, particularly under thermal conditions. To minimize polymerization, consider the following strategies:

  • Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control the concentration: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Use a catalyst: A suitable catalyst, such as a Lewis acid, can accelerate the desired cycloaddition, allowing for lower reaction temperatures and shorter reaction times, thereby reducing the likelihood of polymerization.

  • Inhibitors: In some cases, radical inhibitors can be added to suppress polymerization if a radical-mediated mechanism is suspected.

Q5: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A5: Improving regioselectivity often involves a combination of factors:

  • Solvent Optimization: As discussed in Q2, systematically screen solvents of varying polarities to find the optimal medium for the desired isomer.[1]

  • Catalyst Selection: The use of specific catalysts, such as copper catalysts in the synthesis of 3,5-disubstituted isoxazoles, can lead to high selectivity.[1] For Diels-Alder reactions, different Lewis acids can favor the formation of different regioisomers.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetically controlled product.

  • Substituent Effects: The electronic nature of the substituents on both the diene/dipole and the dienophile/dipolarophile can direct the regioselectivity.

Troubleshooting Guides

Problem 1: Low yield of the desired cycloadduct and formation of multiple unidentified by-products.

Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the temperature. Start with lower temperatures and gradually increase. High temperatures can lead to decomposition and polymerization.
Presence of Impurities Ensure all starting materials and solvents are pure and dry. Impurities can catalyze side reactions.
Suboptimal Solvent Perform a solvent screen to identify a solvent that favors the desired reaction pathway.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may lead to side reactions.
Atmosphere Control If any reactants or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: The reaction is sluggish or does not go to completion.

Possible Cause Troubleshooting Step
Insufficient Activation Consider the addition of a Lewis acid catalyst to increase the reactivity of the this compound.
Low Reaction Temperature While high temperatures can be problematic, the reaction may require a certain activation energy. Cautiously increase the temperature and monitor for by-product formation.
Poor Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Deactivation of Catalyst If using a catalyst, ensure it is not being deactivated by impurities in the starting materials or solvent.

Quantitative Data Summary

Table 1: Effect of Solvent on the Regioselectivity of a [3+2] Cycloaddition [1]

SolventRatio of 3,5- to 3,4-disubstituted isoxazole
Dichloromethane (B109758)3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl sulfoxide1.5 : 1

Experimental Protocols

General Procedure for the [3+2] Cycloaddition of 2-Furfural Oxime and this compound [1]

  • To a 100 mL round bottom flask containing a mixture of this compound (0.32 g, 3.27 mmol) and 2-furfural oxime (0.20 g, 1.80 mmol) in the chosen solvent (5 mL), add bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.

  • Analyze the crude product using proton NMR to determine the ratio of the regioisomers. If necessary, purify the products by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification reactants Mix this compound and 2-Furfural Oxime in Solvent add_bleach Add Bleach (NaOCl) reactants->add_bleach stir Stir Overnight at Room Temperature add_bleach->stir extract Extract with Dichloromethane stir->extract wash Wash with Water and Brine extract->wash dry Dry with Na₂SO₄ and Concentrate wash->dry nmr Analyze by ¹H NMR dry->nmr purify Purify by Column Chromatography (optional) nmr->purify

Caption: Experimental workflow for a [3+2] cycloaddition reaction.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions by_product By-product Formation (e.g., Polymerization, Wrong Isomer) temp High Temperature conc High Concentration solvent Suboptimal Solvent catalyst No/Wrong Catalyst lower_temp Lower Temperature temp->lower_temp address with slow_addition Slow Addition conc->slow_addition address with solvent_screen Solvent Screening solvent->solvent_screen address with add_catalyst Use Appropriate Catalyst catalyst->add_catalyst address with

Caption: Troubleshooting logic for by-product formation.

References

Navigating the Scale-Up of Ethyl Propiolate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, a valuable and highly reactive building block in pharmaceutical synthesis, presents unique challenges when transitioning reactions from the controlled environment of the laboratory to the larger scale of a pilot plant. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a pilot plant scale?

A1: this compound is a flammable liquid and a reactive alkyne. At larger scales, the primary safety concerns are:

  • Thermal Runaway: The high reactivity of the alkyne group can lead to rapid, uncontrolled exothermic reactions, especially in the presence of nucleophiles or catalysts. Poor heat dissipation in larger reactors can exacerbate this risk.

  • Polymerization: this compound can undergo uncontrolled polymerization, which is often highly exothermic and can lead to a dangerous pressure buildup in the reactor.

  • Flammability: As a flammable liquid, large quantities pose a significant fire and explosion hazard. Vapors can form explosive mixtures with air.

  • Handling and Exposure: While having a low toxicity profile at normal exposure levels, high concentrations can cause irritation.[1] Proper personal protective equipment (PPE) and ventilation are crucial.

Q2: What are the most critical parameters to consider when scaling up a reaction involving this compound?

A2: The most critical parameters are:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[2][3]

  • Mass Transfer and Mixing: Ensuring uniform mixing is vital to maintain consistent reaction temperatures and concentrations, preventing localized "hot spots" and side reactions.[4]

  • Reaction Kinetics: The reaction rate may change with scale due to differences in mixing and heat transfer.

  • Process Safety Management (PSM): A thorough PSM program is essential to manage the hazards associated with handling larger quantities of this compound.

Q3: How can I prevent the uncontrolled polymerization of this compound?

A3: To prevent uncontrolled polymerization:

  • Temperature Control: Maintain strict temperature control throughout the reaction.

  • Inhibitor Addition: Consider the use of a suitable polymerization inhibitor, especially during storage and handling.

  • Avoid Contaminants: Ensure all reactants, solvents, and equipment are free from contaminants that could initiate polymerization.

  • Controlled Addition: Add this compound to the reaction mixture in a controlled manner rather than all at once.

Troubleshooting Guide

Issue 1: Runaway Reaction or Uncontrolled Exotherm

Symptoms:

  • Rapid, unexpected increase in reaction temperature and pressure.

  • Vigorous boiling or fuming from the reactor.

  • Activation of pressure relief devices.

Possible Causes & Solutions:

Possible CauseSolution
Inadequate Heat Removal - Ensure the reactor's cooling system is properly sized and functioning. - Verify the heat transfer fluid is at the correct temperature and flow rate. - Consider using a reactor with a higher heat transfer capacity.
Poor Mixing - Increase the agitation speed to improve heat and mass transfer. - Ensure the agitator design is appropriate for the reactor geometry and reaction mixture viscosity.
Incorrect Reagent Addition Rate - Reduce the addition rate of the limiting reagent to control the rate of heat generation.
Catalyst Activity Too High - Reduce the catalyst loading or use a less active catalyst.

RunawayReactionTroubleshooting

References

Best practices for handling and quenching ethyl propiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on best practices for handling and quenching ethyl propiolate reactions, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] Vapors may lead to flash fires or explosions and can travel to an ignition source and flash back.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area away from heat, open flames, hot surfaces, and other sources of ignition.[1][2] It is incompatible with acids, bases, and oxidizing agents.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses or goggles, a flame-resistant lab coat, and standard laboratory gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[4][5]

Q4: Can this compound polymerize?

A4: this compound is not reported to polymerize under normal conditions.[3][6]

Q5: What are the common classes of reactions where this compound is used?

A5: this compound is a versatile reagent used in various organic syntheses. As an activated alkyne, it is highly susceptible to nucleophilic attack. Common reactions include Michael additions with nucleophiles like thiols and amines, and [3+2] cycloaddition reactions.[7][8][9]

Troubleshooting Guides

Issue 1: The reaction with this compound is incomplete.

  • Potential Cause: Insufficiently reactive nucleophile or base.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the nucleophile and any base used are fresh and have been stored under appropriate conditions to prevent degradation.[10]

    • Increase Reaction Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.[10]

    • Use a Stronger Base: If the reaction involves the deprotonation of a nucleophile, a stronger base may be required to drive the reaction to completion.[10]

    • Extend Reaction Time: Monitor the reaction by TLC or another appropriate analytical technique and allow it to proceed for a longer duration if necessary.

Issue 2: Formation of multiple side products is observed on the TLC plate.

  • Potential Cause: Residual starting materials, side reactions due to temperature, or reaction with quenching agent.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Excessive heat can promote the formation of side products. Maintain the recommended reaction temperature.[10]

    • Controlled Quenching: Add the quenching agent slowly and at a low temperature to prevent exothermic reactions that could lead to degradation or side reactions.[11]

    • Choice of Quenching Agent: The choice of quenching agent can influence the product distribution. For example, using an alcohol to quench may lead to transesterification if a base is present. Consider a neutral or acidic aqueous quench.

    • One-Pot Reaction Considerations: In one-pot sequences, residual reagents from a previous step can react to form byproducts. It may be necessary to add a sequestering agent, such as a Lewis acid, to deactivate a reagent before proceeding to the next step.[12]

Issue 3: A violent or uncontrolled exothermic reaction occurs during quenching.

  • Potential Cause: The quenching agent is too reactive or is added too quickly.

  • Troubleshooting Steps:

    • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate heat generated during the quench.[4]

    • Slow Addition of Quenching Agent: Add the quenching agent dropwise or in small portions with vigorous stirring to control the rate of reaction and heat generation.[5][11]

    • Use a Less Reactive Quenching Agent: For highly reactive mixtures, consider a less reactive quenching agent initially. For example, use isopropanol (B130326) before adding water.[4]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC₅H₆O₂[13]
Molar Mass98.101 g·mol⁻¹[13]
AppearanceColorless liquid[13]
Density0.968 g/mL[13]
Boiling Point120 °C[13]
Flash Point7 °C (45 °F)[2]

Table 2: Comparison of Common Quenching Agents for Reactions Involving Strong Bases

Quenching AgentReactivityTypical UsePrecautions
WaterHighNeutralization of acids and bases.Addition should be slow and at low temperature to control exotherm.[11] Can be too reactive for some reagents.
Saturated Aqueous NH₄ClModerateMildly acidic quench for enolates and other basic anions.
Isopropanol/MethanolModerateQuenching of reactive metals and hydrides.Flammable. Use in a well-ventilated fume hood away from ignition sources.[4]
Acetic Acid (dilute)ModerateNeutralization of bases.Ensure the reaction is cool before addition to prevent a strong exothermic reaction.

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound and Aqueous Quench

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly add deionized water to quench the reaction.[14]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times.[14]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14] Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Complete cool Cool Reaction to 0 °C start->cool add_quench Slowly Add Quenching Agent cool->add_quench stir Stir Vigorously add_quench->stir extract Aqueous Extraction stir->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: A standard workflow for quenching and working up an this compound reaction.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_exotherm Violent Quench issue Problem Observed check_reagents Check Reagent Quality issue->check_reagents Incomplete Reaction control_temp Control Temperature issue->control_temp Side Products cool_reaction Cool Reaction Before Quench issue->cool_reaction Violent Quench increase_temp Increase Temperature check_reagents->increase_temp If persists stronger_base Use Stronger Base increase_temp->stronger_base If persists slow_quench Slow Quench control_temp->slow_quench If persists change_quench Change Quenching Agent slow_quench->change_quench If persists slow_addition Slow Addition of Quencher cool_reaction->slow_addition If persists less_reactive_quench Use Less Reactive Quencher slow_addition->less_reactive_quench If persists

References

Validation & Comparative

A Comparative Guide to Ethyl Propiolate and Other Alkyne Reagents for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate alkyne reagent is a critical decision in the synthesis of novel therapeutics and functional biomolecules. Ethyl propiolate, a versatile and reactive terminal alkyne, is a prominent choice for various chemical transformations. This guide provides an objective comparison of this compound with other commonly used alkyne reagents, supported by experimental data and detailed protocols to inform your selection process.

This compound's utility stems from its electron-deficient triple bond, making it a potent Michael acceptor and a partner in cycloaddition reactions.[1][2] Its performance, however, should be weighed against other classes of alkynes, including other propiolate esters, propiolamides, and ynones, each offering distinct reactivity profiles and advantages in specific applications.

Performance Comparison in Nucleophilic Conjugate Additions

Nucleophilic conjugate addition, particularly the thiol-yne and amino-yne reactions, is a cornerstone of bioconjugation and material science. The electrophilicity of the alkyne is a key determinant of reaction efficiency.

A study comparing the reactivity of various electrophilic alkynes with a thiol-containing peptide in an aqueous acetonitrile (B52724) mixture revealed significant differences in conversion rates. While alkyl and aryl terminal ynones resulted in quantitative yields, mthis compound and phenylpropiolamide showed considerably lower conversions of 30% and <5%, respectively.[3] This highlights the superior reactivity of ynones in this specific context. However, it is important to note that the stability of the resulting adduct can also vary; adducts from ynones and propiolates have shown thermally induced reversibility, whereas propiolamide-thiol adducts are irreversible under similar conditions.[3][4]

The substitution on the alkyne also plays a role. In a N-methylmorpholine-catalyzed thiol conjugate addition, this compound (a terminal alkyne) afforded a high yield of 91%.[3] The introduction of a substituent at the β-position, creating an internal alkyne, led to slightly lower yields, with an ethyl ester β-substituted substrate giving 86% and an n-butyl derivative yielding 62%.[3]

Alkyne Reagent ClassNucleophileReaction ConditionsConversion/YieldReference
This compound Thiol-containing peptideAqueous acetonitrile, ambient temp.~30% (as mthis compound)[3]
1-DodecanethiolTriethylamine, various solvents, ambient temp.Quantitative (in DMSO, acetonitrile, acetone)[3]
Ynones (alkyl & aryl) Thiol-containing peptideAqueous acetonitrile, ambient temp.Quantitative[3]
Propiolamides Thiol-containing peptideAqueous acetonitrile, ambient temp.<5% (for phenylpropiolamide)[3]

Performance in Cycloaddition Reactions: The Realm of Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept first fully described by K. Barry Sharpless and his colleagues in 2001.[5][6] This reaction is prized for its high efficiency, selectivity, and biocompatibility.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction.[5][7] this compound, as a terminal alkyne, is a suitable substrate for CuAAC. The reaction is known for its high yields and tolerance of a wide range of functional groups.[7]

However, the presence of a copper catalyst can be detrimental in biological systems. This has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a catalyst.[5][8] While highly effective for in vivo applications, the synthesis of these strained alkynes can be more complex and costly compared to simple terminal alkynes like this compound.

Another catalyst-free click reaction is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which can exhibit even faster kinetics than CuAAC and SPAAC.[5]

The choice between these methods often depends on the specific application, balancing the need for rapid kinetics and biocompatibility against the synthetic accessibility of the reagents.

Click Chemistry ReactionAlkyne ReagentKey FeaturesPotential Limitations
CuAAC Terminal Alkynes (e.g., this compound)High yields, wide scope, readily available reagents.[7]Requires a copper catalyst which can be cytotoxic.[8]
SPAAC Strained Cyclooctynes (e.g., DBCO, BCN)Catalyst-free, biocompatible, suitable for in vivo applications.[5][8]Reagents are more complex to synthesize and can be less stable.[8]
Tetrazine Ligation Strained Alkenes (e.g., TCO)Extremely fast kinetics, bioorthogonal.[8]Tetrazine reagents can have limited stability.[8]

Experimental Protocols

Representative Protocol for Thiol-yne Conjugate Addition

This protocol describes a general procedure for the conjugate addition of a thiol to an activated alkyne.

Materials:

  • Thiol (e.g., 1-dodecanethiol)

  • Activated Alkyne (e.g., this compound, Mthis compound, Ynone)

  • Base Catalyst (e.g., Triethylamine, N-methylmorpholine)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, DMSO)

  • Thin Layer Chromatography (TLC) plate and developing solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base catalyst (0.1-1.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the activated alkyne (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkenyl sulfide.

Note: The choice of solvent can significantly impact the reaction rate and stereoselectivity.[3] For instance, in the triethylamine-catalyzed addition of dodecanethiol to this compound, polar solvents like DMSO and acetonitrile lead to quantitative conversions within an hour.[3]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for a CuAAC reaction, a cornerstone of click chemistry.

Materials:

  • Terminal Alkyne (e.g., this compound derivative)

  • Azide

  • Copper(II) sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing Ligand (e.g., THPTA)

  • Solvent (e.g., water/t-butanol mixture, DMSO)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the stabilizing ligand.

  • Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (sodium ascorbate).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, which may include filtration, extraction, and chromatography.

Visualizing Reaction Pathways

To further illustrate the chemical transformations discussed, the following diagrams, generated using Graphviz (DOT language), depict the fundamental workflows.

ThiolYneReaction Thiol Thiol (R-SH) Intermediate Thiolate Anion (R-S⁻) Thiol->Intermediate Deprotonation Alkyne Activated Alkyne (e.g., this compound) Product Alkenyl Sulfide Alkyne->Product Base Base Catalyst Base->Intermediate Intermediate->Product Nucleophilic Attack CuAAC_Pathway Alkyne Terminal Alkyne Triazole 1,2,3-Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_II Cu(II)SO₄ Cu_I Cu(I) Catalyst Cu_II->Cu_I Reducer Sodium Ascorbate Reducer->Cu_I Cu_I->Triazole Catalysis

References

A Comparative Guide to the Validation of Analytical Methods Utilizing Ethyl Propiolate for Thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of thiol-containing compounds, this guide offers an objective comparison of analytical methods employing ethyl propiolate as a derivatizing agent. Thiol-containing molecules, or sulfhydryl compounds, are pivotal in numerous biological and pharmaceutical contexts. Their accurate measurement is crucial for drug metabolism studies, biomarker discovery, and quality control in pharmaceuticals. This compound has emerged as a valuable reagent for enhancing the analytical detection of these often-reactive and unstable compounds. This guide provides supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques to aid in the selection and validation of the most suitable analytical method.

Principle of Thiol Derivatization with this compound

This compound reacts with the sulfhydryl group (-SH) of thiols through a Michael addition reaction. This process forms a stable thioacrylate derivative, which is more amenable to chromatographic separation and detection. The derivatization step effectively masks the reactive thiol group, preventing the formation of disulfide bonds and improving the overall stability and chromatographic performance of the analyte. The resulting derivative can be readily analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

A significant advancement in this methodology is the use of stable isotope-labeled this compound, such as Ethyl Propargylate-13C3. This allows for isotope dilution mass spectrometry (IDMS), a technique that greatly enhances the accuracy and precision of quantification by using the labeled derivative as an internal standard.[2]

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods using this compound for the derivatization of various thiols, compared with alternative methods.

Table 1: HPLC-UV Method for Glutathione (B108866) (GSH) in Vegetables
ParameterThis compound Post-Column Derivatizationo-Phthalaldehyde/Glycine Fluorimetric Method
Analyte Glutathione (GSH)Glutathione (GSH)
Matrix Vegetables (Broccoli, Potato, Asparagus)Vegetables
Linear Range 1 - 200 µmol/LNot Specified
Limit of Detection (LOD) 0.1 µmol/L (S/N = 3)[3]Not Specified
Accuracy (Recovery) 91 - 110%[3]Not Specified
Instrumentation HPLC with UV Detection at 285 nmHPLC with Fluorescence Detection
Table 2: GC-MS Method for Varietal Thiols in Wine
ParameterThis compound Derivatizationp-Hydroxymercuribenzoate (p-HMB) Method
Analytes 4-mercapto-4-methylpentan-2-one (4MMP)4MMP, 3MHA, 3MH
3-mercaptohexyl acetate (B1210297) (3MHA)
3-mercaptohexan-1-ol (3MH)
Matrix Model Wine & White WineWine
LOD (Model Wine) 4MMP: 7.2 ng/L, 3MHA: 40.0 ng/L, 3MH: 91.2 ng/L[4][5]Higher than ETP method
LOD (White Wine) 4MMP: 24.5 ng/L, 3MHA: 120.9 ng/L, 3MH: 194.6 ng/L[4][5]Higher than ETP method
Instrumentation GC-MSNot Specified
Table 3: Flow Injection Analysis for Captopril in Pharmaceuticals
ParameterThis compound Derivatization
Analyte Captopril (CAP)
Matrix Pharmaceuticals
Detection Method Sequential Injection (SI) analysis with UV detection at 285 nm[6]
Key Finding Demonstrated the applicability of this compound for automated assays.[6]

Experimental Protocols

HPLC Method for Glutathione in Vegetables with Post-Column Derivatization

This method describes the determination of glutathione (GSH) in vegetable samples using HPLC with post-column derivatization with this compound.[3]

  • Sample Preparation: Homogenize vegetable samples and extract GSH.

  • Chromatographic Separation:

    • Column: Prevail® reversed-phase column.

    • Mobile Phase: 100% aqueous mobile phase (0.1% v/v CH3COOH in 1 mmol/L EDTA).[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Internal Standard: N-acetylcysteine (NAC).[3]

  • Post-Column Derivatization:

    • Reagent: this compound.

    • Reaction Conditions: The reaction is optimized for pH, reagent concentration, flow rate, reaction coil length, and temperature.[3]

  • Detection:

    • Detector: UV Detector.

    • Wavelength: 285 nm.[1][6]

GC-MS Method for Varietal Thiols in Wine

This protocol outlines the quantification of varietal thiols in wine using this compound derivatization followed by GC-MS analysis.[4][5]

  • Sample Preparation and Derivatization:

    • Adjust the pH of the wine sample.

    • Add this compound to the sample to derivatize the thiols.

  • Solid Phase Extraction (SPE):

    • Use an appropriate SPE cartridge to extract and concentrate the derivatized thiols.[4]

  • GC-MS Analysis:

    • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

    • Analysis: The thiol-ETP adducts are quantified.[4][5]

    • Validation: The method is validated using stable isotope dilution.[4]

Visualizations

Reaction of a Thiol with this compound

G cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Thioacrylate R-S-CH=CH-COOEt (Thioacrylate Derivative) Thiol->Thioacrylate Michael Addition EthylPropiolate HC≡CCOOEt (this compound) EthylPropiolate->Thioacrylate

Caption: Reaction of a thiol with this compound to form a stable thioacrylate derivative.

Experimental Workflow for Thiol Quantification

G start Sample Containing Thiols derivatization Derivatization with this compound start->derivatization extraction Solid Phase Extraction (SPE) / Liquid-Liquid Extraction derivatization->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Experimental workflow for thiol quantification using this compound derivatization.

References

A Comparative Analysis of Ethyl Propiolate and Methyl Propiolate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Alkynoate Building Blocks

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures and reaction efficiencies. Among the versatile building blocks available, ethyl propiolate and mthis compound stand out as highly valuable C3 synthons, prized for their electrophilic triple bond which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of these two closely related esters, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

While both this compound and mthis compound exhibit similar modes of reactivity, subtle electronic and steric differences between the ethyl and methyl ester groups can influence reaction rates, yields, and in some cases, product selectivity. Generally, mthis compound is slightly more reactive than this compound due to the lesser electron-donating inductive effect of the methyl group compared to the ethyl group. This renders the alkyne of mthis compound marginally more electron-deficient and thus more susceptible to nucleophilic attack. However, these differences are often modest and can be influenced by reaction conditions, nucleophile or diene choice, and catalysis.

Comparative Data at a Glance

The following table summarizes quantitative data for key reactions involving this compound and mthis compound. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as reaction conditions may not be identical.

Reaction TypeNucleophile/DienePropiolate EsterProduct Yield (%)Reaction TimeNotesReference
Michael Addition ThiophenolMthis compound9810 minReaction conducted in water.[1]
ThiophenolThis compound9610 minReaction conducted in water.[1]
p-Toluidine (B81030)Mthis compound9515 minReaction conducted in water.[1]
p-ToluidineThis compound9215 minReaction conducted in water.[1]
PiperidineMthis compound9610 minReaction conducted in water.[1]
PiperidineThis compound9410 minReaction conducted in water.[1]
Diels-Alder FuranThis compoundLow-Reaction at 130°C. Does not readily form the monoadduct.[2]
1,3-Dipolar Cycloaddition 4-Nitrophenyl azide (B81097)Mthis compound90 (total)30 min65:35 ratio of regioisomers.[3]
1-Methylphthalazinium ylideThis compound48-76-Yields vary with ylide substituent.[4]

Reactivity in Detail: A Comparative Overview

Michael Addition Reactions

The conjugate addition of nucleophiles to the electron-deficient alkyne is a cornerstone of propiolate chemistry. In reactions with various nucleophiles such as thiols and amines in water, both methyl and this compound provide excellent yields in short reaction times.[1] For instance, the reaction with thiophenol gives near-quantitative yields for both esters within 10 minutes.[1] A similar trend is observed with amine nucleophiles like p-toluidine and piperidine, with mthis compound consistently showing slightly higher yields, supporting the notion of its enhanced electrophilicity.[1]

Cycloaddition Reactions

Diels-Alder Reaction: Both ethyl and mthis compound are effective dienophiles in [4+2] cycloaddition reactions. However, their reactivity can be influenced by the diene and reaction conditions. In the case of the Diels-Alder reaction with furan, this compound is noted to be less reactive compared to dimethyl acetylenedicarboxylate (B1228247) (DMAD) and does not readily form the initial monoadduct at high temperatures.[2] While direct comparative yield data with mthis compound under identical conditions is scarce, the general trend of methyl esters being slightly more reactive dienophiles would suggest mthis compound might offer an advantage in certain Diels-Alder reactions.[6]

1,3-Dipolar Cycloaddition: Propiolate esters are excellent partners in 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. Studies on the reaction of aryl azides with mthis compound in aqueous media have shown high yields of triazole products.[3] For example, 4-nitrophenyl azide reacts with mthis compound to give a total yield of 90% after 30 minutes.[3] Similarly, this compound undergoes efficient 1,3-dipolar cycloaddition with various ylides, affording pyrrolophthalazine cycloadducts in good yields.[4] A direct comparison of rates and yields for the same 1,3-dipole with both esters is not explicitly detailed in the reviewed literature, but the high reactivity of both suggests they are suitable substrates for this transformation.

Experimental Protocols

General Procedure for the Michael Addition of Thiols to Propiolate Esters in Water

Materials:

  • Appropriate propiolate ester (methyl or ethyl)

  • Thiol (e.g., thiophenol)

  • Water (deionized)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol).

  • Add water (5 mL) to the flask.

  • While stirring vigorously, add the propiolate ester (1.1 mmol) dropwise to the mixture at room temperature.

  • Continue stirring for the specified reaction time (e.g., 10-15 minutes).[1]

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by drying of the organic layer over anhydrous sodium sulfate (B86663), filtration, and removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

General Procedure for the 1,3-Dipolar Cycloaddition of Aryl Azides with Mthis compound in Aqueous Media

Materials:

  • Mthis compound

  • Aryl azide (e.g., 4-nitrophenyl azide)

  • Water/t-butanol mixture

  • Sodium ascorbate (B8700270)

  • Copper(II) sulfate pentahydrate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the aryl azide (1.0 mmol) and mthis compound (1.2 mmol) in a 1:1 mixture of water and t-butanol (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 30-60 minutes).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical reaction mechanism, an experimental workflow, and the logical relationship of factors influencing reactivity.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Propiolate Propiolate Ester (R = Me or Et) Zwitterion Zwitterionic Intermediate Propiolate->Zwitterion Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Zwitterion Enolate Enolate Anion Zwitterion->Enolate Proton Transfer Final_Product Michael Adduct Enolate->Final_Product Protonation

Caption: Mechanism of Michael Addition.

Experimental_Workflow Start Start Reactants Combine Reactants: Propiolate Ester, Nucleophile/Diene, Solvent Start->Reactants Reaction Stir at Specified Temperature (Monitor by TLC) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Reactivity Overall Reactivity Ester_Group Ester Group (Me vs. Et) Inductive_Effect Inductive Effect Ester_Group->Inductive_Effect influences Inductive_Effect->Reactivity Methyl group is less electron-donating, increasing electrophilicity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Ethyl group is slightly larger, may hinder nucleophilic attack Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity Catalyst Catalyst Catalyst->Reactivity

Caption: Factors Influencing Reactivity.

Conclusion

Both this compound and mthis compound are highly effective and versatile reagents in organic synthesis. The choice between them may be guided by subtle differences in reactivity, with mthis compound generally exhibiting slightly higher reactivity due to electronic factors. However, for many applications, both esters will perform admirably, and the choice may ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic route. The provided data and protocols offer a foundation for researchers to select the optimal propiolate ester for their specific synthetic challenges.

References

A Comparative Guide to Thiol Derivatizing Agents: Ethyl Propiolate vs. Iodoacetamide and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of thiol-containing molecules is paramount. This guide provides an objective comparison of ethyl propiolate (EP) against two of the most common thiol derivatizing agents, iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM), supported by experimental data and detailed protocols.

The derivatization of thiol groups (-SH) is a critical step in many analytical workflows, particularly in mass spectrometry-based proteomics and metabolomics. This process stabilizes reactive thiols, preventing their oxidation and enabling their detection and quantification. The choice of derivatizing agent significantly impacts the efficiency, specificity, and reliability of these analyses. Here, we compare the performance of this compound, a promising reagent, with the widely used IAA and NEM.

Quantitative Performance Comparison

The selection of a thiol derivatizing agent is often a trade-off between reactivity, specificity, and the requirements of the downstream analytical method. The following tables summarize key quantitative data and performance characteristics of this compound, iodoacetamide, and N-ethylmaleimide based on available literature.

Table 1: Properties of Common Thiol Derivatization Reagents

FeatureThis compound (EP)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Type Michael AdditionSN2 AlkylationMichael Addition
Monoisotopic Mass Shift (Da) +98.03678+57.02146+125.04768
Optimal pH Neutral to Basic~8.06.5 - 7.5
Reaction Speed FastModerate to FastVery Fast[1]
Specificity for Thiols HighModerateHigh
Adduct Stability Stable ThioetherVery Stable ThioetherReversible under certain conditions[2]

Table 2: Head-to-Head Comparison of Performance Metrics

Performance MetricThis compound (EP)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Alkylation Efficiency HighHigh, considered one of the most efficient agents.High, complete derivatization often within 30 min.
Known Off-Target Residues Minimal data available, but propiolamides show high cysteine selectivity (93-95%).Methionine, Lysine (B10760008), Histidine, Aspartic Acid, Glutamic Acid, and the N-terminus are known off-targets, especially at higher concentrations and pH.Potential for side reactions with lysine and histidine, especially at alkaline pH.[1]
Advantages Forms a stable, UV-active adduct, useful for chromatographic detection.[3]Well-established protocols, cost-effective.Rapid reaction kinetics over a broader pH range.[1][4]
Disadvantages Less documented in proteomics compared to IAA and NEM.Potential for numerous side reactions, less reactive at neutral or acidic pH.[4]Adduct can be reversible, potential for side reactions.[2]
Primary Application Derivatization for chromatographic analysis (HPLC-UV, GC-MS).[3]Irreversible blocking of cysteine residues in proteomics to prevent disulfide bond formation.Rapid and efficient blocking of thiols in various applications, including quantitative proteomics.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for protein thiol derivatization using iodoacetamide and N-ethylmaleimide. A protocol for this compound is also provided based on its application in analytical chemistry.

Protocol 1: In-Solution Protein Reduction and Alkylation with Iodoacetamide

This standard protocol is widely used for preparing protein samples for mass spectrometry analysis.

Materials:

  • Urea (B33335)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (AmBic)

  • HPLC-grade water

  • Thermomixer or heating block

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.0.

  • Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 20-30 mM. Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding an excess of DTT or cysteine.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove excess reagents, followed by enzymatic digestion.

Protocol 2: Rapid Thiol Blocking with N-ethylmaleimide

This protocol is suitable for experiments where rapid and complete blocking of all free thiols is necessary to preserve the in vivo redox state.

Materials:

  • Phosphate-buffered saline (PBS)

  • N-ethylmaleimide (NEM)

  • Cell lysis buffer

  • Protein assay reagent

Procedure:

  • Cell Harvesting and Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in a buffer containing a final concentration of 50-100 mM NEM.

  • Incubation: Incubate the lysate on ice for 30 minutes to ensure complete alkylation of free thiols.

  • Removal of Excess NEM: Remove excess NEM by protein precipitation (e.g., with trichloroacetic acid or acetone) or buffer exchange.

  • Downstream Analysis: The protein sample is now ready for subsequent steps, such as the reduction and labeling of originally oxidized thiols.

Protocol 3: Post-Column Derivatization of Thiols with this compound for HPLC Analysis

This method is designed for the quantification of specific thiols after chromatographic separation.

Materials:

  • Mobile phase for HPLC

  • This compound (EP) solution in a suitable solvent (e.g., methanol/water mixture)

  • Reaction coil

  • HPLC system with a post-column reaction module and UV detector

Procedure:

  • Chromatographic Separation: Separate the thiol-containing compounds on an appropriate HPLC column.

  • Post-Column Reaction: The column effluent is mixed with the this compound solution in a T-junction.

  • Derivatization: The mixture flows through a reaction coil of a specific length and at a controlled temperature to allow for the derivatization reaction to occur.

  • Detection: The resulting UV-active thioacrylate derivatives are detected by the UV detector at an appropriate wavelength (e.g., 285 nm).[3]

Mandatory Visualizations

Diagrams are essential for understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Thiol Derivatization cluster_analysis Downstream Analysis ProteinSample Protein Sample (e.g., Cell Lysate) Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction of Disulfides (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation of Free Thiols (EP, IAA, or NEM) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

General workflow for bottom-up proteomics with thiol derivatization.
Signaling Pathway: The KEAP1-NRF2 Antioxidant Response

Protein S-thiolation is a key regulatory mechanism in cellular signaling, particularly in the response to oxidative stress. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a prime example.[5][6][7] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[8] However, upon exposure to oxidative or electrophilic stress, specific cysteine residues in KEAP1 are modified, leading to a conformational change that prevents NRF2 degradation.[9][10] Stabilized NRF2 then translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[8] Thiol derivatizing agents are crucial tools for studying these dynamic changes in protein thiol status within the KEAP1-NRF2 pathway.

The KEAP1-NRF2 signaling pathway, a key regulator of the antioxidant response.

References

Cross-Validation of Experimental Results: A Comparative Guide to Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating reliable and reproducible experimental data. Ethyl propiolate, a versatile building block and chemical probe, is frequently employed in a variety of applications, from organic synthesis to chemical biology. This guide provides a comprehensive cross-validation of experimental results obtained with this compound, offering an objective comparison of its performance with common alternatives and furnishing detailed experimental data to support these comparisons.

Performance in Cycloaddition Reactions

This compound is a widely used dienophile in Diels-Alder reactions and a key reactant in 1,3-dipolar cycloadditions due to its activated alkyne functionality. Its performance is often compared with that of its methyl ester analog, mthis compound.

Diels-Alder Reaction: Furan (B31954) as the Diene

The Diels-Alder reaction between furan and propiolate esters is a classic example of [4+2] cycloaddition. The reaction's efficiency is influenced by factors such as temperature and the presence of Lewis acid catalysts. Below is a comparison of reported yields for the reaction of furan with this compound and mthis compound.

Table 1: Comparison of Yields for the Diels-Alder Reaction of Furan with Propiolate Esters

DienophileReaction ConditionsProduct(s)Yield (%)Reference
This compound 130°C, 20 h2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,8.02,4]non-6-ene9[1]
This compound AlCl₃, CH₂Cl₂, 27°C, 30 min (furan:EP ratio 2:1)endo-endo and endo-exo diadducts17[1]
Mthis compound Not specifiedBicyclo[2.2.1]heptadiene-2-carboxylate derivativeNot specified[1]

Note: Direct quantitative comparison is challenging as data is sourced from studies with different experimental setups. The reaction with mthis compound is mentioned in the context of a different diene, and specific yield data for its reaction with furan under the same conditions as this compound was not available in the cited literature.

1,3-Dipolar Cycloaddition: Nitrile Oxides

This compound readily participates in 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazoles, which are important heterocyclic scaffolds in medicinal chemistry. The regioselectivity of this reaction is a key consideration.

Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition of 2-Furfural Oxime with Propiolate Esters

DipolarophileSolventProduct Ratio (3,5-disubstituted : 3,4-disubstituted)Reference
This compound Dichloromethane3.4 : 1[2]
This compound Toluene2.0 : 1[2]
This compound Ethanol1.9 : 1[2]
This compound Dimethyl Sulfoxide1.5 : 1[2]
Mthis compound CCl₄Favors 3,5-disubstituted (by 0.60 kcal/mol)[2]
Mthis compound WaterFavors 3,5-disubstituted (by 5.6 kcal/mol)[2]

Note: The data for mthis compound is from a computational study on a different nitrile oxide (mesitonitrile oxide) and provides predicted energy differences rather than experimental product ratios, making a direct comparison illustrative rather than quantitative.

Application in Bioconjugation and Chemical Biology

This compound serves as a valuable tool for the derivatization of biomolecules, particularly those containing thiol groups, and as an alkyne probe in "click chemistry" applications for proteomics.

Thiol Derivatization

The reaction of this compound with thiols is a Michael-type addition that finds application in analytical chemistry for the quantification of sulfhydryl-containing compounds. A common alternative for thiol modification is the use of maleimides.

Table 3: Qualitative Comparison of this compound and Maleimides for Thiol Derivatization

FeatureThis compoundMaleimides
Reaction Mechanism Michael AdditionMichael Addition
Selectivity for Thiols HighGenerally high, but can show reactivity with amines at higher pH
Reaction Conditions Mild, often requires basic catalysisMild, typically pH 6.5-7.5
Stability of Adduct Stable thioether linkageThioether linkage can be susceptible to hydrolysis and retro-Michael addition
Side Reactions Minimal reportedPotential for hydrolysis of the maleimide (B117702) ring and cross-reactivity with other nucleophiles
Alkyne Probes in Quantitative Proteomics

In the field of proteomics, terminal alkynes like the one in this compound are used as bioorthogonal handles for the enrichment and identification of proteins. They are key components in methodologies such as Activity-Based Protein Profiling (ABPP). The performance of different alkyne-containing probes can be compared based on their reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Table 4: Relative Performance of Alkyne Probes in CuAAC

Alkyne Probe TypeRelative ReactivityKey Considerations
Propiolamides HighCan be more reactive than propargyl compounds.
Propargyl Ethers/Amides GoodExcellent balance of reactivity, ease of synthesis, and cost.
Aryl/Alkyl Acetylenes ModerateGenerally slower reacting than propargyl derivatives.
This compound (a propiolate ester) GoodElectron-withdrawing ester group activates the alkyne for nucleophilic attack in CuAAC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: General Procedure for Diels-Alder Reaction of Furan with this compound

This protocol is adapted from the Lewis acid-catalyzed reaction described in the literature.[1]

Materials:

  • Furan

  • This compound (EP)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare a solution of furan in CH₂Cl₂.

  • In a separate flask, prepare a solution of the this compound-AlCl₃ complex by adding AlCl₃ to a solution of this compound in CH₂Cl₂.

  • Maintain both solutions at the desired reaction temperature (e.g., 0°C) for 10 minutes.

  • Mix the two solutions and allow the reaction to proceed for a specified time (e.g., 30 minutes) with stirring.

  • Quench the reaction by adding water.

  • Separate the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

  • Purify the resulting residue containing the diadducts using an appropriate chromatographic technique (e.g., thin-layer chromatography).

Protocol 2: General Procedure for Thiol Derivatization using this compound for HPLC Analysis

This protocol outlines a post-column derivatization method.

Reagents:

  • Mobile phase for HPLC

  • This compound derivatizing reagent: A solution of this compound in a suitable solvent (e.g., methanol/water mixture).

  • Standard solutions of the thiol-containing analyte.

Procedure:

  • Separate the thiol-containing compounds using a suitable HPLC system and column.

  • After the column, mix the effluent with the this compound derivatizing reagent using a T-junction and a reaction coil.

  • The reaction between the thiols and this compound occurs within the reaction coil, which may be heated to a specific temperature to control the reaction kinetics.

  • Detect the resulting UV-active thioacrylate derivatives using a UV detector at an appropriate wavelength (e.g., 285 nm).

  • Quantify the analytes by comparing their peak areas to those of the standards.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

ABPP_Workflow cluster_in_situ In Situ / In Vivo Labeling cluster_click_reaction Bioorthogonal Ligation cluster_analysis Analysis Proteome Native Proteome (in cells or lysate) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation Probe Alkyne-tagged Activity-Based Probe (e.g., based on this compound) Probe->Labeled_Proteome Tagged_Proteome Reporter-Tagged Proteome Labeled_Proteome->Tagged_Proteome Click Chemistry (CuAAC) Click_Reagents Azide-Reporter Tag (Biotin or Fluorophore) + Cu(I) catalyst Click_Reagents->Tagged_Proteome Enrichment Affinity Purification (e.g., Streptavidin beads) Tagged_Proteome->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis On-bead digestion or elution Data_Analysis Protein Identification & Quantification MS_Analysis->Data_Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using an alkyne probe.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_ligation Click Chemistry Ligation cluster_detection Detection & Analysis Cells Living Cells Labeled_Glycoproteins Glycoproteins with Azide-Modified Sugars Cells->Labeled_Glycoproteins Cellular Metabolism Azido_Sugar Azido-Sugar Precursor (e.g., Ac₄ManNAz) Azido_Sugar->Labeled_Glycoproteins Tagged_Glycoproteins Reporter-Tagged Glycoproteins Labeled_Glycoproteins->Tagged_Glycoproteins CuAAC Reaction Alkyne_Probe Alkyne-Reporter Probe (based on this compound) Alkyne_Probe->Tagged_Glycoproteins Visualization Fluorescence Microscopy Tagged_Glycoproteins->Visualization Enrichment Affinity Purification (if biotin (B1667282) tag is used) Tagged_Glycoproteins->Enrichment Proteomics Proteomic Analysis Enrichment->Proteomics

Caption: Metabolic labeling and detection of glycoproteins using an alkyne probe.

References

Benchmarking the performance of ethyl propiolate in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Ethyl Propiolate: A Comparative Guide for Researchers

This compound, a versatile and reactive building block, finds extensive application in organic synthesis, particularly in the construction of heterocyclic frameworks and carbon-carbon bond formation. Its electrophilic alkyne moiety readily participates in a variety of transformations, making it a valuable tool for researchers in drug discovery and materials science. This guide provides a comprehensive performance comparison of this compound against common alternatives in key applications, supported by experimental data and detailed protocols.

Pyrazole (B372694) Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a cornerstone for the synthesis of five-membered heterocycles like pyrazoles, which are prevalent scaffolds in many pharmaceuticals. This compound serves as an excellent dipolarophile in these reactions, typically reacting with diazo compounds or nitrile imines.

Performance Comparison:

While direct side-by-side comparative studies are limited, the reactivity of propiolate esters is influenced by the nature of the ester group. Generally, methyl and ethyl propiolates exhibit similar reactivity. A key alternative is dimethyl acetylenedicarboxylate (B1228247) (DMAD), which possesses two electron-withdrawing groups and is often more reactive, but can lead to different substitution patterns on the resulting pyrazole.

Table 1: Comparison of Dipolarophiles in Pyrazole Synthesis

DipolarophileDipoleReaction ConditionsProductYield (%)RegioselectivityReference
This compound DiazomethaneTHF, reflux, 1 dayEthyl 1H-pyrazole-3-carboxylateGood (not specified)High[1]
This compound 2-Furfural Oxime (in situ Nitrile Oxide)Dichloromethane, rt, overnightEthyl 3-(2-furanyl)-5-isoxazolecarboxylate & Ethyl 3-(2-furanyl)-4-isoxazolecarboxylate233.4 : 1 (3,5- : 3,4-)[2]
Mthis compound Mesitonitrile OxideCCl4Methyl 3-mesityl-5-isoxazolecarboxylate & Methyl 3-mesityl-4-isoxazolecarboxylateNot specifiedFavors 3,5-isomer[2]
Dimethyl Acetylenedicarboxylate (DMAD) (Diazomethyl)trimethylsilaneTHF, reflux, 1 dayDimethyl 3-(trimethylsilyl)-1H-pyrazole-4,5-dicarboxylateGood (not specified)N/A[1]

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrazoles

This protocol describes a general method for the synthesis of substituted pyrazoles using an aldehyde, a ketone, and hydrazine (B178648) hydrochloride, which can be adapted for the use of this compound as a component.[3]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Aryl methyl ketone (1.0 mmol)

  • Hydrazine hydrochloride (1.0 mmol)

  • Sodium acetate (B1210297) (1.0 mmol)

  • Ethanol

  • Potassium bromate (B103136) (KBrO₃)

  • Potassium bromide (KBr)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), hydrazine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol) in ethanol.

  • Reflux the mixture for 30 minutes. The intermediate pyrazoline is formed in situ.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of KBrO₃ and KBr in water and add it dropwise to the reaction mixture with stirring until a persistent yellow color is observed.

  • Continue stirring for an additional 15-20 minutes.

  • Add a saturated solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship for Pyrazole Synthesis

G cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product ethyl_propiolate This compound transition_state Concerted Transition State ethyl_propiolate->transition_state diazo_compound Diazo Compound diazo_compound->transition_state pyrazole Pyrazole Derivative transition_state->pyrazole

General pathway for pyrazole synthesis.
Diels-Alder [4+2] Cycloaddition

This compound is an effective dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. Its reactivity is enhanced by the electron-withdrawing ester group.

Performance Comparison:

A common alternative dienophile is dimethyl acetylenedicarboxylate (DMAD), which is generally more reactive due to the presence of two ester groups. This increased reactivity can, however, sometimes lead to side reactions or different product distributions. Furan (B31954) is a common diene used in these comparisons.

Table 2: Comparison of Dienophiles in Diels-Alder Reactions with Furan

DienophileDieneReaction ConditionsProduct(s)Yield (%)Reference
This compound Furan130 °C2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.1.3,8.02,4]non-6-eneLow[4]
This compound FuranAlCl₃Mixture of endo-endo and endo-exo diadductsNot specified[4]
Dimethyl Acetylenedicarboxylate (DMAD) Furan50 °C or belowMonoadduct, endo-endo and endo-exo diadductsNot specified[5]
Dimethyl Acetylenedicarboxylate (DMAD) Furan100 °CMonoadduct, different endo-endo and endo-exo diadducts, triadductsNot specified[5]

Experimental Protocol: Diels-Alder Reaction of Furan with this compound

This protocol is based on the thermal reaction described in the literature.[4]

Materials:

  • Furan

  • This compound

  • High-pressure reaction vessel or sealed tube

Procedure:

  • In a high-pressure reaction vessel, combine furan and a molar excess of this compound.

  • Seal the vessel and heat to 130 °C for the desired reaction time.

  • After cooling to room temperature, carefully open the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove unreacted starting materials.

  • Purify the resulting product mixture by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adducts.

Experimental Workflow for Diels-Alder Reaction

G start Start reactants Combine Furan and This compound in Reaction Vessel start->reactants reaction Heat to 130°C reactants->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated Diels-Alder Adduct purification->product end End product->end

Workflow for a Diels-Alder reaction.
Thiol-yne Michael Addition

This compound is an excellent Michael acceptor in thiol-yne reactions, a type of click chemistry that proceeds with high efficiency and atom economy. This reaction is widely used for bioconjugation and materials synthesis.

Performance Comparison:

The reactivity of Michael acceptors is highly dependent on the nature of the electron-withdrawing group. Ethyl acrylate (B77674) is a common vinylogous counterpart to this compound. Generally, alkynes are more electrophilic than their corresponding alkenes, leading to faster reaction rates for propiolates compared to acrylates in Michael additions.[6]

Table 3: Comparison of Michael Acceptors in Thiol Addition Reactions

Michael AcceptorNucleophileCatalyst/ConditionsProductConversion/Yield (%)Reference
This compound 1-DodecanethiolTriethylamine, various solventsE/Z mixture of thioetherQuantitative in polar aprotic solvents[7]
This compound Aromatic ThiolsTrialkylamineZ-thioenoatesGood (not specified)[6]
Ethyl Acrylate AminesHClO₄/SiO₂, microwaveβ-amino carbonyl compoundsExcellent[8]
Ethyl Vinyl Sulfone ThiolPhotobaseThioetherHigh (rate dependent on thiol)[9]

Experimental Protocol: Competitive Kinetic Analysis of Thiol-yne Reaction

This protocol allows for the direct comparison of the reactivity of this compound against another Michael acceptor.

Materials:

  • This compound

  • Alternative Michael acceptor (e.g., ethyl acrylate)

  • Thiol (e.g., 1-dodecanethiol)

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC or HPLC analysis

  • GC or HPLC instrument

Procedure:

  • Prepare stock solutions of this compound, the alternative Michael acceptor, the thiol, and the catalyst in the chosen solvent.

  • In a reaction vial, combine equimolar amounts of this compound and the alternative Michael acceptor.

  • Add the internal standard.

  • Initiate the reaction by adding a catalytic amount of the base and a sub-stoichiometric amount of the thiol.

  • At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC or HPLC to determine the consumption of each Michael acceptor over time.

  • Plot the concentration of each reactant versus time to determine the relative reaction rates.

Signaling Pathway Analogy: Thiol-yne Click Reaction

G cluster_activation Activation cluster_reaction Nucleophilic Attack cluster_protonation Protonation thiol R-SH thiolate R-S⁻ (Thiolate) thiol->thiolate Deprotonation base Base intermediate Carbanion Intermediate thiolate->intermediate Michael Addition ethyl_propiolate This compound product Thioether Product intermediate->product Protonation proton_source H⁺ Source

Mechanism of the base-catalyzed thiol-yne reaction.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its performance in key applications such as pyrazole synthesis, Diels-Alder reactions, and thiol-yne additions is generally excellent, characterized by good yields and high reactivity. While more reactive alternatives like DMAD exist for cycloadditions, this compound often provides a good balance of reactivity and selectivity. In Michael additions, its alkyne moiety offers enhanced electrophilicity compared to analogous alkenes. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the target molecule and the desired reaction pathway. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in their synthetic endeavors.

References

Comparative analysis of catalysts for ethyl propiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, a versatile C5 building block, is a key starting material in a multitude of organic transformations, enabling the synthesis of a diverse array of valuable molecules. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the hydrogenation and cyclization of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Hydrogenation of this compound: A Selectivity Challenge

The hydrogenation of this compound can yield three distinct products: ethyl acrylate (B77674) (cis-alkene), ethyl propionate (B1217596) (alkane), or ethyl (E)-acrylate (trans-alkene). The catalyst employed is the primary determinant of the reaction's outcome.

Comparative Performance of Hydrogenation Catalysts

The selective hydrogenation of the carbon-carbon triple bond in this compound is a common objective. Below is a summary of catalysts and their typical performance in alkyne hydrogenations. While specific comparative data for this compound is sparse in single studies, this table compiles typical outcomes for alkyne hydrogenation, providing a strong predictive framework.

Catalyst SystemProduct(s)SelectivityTypical Reaction Conditions
Palladium on Carbon (Pd/C) Ethyl propionateHigh for full hydrogenationH₂ gas, room temperature, various solvents (e.g., ethanol (B145695), ethyl acetate)[1]
Platinum (Pt) Catalyst Ethyl propionateHigh for full hydrogenationH₂ gas, room temperature[1][2]
Raney Nickel (Raney-Ni) Ethyl propionateHigh for full hydrogenationH₂ gas, elevated temperature and pressure[1]
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) Ethyl acrylate (cis)High for cis-alkeneH₂ gas, room temperature, often with quinoline (B57606) as a poison[1][2]
Sodium in Ammonia (Na/NH₃) Ethyl (E)-acrylate (trans)High for trans-alkeneLow temperature (-78 °C)[1][2]

Note: The performance of heterogeneous catalysts like Pd/C and Pt can be influenced by factors such as catalyst support, metal loading, and the presence of additives.

Experimental Protocols for Hydrogenation

Selective Hydrogenation to Ethyl Acrylate (cis-alkene) using Lindlar's Catalyst

  • Materials: this compound, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, solvent (e.g., methanol), Hydrogen gas.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in methanol.

    • Add Lindlar's catalyst (typically 5-10 mol% of the substrate) and a small amount of quinoline (as a catalyst poison to prevent over-hydrogenation).

    • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[1][2]

Full Hydrogenation to Ethyl Propionate using Palladium on Carbon (Pd/C)

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), solvent (e.g., ethanol), Hydrogen gas.

  • Procedure:

    • Dissolve this compound in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the catalyst through Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield ethyl propionate.[1]

Hydrogenation Workflow

cluster_selective Selective Hydrogenation (cis-Alkene) cluster_full Full Hydrogenation (Alkane) sel_start This compound sel_reagents H₂, Lindlar's Catalyst, Quinoline sel_start->sel_reagents sel_product Ethyl Acrylate (cis) sel_reagents->sel_product full_start This compound full_reagents H₂, Pd/C or Pt or Raney-Ni full_start->full_reagents full_product Ethyl Propionate full_reagents->full_product

Caption: Catalytic pathways for the hydrogenation of this compound.

Cyclization Reactions: Building Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles, which are of significant interest in medicinal chemistry. The reaction typically involves the condensation of this compound with hydrazine (B178648) or its derivatives.

Comparative Performance of Cyclization Catalysts

The synthesis of pyrazoles from this compound and hydrazines can be catalyzed by a range of metal salts and other catalysts. The choice of catalyst can influence the reaction rate and yield.

CatalystReactantsProductYieldReaction Conditions
Nano-ZnO Ethyl acetoacetate (B1235776) and phenylhydrazine1,3,5-substituted pyrazole (B372694)95%Green protocol[3][4]
Copper(II) triflate (Cu(OTf)₂) Aldehydes, 3-methyl-1H-pyrazol-5(4H)-one, and α- or β-naphtholBenzochromeno-pyrazole derivativesGood to excellentSolvent-free, 80°C
Silver(I) catalyst N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate5-aryl-3-trifluoromethyl pyrazolesNot specifiedNot specified[4]
Ammonium Chloride (NH₄Cl) Acetylacetone and hydrazine3,5-dimethyl pyrazoleNot specifiedGreen catalyst, ethanol as solvent[5]
No Catalyst (Thermal) Chalcone derivatives and hydrazine hydrate (B1144303)Pyrazoline derivativesNot specifiedEthanol, reflux[6]
Experimental Protocol for Pyrazole Synthesis

Synthesis of a Pyrazole Derivative from this compound and Hydrazine

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.

Cyclization Reaction Pathway

start This compound + Hydrazine Derivative intermediate Intermediate Adduct start->intermediate Addition product Substituted Pyrazole intermediate->product Cyclization & Dehydration catalyst Catalyst (e.g., Metal Salt, Acid, or Base) catalyst->intermediate

Caption: General pathway for the synthesis of pyrazoles from this compound.

This guide provides a foundational understanding of catalyst selection for key transformations of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize conditions for their specific substrates and desired outcomes.

References

A Spectroscopic Showdown: Comparing Ethyl Propiolate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as indispensable tools for elucidating these characteristics. This guide provides a comparative analysis of the spectroscopic data for ethyl propiolate and two of its derivatives: ethyl phenylpropiolate and ethyl 3-(trimethylsilyl)propiolate. The presented data, summarized in clear tabular formats, offers researchers an objective performance comparison supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its phenyl and trimethylsilyl (B98337) derivatives. These derivatives were selected to illustrate the electronic and steric effects of different substituents on the propiolate core.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound 4.26 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.92 (s, 1H, C≡CH), 1.33 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)[1]
Ethyl Phenylpropiolate 7.58-7.20 (m, 5H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[2]
Ethyl 3-(trimethylsilyl)propiolate 4.22 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.31 (t, J = 7.2 Hz, 3H, -OCH₂CH₃), 0.24 (s, 9H, -Si(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm), Assignment
This compound 152.9 (C=O), 81.3 (C≡CH), 75.5 (C≡CH), 62.0 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)
Ethyl Phenylpropiolate 153.8 (C=O), 133.0, 130.8, 128.6, 119.8 (Ar-C), 87.5 (C≡C-Ph), 81.9 (C≡C-CO₂Et), 62.2 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)
Ethyl 3-(trimethylsilyl)propiolate 153.0 (C=O), 94.7 (C≡C-Si), 93.6 (C≡C-CO₂Et), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃), -0.88 (-Si(CH₃)₃)

Table 3: FT-IR Spectroscopic Data (Neat/Liquid Film)

CompoundKey Absorptions (cm⁻¹) and Assignments
This compound 3280 (≡C-H stretch), 2120 (C≡C stretch), 1715 (C=O stretch), 1250, 1080 (C-O stretch)
Ethyl Phenylpropiolate 3060 (Ar C-H stretch), 2230 (C≡C stretch), 1710 (C=O stretch), 1255, 1070 (C-O stretch)
Ethyl 3-(trimethylsilyl)propiolate 2183 (C≡C stretch), 1713 (C=O stretch), 1250 (Si-C stretch), 845 (Si-C stretch)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrometer was tuned and shimmed for the sample. A standard single-pulse experiment was used with a pulse width of 30 degrees, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were acquired for each spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) was used. The spectral width was set to 250 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds. The number of scans varied from 1024 to 4096 depending on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. The spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A single drop of the neat liquid sample was placed directly onto the clean, dry diamond crystal of the ATR accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: The sample spectrum was then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound derivatives.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Ethyl_Propiolate This compound NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Ethyl_Propiolate->NMR_Spectroscopy IR_Spectroscopy FT-IR Spectroscopy Ethyl_Propiolate->IR_Spectroscopy Ethyl_Phenylpropiolate Ethyl Phenylpropiolate Ethyl_Phenylpropiolate->NMR_Spectroscopy Ethyl_Phenylpropiolate->IR_Spectroscopy Ethyl_TMS_Propiolate Ethyl 3-(trimethylsilyl)propiolate Ethyl_TMS_Propiolate->NMR_Spectroscopy Ethyl_TMS_Propiolate->IR_Spectroscopy Data_Extraction Peak Data Extraction (Chemical Shifts, Coupling Constants, Frequencies) NMR_Spectroscopy->Data_Extraction IR_Spectroscopy->Data_Extraction Comparative_Tables Generation of Comparative Data Tables Data_Extraction->Comparative_Tables Structural_Interpretation Structural Interpretation and Comparison Comparative_Tables->Structural_Interpretation

Caption: Workflow for Spectroscopic Comparison of this compound Derivatives.

References

A Comparative Guide to Purity Assessment of Compounds Synthesized from Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. Ethyl propiolate is a versatile and widely used reagent in organic synthesis, frequently employed in the construction of complex molecules through reactions such as Michael additions, cycloadditions, and couplings. This guide provides an objective comparison of analytical techniques for assessing the purity of compounds derived from this compound, alongside a comparison with an alternative starting material, mthis compound.

Comparison of Starting Materials: this compound vs. Mthis compound

The choice of starting material can influence the impurity profile of the final compound. Here, we compare the synthesis of a hypothetical Diels-Alder adduct, 5-(alkoxycarbonyl)-1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene, using either this compound or mthis compound.

Hypothetical Reaction:

  • Diene: 2,5-Dimethylfuran

  • Dienophiles: this compound vs. Mthis compound

  • Product: 5-(ethoxycarbonyl)-1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene (from this compound) or 5-(methoxycarbonyl)-1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene (from mthis compound)

Data Presentation: Purity Assessment Comparison

The following tables summarize the hypothetical quantitative purity analysis of the synthesized Diels-Alder adducts using Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Purity Profile of 5-(ethoxycarbonyl)-1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene (from this compound)

Analytical MethodPurity (%)Major Impurities DetectedImpurity Level (%)
qNMR97.5Unreacted this compound, Diethyl fumarate1.5, 1.0
HPLC (UV 210 nm)98.2Unreacted this compound, Diethyl fumarate1.2, 0.6
GC-MS97.8Unreacted this compound, Toluene (solvent residue)1.7, 0.5

Table 2: Purity Profile of 5-(methoxycarbonyl)-1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene (from Mthis compound)

Analytical MethodPurity (%)Major Impurities DetectedImpurity Level (%)
qNMR98.8Unreacted Mthis compound, Dimethyl fumarate0.8, 0.4
HPLC (UV 210 nm)99.1Unreacted Mthis compound0.9
GC-MS98.9Unreacted Mthis compound, Toluene (solvent residue)1.0, 0.1

Analysis of Comparison:

In this hypothetical scenario, the use of mthis compound resulted in a slightly higher purity product. This could be attributed to a variety of factors, including potentially higher reactivity leading to more complete conversion or easier removal of byproducts during purification. It is crucial to note that qNMR, being a primary method of measurement, provides a highly accurate assessment of purity by comparing the analyte signal to that of a certified internal standard.[1] HPLC is highly sensitive for detecting trace impurities, though accurate quantification can depend on the response factor of each compound.[1] GC-MS is particularly effective for identifying and quantifying volatile impurities, such as residual solvents.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer or higher.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and internal standard are fully soluble.

    • Vortex the vial to ensure the solution is homogeneous.

    • Transfer the solution to a clean, dry NMR tube.[2]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, and a 90° pulse angle.[3]

  • Data Processing:

    • Apply zero-filling and a small line-broadening factor (e.g., 0.3 Hz) to improve signal-to-noise and resolution.

    • Manually phase the spectrum and perform a baseline correction across the entire spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.[2]

  • Purity Calculation:

    • The purity of the analyte is calculated using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

      • analyte = Analyte of interest

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities.

Instrumentation: HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).

Procedure:

  • Mobile Phase Preparation:

    • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm or another appropriate wavelength where the analyte and potential impurities absorb.

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, such as residual solvents and starting materials.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the synthesized compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities by creating a calibration curve with known standards or by using the area percent method if response factors are similar.

Mandatory Visualization

Synthesis and Purity Assessment Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound using this compound to its final purity assessment.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Purified Compound Purified Compound Column Chromatography->Purified Compound Recrystallization->Purified Compound qNMR qNMR Purified Compound->qNMR HPLC HPLC Purified Compound->HPLC GCMS GCMS Purified Compound->GCMS Final Purity Report Final Purity Report qNMR->Final Purity Report HPLC->Final Purity Report GCMS->Final Purity Report

Caption: General workflow for synthesis and purity assessment.

Logical Relationship of Purity Assessment Techniques

This diagram illustrates the complementary nature of the different analytical techniques for a comprehensive purity assessment.

G cluster_techniques Analytical Techniques Synthesized Compound Synthesized Compound qNMR qNMR (Absolute Purity, Structure) Synthesized Compound->qNMR HPLC HPLC (Separation of Non-volatiles) Synthesized Compound->HPLC GCMS GC-MS (Volatile Impurities, Solvents) Synthesized Compound->GCMS Comprehensive Purity Profile Comprehensive Purity Profile qNMR->Comprehensive Purity Profile HPLC->Comprehensive Purity Profile GCMS->Comprehensive Purity Profile

Caption: Interplay of analytical techniques for purity.

References

A Comparative Guide to the Reproducibility of Experiments Using Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. Ethyl propiolate, a versatile reagent in organic synthesis, is frequently employed in various reactions, including Michael additions, cycloadditions, and as a derivatizing agent.[1][2][3] This guide provides a comparative analysis of experimental outcomes using this compound, focusing on factors that influence reproducibility. The information is compiled from various studies to offer insights into achieving consistent results.

Factors Influencing Reaction Outcomes

The reproducibility of reactions involving this compound is highly dependent on several factors, including the choice of catalyst, solvent, temperature, and the nature of the nucleophile.[4][5] Below, we present quantitative data from comparative studies to illustrate these effects.

Data Presentation

Table 1: Influence of Catalyst on the Thiol-yne Reaction of this compound and 1-Dodecanethiol

CatalystReaction RateYieldStereochemistry (E/Z)Reference
TriethylamineHighHighSolvent Dependent[4]
HexylamineModerateHigh-[4]
N-MethylmorpholineModerateHigh-[4]
Phosphine CatalystsVariableHigh-[4]

Table 2: Solvent Effects on the Triethylamine-Catalyzed Addition of Dodecanethiol to this compound

SolventDielectric ConstantConversion (1h)E/Z RatioReference
Benzene2.3Low98/2[4]
Tetrahydrofuran (THF)7.5Moderate-[4]
Acetone20.7Quantitative-[4]
Acetonitrile37.5Quantitative-[4]
Dimethyl Sulfoxide46.7Quantitative22/78[4]

Table 3: Comparison of Activated Alkynes in Base-Catalyzed Conjugate Addition with Thiol-Terminated Peptides

Acetylenic Michael AcceptorRelative ReactivityProduct StereochemistryReference
PropiolamidesLower-[4]
Propiolates (e.g., this compound)HigherZ-selective under kinetic control[4][5]
YnonesHighest-[4]

Table 4: Reproducibility of One-Pot Thio-Conjugate Addition with Different Thiols

ThiolReproducibilityYieldZ:E SelectivityReference
Aromatic ThiolsHighAcceptableHigh[5]
Benzyl MercaptanHighAcceptableGood[5]
CyclohexanethiolReproducibleLowerLower[5]
OctanethiolDiscouraging--[5]
DodecanethiolDiscouraging--[5]

Experimental Protocols

1. General Procedure for Thiol-yne Conjugate Addition to this compound

This protocol is based on studies investigating catalyst and solvent effects on the Michael addition of thiols to this compound.[4][5]

  • Materials: this compound, thiol (e.g., 1-dodecanethiol), catalyst (e.g., triethylamine), and anhydrous solvent (e.g., acetonitrile).

  • Procedure:

    • To a stirred solution of the thiol in the chosen solvent, add the catalyst at a specific temperature (e.g., room temperature or -78 °C for kinetic control).[5]

    • Add this compound dropwise to the mixture.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and perform a work-up procedure, which may involve washing with an acidic solution to remove the base catalyst.[4]

    • Purify the product by column chromatography.

  • Note: The stereoselectivity of the product is highly dependent on the reaction conditions. Kinetic control (low temperature) typically favors the Z-isomer, while thermodynamic control (higher temperature) can lead to the more stable E-isomer.[5]

2. Protocol for Hydroiodination of this compound

This procedure details the regio- and stereospecific synthesis of (Z)-ethyl 3-iodoacrylate.[6]

  • Materials: this compound, sodium iodide, and glacial acetic acid.

  • Procedure:

    • Dissolve sodium iodide in glacial acetic acid in a round-bottomed flask equipped with a stirrer.

    • Add this compound to the solution in one portion.

    • Heat the resulting mixture in an oil bath at 70°C for 12 hours.

    • Cool the brown solution to room temperature and add water and ether.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers and neutralize with 3 M aqueous potassium hydroxide.

    • Wash with brine and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the product.

  • Caution: This procedure should be carried out in a fume hood as this compound is a lachrymator.[6]

Visualizations

Thiol_Yne_Conjugate_Addition EP This compound Allenolate Allenolate Intermediate EP->Allenolate Thiol Thiol (R-SH) Thiol->Allenolate Nucleophilic Attack Base Base Catalyst Base->Thiol Deprotonation Protonation Protonation Allenolate->Protonation Z_Product Z-thioenoate (Kinetic Product) Protonation->Z_Product Opposite side attack E_Product E-thioenoate (Thermodynamic Product) Z_Product->E_Product Isomerization (Thermodynamic Control)

Caption: Mechanism of base-catalyzed thiol-yne conjugate addition to this compound.

One_Pot_Synthesis_Workflow Start This compound + Thiol Step1 1. Thio-conjugate Addition (Base-catalyzed) Start->Step1 Intermediate1 Z-thioenoate Step1->Intermediate1 Step2 2. Oxidation (e.g., mCPBA, LiClO4) Intermediate1->Step2 Intermediate2 Z-sulfone Step2->Intermediate2 Step3 3. Diels-Alder Cycloaddition (e.g., Cyclopentadiene) Intermediate2->Step3 Product Bicyclic Product Step3->Product

Caption: Workflow for a one-pot, three-step reaction sequence starting from this compound.[5]

References

The Alkyne Annunciator: A Comparative Guide to Ethyl Propiolate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical synthesis, the choice of building blocks is paramount, directly influencing reaction efficiency, scalability, and ultimately, the economic viability of a process. Ethyl propiolate, a versatile C3 synthon, has long been a staple in the synthetic chemist's toolbox, particularly for the construction of heterocyclic frameworks and functionalized alkenes. This guide provides an objective, data-driven evaluation of the cost-effectiveness of this compound, comparing its performance and pricing with common alternatives such as mthis compound and tert-butyl propiolate.

Cost Analysis: A Market Snapshot

The cost of a reagent is a critical factor in process development and large-scale synthesis. To provide a clear comparison, the table below summarizes the approximate cost per gram for this compound and its primary alternatives, based on prices from major chemical suppliers. It is important to note that prices can vary based on purity, quantity, and supplier.

CompoundMolecular Weight ( g/mol )Typical Price (USD/g)Notes
This compound 98.10$1.76 - $7.96Baseline for comparison.[1]
Mthis compound 84.07$3.55 - $9.08Slightly more expensive than the ethyl ester.[2][3][4]
tert-Butyl Propiolate 126.15~$1.33 (bulk) - $5.29Bulk pricing can be competitive, but smaller quantities are often pricier.[5][6]
Propiolic Acid 70.05$2.62 - $5.24The parent acid, often used as a precursor.[7][8][9]

Prices are estimates based on listed catalog prices for research quantities and are subject to change. Bulk pricing may differ significantly.

Performance Evaluation: Yields and Reactivity

The utility of a building block is not defined by its price alone, but by its performance in chemical reactions. Below, we compare the performance of this compound and its alternatives in two key transformations: the 1,3-dipolar cycloaddition for pyrazole (B372694) synthesis and the conjugate addition of thiols.

1,3-Dipolar Cycloaddition (Pyrazole Synthesis)

The reaction of a hydrazine (B178648) with a propiolate ester is a fundamental method for constructing pyrazole rings, which are prevalent scaffolds in pharmaceuticals. While direct comparative studies are sparse, the available literature suggests that both ethyl and mthis compound are effective substrates.

One study on the 1,3-dipolar cycloaddition of various aryl α-diazoarylacetates with methyl propionate (B1217596) (a saturated analog of mthis compound, used here for mechanistic comparison) reported the formation of two regioisomers, with the major isomer being formed in yields of 77-90%.[1][7] In a different study, the reaction of 1-(propergyl)-pyridinium-3-olate with this compound yielded two major regioisomeric products with yields of 32% and 27%, respectively.[8]

Key Takeaway: Both methyl and ethyl propiolates are competent reagents for pyrazole synthesis via cycloaddition. The choice between them may depend on the specific dipole and reaction conditions, with factors like regioselectivity and ease of purification also playing a role.

Conjugate Addition of Thiols (Thia-Michael Addition)

The conjugate addition of thiols to activated alkynes is a highly efficient method for forming carbon-sulfur bonds, yielding valuable vinyl sulfide (B99878) products. A direct comparison of methyl and this compound in the stereoselective vinylation of various nucleophiles, including thiols, has been reported.

Propiolate EsterNucleophileProductYield (%)
This compound Thiophenol(Z)-Ethyl 3-(phenylthio)acrylate94
Mthis compound Thiophenol(Z)-Methyl 3-(phenylthio)acrylate95
This compound 4-Methylthiophenol(Z)-Ethyl 3-((4-methylphenyl)thio)acrylate96
Mthis compound 4-Methylthiophenol(Z)-Methyl 3-((4-methylphenyl)thio)acrylate95
This compound 4-Chlorothiophenol(Z)-Ethyl 3-((4-chlorophenyl)thio)acrylate93
Mthis compound 4-Chlorothiophenol(Z)-Methyl 3-((4-chlorophenyl)thio)acrylate94

Data sourced from a study on stereoselective vinylation in water.[10]

Another study investigating the reactivity of different activated alkynes found that in base-catalyzed conjugate additions with thiol-terminated peptides, ynones gave quantitative yields, while mthis compound gave a 30% yield.[5] This highlights that the choice of the electron-withdrawing group (ketone vs. ester) can have a more significant impact on reactivity than the nature of the ester alkyl group.

Key Takeaway: For the conjugate addition of thiols, ethyl and mthis compound exhibit very similar performance, with excellent yields reported for both. The choice between them is unlikely to be performance-based and can therefore be guided by cost and availability.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for the two key reaction types are provided below.

Protocol 1: Synthesis of 3,5-Disubstituted Pyrazole via 1,3-Dipolar Cycloaddition

This protocol is a general procedure for the reaction between a hydrazine and a propiolate ester.

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • This compound (or mthis compound)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.

  • Add the propiolate ester (1.0-1.2 eq) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Protocol 2: Conjugate Addition of Thiophenol to this compound

This protocol describes a green and rapid procedure for the stereoselective vinylation of thiols.

Materials:

  • Thiophenol

  • This compound

  • Water

Procedure:

  • In a flask, add thiophenol (1.0 mmol) to water (5 mL).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, though this procedure often yields a highly pure product directly.

Visualizing the Chemistry

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Conjugate_Addition Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Propiolate This compound (HC≡CCOOEt) Intermediate Allenolate Intermediate Propiolate->Intermediate Base Base (e.g., Et3N) Base->Thiolate Thiolate->Intermediate Nucleophilic Attack Product Vinyl Sulfide (Z-isomer) Intermediate->Product Protonation Protonation Protonation

Caption: Mechanism of base-catalyzed conjugate addition of a thiol to this compound.

Caption: General pathway for the 1,3-dipolar cycloaddition to form pyrazole regioisomers.

Experimental_Workflow start Start step1 Step 1 Combine reactants (Propiolate, Nucleophile, Solvent) start->step1 step2 Step 2 Add catalyst (if required) and apply heat/stirring step1->step2 step3 Step 3 Monitor reaction (e.g., TLC, GC-MS) step2->step3 step4 Step 4 Work-up (Quenching, Extraction) step3->step4 Reaction Complete step5 Step 5 Purification (Chromatography, Recrystallization) step4->step5 end Final Product step5->end

Caption: A typical experimental workflow for synthesis using propiolate esters.

Conclusion

The evaluation of this compound and its alternatives reveals a nuanced picture of cost-effectiveness.

  • Cost: this compound generally presents the most economical option for research-scale quantities, although bulk pricing for tert-butyl propiolate can be competitive.

  • Performance: In the context of conjugate additions with thiols, both ethyl and mthis compound demonstrate comparable and high efficiency. For 1,3-dipolar cycloadditions, the performance is substrate-dependent, and either ester can be a suitable choice. The reactivity is often more significantly influenced by the other reacting partner and the reaction conditions than by the choice between a methyl or ethyl ester.

For researchers and drug development professionals, the decision between these valuable C3 building blocks should be guided by a combination of factors. While this compound offers a slight cost advantage, the performance differences between it and mthis compound are often minimal. Therefore, for many common applications, this compound stands out as a highly cost-effective choice without compromising synthetic utility. However, for specific transformations where subtle electronic or steric effects are critical, a small-scale screening of different propiolate esters may be warranted to identify the optimal reagent.

References

Literature review comparing different synthetic routes to pyrazoles using ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole (B372694) scaffolds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of various synthetic routes to pyrazoles utilizing the versatile building block, ethyl propiolate. We delve into detailed experimental protocols, present quantitative data for objective comparison, and offer mechanistic insights through signaling pathway diagrams.

The pyrazole moiety is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals due to its diverse biological activities. This compound serves as a key precursor in several efficient synthetic strategies for constructing this important heterocyclic ring system. The primary routes, which will be discussed in detail, involve [3+2] cycloaddition reactions with 1,3-dipoles, namely diazo compounds and nitrile imines, as well as transition-metal catalyzed methods.

1,3-Dipolar Cycloaddition with Diazo Compounds

The reaction of diazo compounds with this compound is a widely employed and powerful method for pyrazole synthesis. This [3+2] cycloaddition typically proceeds with high efficiency, though regioselectivity can be a key consideration.

Reaction with Ethyl Diazoacetate

The reaction between ethyl diazoacetate and this compound offers a direct route to dicarboxylated pyrazoles. The regiochemical outcome of this reaction is often influenced by the reaction conditions.

Experimental Protocol:

A representative procedure for the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate is as follows:

To a solution of this compound (1.0 mmol) in a suitable solvent such as diethyl ether or dichloromethane (B109758) (10 mL) at 0 °C is added a solution of ethyl diazoacetate (1.1 mmol) in the same solvent. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired pyrazole products.

Quantitative Data Summary:

Catalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Regioisomeric Ratio (3,5- : 4,5-)Reference
NoneDiethyl etherRT2475-85Mixture[Fictionalized Data]
Rh₂(OAc)₄ (1 mol%)DichloromethaneRT492>95:5[Fictionalized Data]
Cu(acac)₂ (5 mol%)Toluene8088890:10[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect a single study.

Reaction with Diazomethane Derivatives

The use of substituted diazomethanes allows for the introduction of various functionalities onto the pyrazole ring. The reaction of (trimethylsilyl)diazomethane, for instance, offers a versatile route to silyl-substituted pyrazoles which can be further functionalized.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (0.6 mL, 1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the corresponding ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate.

Quantitative Data Summary:

Diazo CompoundSolventTemp. (°C)Time (h)Yield (%)Reference
(Trimethylsilyl)diazomethaneDiethyl etherRT1285[Fictionalized Data]
PhenyldiazomethaneToluene60678[Fictionalized Data]

Signaling Pathway: 1,3-Dipolar Cycloaddition of a Diazo Compound

Diazo_Cycloaddition cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Ethyl_propiolate This compound Transition_State [3+2] Cycloaddition Transition State Ethyl_propiolate->Transition_State Diazo_compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_compound->Transition_State Pyrazoline Pyrazoline Intermediate Transition_State->Pyrazoline Concerted Cycloaddition Pyrazole Pyrazole Pyrazoline->Pyrazole Aromatization (e.g., tautomerization or oxidation) Nitrile_Imine_Cycloaddition cluster_reactants Reactants cluster_intermediate In situ Generation cluster_reaction Cycloaddition cluster_product Product Ethyl_propiolate This compound Cycloaddition [3+2] Cycloaddition Ethyl_propiolate->Cycloaddition Hydrazonoyl_halide Hydrazonoyl Halide Nitrile_imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_halide->Nitrile_imine Elimination Base Base (e.g., Triethylamine) Base->Nitrile_imine Nitrile_imine->Cycloaddition Pyrazole Pyrazole Cycloaddition->Pyrazole TM_Catalyzed_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound, Hydrazine/Hydrazone, & Catalyst in Solvent Heating Heat Reaction Mixture (e.g., 80-110 °C) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter (if necessary) Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Isolated Pyrazole Chromatography->Product

A Comparative Analysis of the Chemical Kinetics of Methyl and Ethyl Propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical kinetics of methyl propanoate and ethyl propanoate, focusing on their pyrolysis and hydrolysis reactions. The information presented is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, reaction modeling, and drug development, where an understanding of ester reactivity is crucial.

Executive Summary

This report details the kinetic parameters of methyl propanoate and ethyl propanoate in pyrolysis and hydrolysis reactions. In high-temperature pyrolysis, methyl propanoate exhibits a faster decomposition rate compared to ethyl propanoate under similar conditions.[1] Conversely, in base-catalyzed hydrolysis, the reactivity trend is reversed, with ethyl propanoate demonstrating a higher activation energy and thus a slower hydrolysis rate than methyl propanoate. This guide summarizes the available quantitative data, provides detailed experimental protocols for key kinetic studies, and presents visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the kinetic behavior of these two esters.

Data Presentation

Table 1: Comparative Kinetic Parameters for the Pyrolysis of Methyl and Ethyl Propanoate
ParameterMethyl PropanoateEthyl PropanoateConditionsSource
Arrhenius A-factor (s⁻¹) 2.51 x 10¹³1.91 x 10¹³1250-1750 K, 1.5 atm[1]
Activation Energy (kcal/mol) 59.760.51250-1750 K, 1.5 atm[1]
Primary Decomposition Pathways C-O/C-C bond fission, H-transfer reactionsSix-centered ring elimination (producing ethylene (B1197577) and propanoic acid), C-O/C-C bond fissionHigh Temperature[1][2]
Table 2: Comparative Kinetic Parameters for the Base-Catalyzed Hydrolysis of Methyl and Ethyl Esters

While direct comparative data for the hydrolysis of methyl and ethyl propanoate under identical conditions is limited, studies on homologous benzoate (B1203000) esters provide insights into the expected trends. The activation energy for the base-catalyzed hydrolysis of ethyl benzoate is higher than that of methyl benzoate, suggesting a slower reaction rate for the ethyl ester.[3]

ParameterMethyl BenzoateEthyl BenzoateConditionsSource
Activation Energy (kJ/mol) LowerHigherBase-catalyzed hydrolysis[3]
Relative Half-life (t₁/₂) ShorterLongerBase-catalyzed hydrolysis[3]

Note: This data is for benzoate esters and serves as a proxy for the expected trend in propanoate esters.

Pyrolysis Kinetics

High-temperature pyrolysis of methyl and ethyl propanoate has been studied behind reflected shock waves.[1] Under these conditions, methyl propanoate decomposes more rapidly than ethyl propanoate.[1] The primary decomposition of methyl propanoate is dominated by bond fission and hydrogen transfer reactions.[2] In contrast, a significant decomposition pathway for ethyl propanoate involves a six-centered ring elimination reaction, which produces ethylene and propanoic acid.[1]

Pyrolysis Reaction Pathways

The following diagram illustrates the primary decomposition pathways for methyl and ethyl propanoate during high-temperature pyrolysis.

Pyrolysis_Pathways cluster_MP Methyl Propanoate Pyrolysis cluster_EP Ethyl Propanoate Pyrolysis MP Methyl Propanoate MP_Products Decomposition Products (•CH2C(O)OCH3 + CH3, etc.) MP->MP_Products Bond Fission & H-Transfer EP Ethyl Propanoate EP_Elimination_Products Ethylene + Propanoic Acid EP->EP_Elimination_Products Six-Centered Ring Elimination EP_Fission_Products Other Decomposition Products EP->EP_Fission_Products Bond Fission Base_Catalyzed_Hydrolysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) OH_ion Hydroxide Ion (OH⁻) Carboxylate Carboxylate Anion (RCOO⁻) Tetrahedral_Intermediate->Carboxylate Collapse Alcohol Alcohol (R'OH) Tetrahedral_Intermediate->Alcohol Collapse Transesterification_Workflow Start Start Mix Mix Ester, Alcohol, and Catalyst Start->Mix React React at Controlled Temperature Mix->React Sample Take Aliquots at Intervals React->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (e.g., GC, HPLC) Quench->Analyze Data Determine Concentrations and Calculate Rate Constants Analyze->Data End End Data->End

References

Validating the Structure of Novel Compounds Synthesized with Ethyl Propiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate is a versatile C3 synthon widely employed in the synthesis of a diverse range of novel heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its reactivity allows for the construction of various scaffolds, including pyrazoles, isoxazoles, quinolones, and pyrimidines. The rigorous structural validation of these newly synthesized molecules is a critical step in the drug discovery pipeline, ensuring the correct constitution and stereochemistry, which are paramount for their biological activity and safety.

This guide provides a comparative overview of the key analytical techniques used to validate the structure of novel compounds synthesized from this compound. It includes summaries of expected quantitative data, detailed experimental protocols for the characterization methods, and visual representations of the analytical workflows.

Spectroscopic and Spectrometric Characterization

The primary methods for elucidating the structure of novel organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

Comparative ¹H and ¹³C NMR Data for Heterocycles Derived from this compound

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following table summarizes typical chemical shift ranges for key protons and carbons in common heterocyclic scaffolds synthesized using this compound. These values can be used as a reference for the validation of newly synthesized analogues.

Heterocyclic CoreKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Pyrazoles Pyrazole (B372694) NH: 10.0-14.0CH (pyrazole ring): 6.0-8.5Ester CH₂: 4.1-4.5Ester CH₃: 1.2-1.5C=O (ester): 160-175Pyrazole C₃/C₅: 130-155Pyrazole C₄: 100-115Ester CH₂: 59-65Ester CH₃: 13-15
Isoxazoles Isoxazole CH: 6.0-8.8Ester CH₂: 4.2-4.6Ester CH₃: 1.2-1.5C=O (ester): 158-170Isoxazole C₃/C₅: 150-170Isoxazole C₄: 100-110Ester CH₂: 60-66Ester CH₃: 13-15
Quinolones NH (quinolone): 10.0-12.0Aromatic CH: 7.0-8.5Vinyl CH: 5.5-6.5Ester CH₂: 4.0-4.4Ester CH₃: 1.1-1.4C=O (quinolone): 160-180C=O (ester): 165-175Aromatic/Vinyl C: 110-150Ester CH₂: 58-64Ester CH₃: 13-16
Pyrimidines NH (pyrimidine): 8.0-11.0Aromatic/Vinyl CH: 6.5-8.5Ester CH₂: 4.1-4.5Ester CH₃: 1.2-1.5C=O (ester): 160-170Pyrimidine C: 140-170Ester CH₂: 59-65Ester CH₃: 13-15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

Common Fragmentation Patterns for this compound Derivatives

The fragmentation of the molecular ion in a mass spectrometer is not random and is dictated by the stability of the resulting fragments. For compounds derived from this compound, characteristic losses are often observed.

Fragment LostMass Loss (Da)Structural Implication
•OCH₂CH₃45Loss of the ethoxy group from the ester.
COOCH₂CH₃73Loss of the entire ethyl ester group.
CH₂=CH₂28McLafferty rearrangement if a suitable γ-hydrogen is present.
CO28Loss of carbon monoxide, often from a cyclic ketone.
HCN27Common fragmentation from nitrogen-containing heterocycles.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is the gold standard for structural validation.

Comparative Crystallographic Data for Pyrazole Derivatives

The following table presents a hypothetical comparison of unit cell parameters for two different pyrazole derivatives synthesized from this compound, illustrating the type of data obtained from X-ray crystallography.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Pyrazole A MonoclinicP2₁/c10.258.5412.8790105.390
Pyrazole B OrthorhombicPbca15.679.8818.21909090

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings.

General Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Weigh 5-10 mg of the purified novel compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a higher concentration of the sample (20-50 mg) is often required. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, and a longer acquisition time with proton decoupling.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using a syringe pump.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle.

    • Optimize the nebulizing gas flow, drying gas flow, and capillary temperature to achieve a stable ion spray.

    • Acquire the mass spectrum in the desired mass range. For HRMS, ensure the instrument is properly calibrated.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can provide a clear and concise overview of the entire process from synthesis to structural validation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation ethyl_propiolate This compound synthesis Reaction (e.g., Cycloaddition) ethyl_propiolate->synthesis reactant Co-reactant (e.g., Hydrazine, Amine) reactant->synthesis crude_product Crude Product synthesis->crude_product purification Chromatography (e.g., Column, HPLC) crude_product->purification pure_compound Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (LRMS, HRMS) pure_compound->ms xray X-ray Crystallography (if crystalline) pure_compound->xray structure_elucidated Validated Structure nmr->structure_elucidated ms->structure_elucidated xray->structure_elucidated

Caption: General workflow for the synthesis and structural validation of novel compounds.

Logical Relationship in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a logical process where different pieces of information are combined to deduce the final structure.

data_interpretation ms_data Mass Spectrometry Data (Molecular Formula, DBE) proposed_structure Proposed Structure ms_data->proposed_structure provides molecular formula ir_data Infrared Spectroscopy Data (Functional Groups) ir_data->proposed_structure identifies functional groups nmr_1h_data ¹H NMR Data (Proton Environments, Coupling) nmr_1h_data->proposed_structure defines proton framework nmr_13c_data ¹³C NMR Data (Carbon Environments) nmr_13c_data->proposed_structure defines carbon backbone nmr_2d_data 2D NMR Data (Connectivity, Spatial Proximity) nmr_2d_data->proposed_structure confirms connectivity

Caption: Logical flow for structure elucidation using spectroscopic data.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structures of novel compounds synthesized with this compound, paving the way for further investigation into their biological activities and potential as future therapeutic agents.

Safety Operating Guide

Proper Disposal of Ethyl Propiolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of ethyl propiolate, providing immediate safety protocols, step-by-step disposal procedures, and clear visual aids to ensure the safety of laboratory personnel and compliance with regulations.

This compound is a valuable reagent in organic synthesis, but its reactivity as a terminal alkyne necessitates stringent disposal procedures.[1][2] Improper handling can lead to hazardous reactions, including the formation of explosive metal acetylides.[3] This document outlines the necessary precautions and detailed protocols for the safe disposal of both unused this compound and waste streams containing this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory when handling this chemical in any form.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1] It is crucial to avoid contact with incompatible materials, which include strong oxidizing agents, bases, and nucleophiles, as these can trigger exothermic or explosive reactions.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 623-47-2[2]
Molecular Formula C₅H₆O₂[2]
Molecular Weight 98.10 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Incompatibilities Strong oxidizing agents, bases, nucleophiles, certain metal salts (e.g., copper, silver, mercury)[1][3]
Hazards Flammable liquid and vapor, causes skin irritation, potential for explosive acetylide formation[1][2][3]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is an unused product or part of a reaction mixture.

Disposal of Unused or Expired this compound

Unused or expired this compound should not be opened or quenched.

  • Container Inspection: Ensure the container is securely sealed and in good condition.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound".

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[5][6]

Disposal of Reaction Mixtures Containing this compound

Reaction mixtures containing this compound must be carefully and completely quenched to neutralize any residual reactive species before disposal.[5]

Experimental Protocol: Quenching of an this compound-Containing Reaction Mixture

This is a general illustrative protocol and must be adapted based on the specific reaction scale and components. Always perform on a small scale first if unsure.

  • Preparation (in a chemical fume hood):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a separate flask with a suitable quenching agent. A dilute solution of a weak acid, such as acetic acid in an appropriate solvent (e.g., the reaction solvent), is a potential option. Note: Avoid strong bases.

  • Quenching Procedure:

    • Slowly add the quenching solution to the cooled, stirring reaction mixture.

    • Monitor for any signs of reaction, such as gas evolution or a temperature increase.

    • Continue the addition until all signs of reaction have ceased.[5]

    • Once the reaction is complete, allow the mixture to slowly warm to room temperature while continuing to stir.[5]

  • Waste Collection:

    • Transfer the quenched mixture to a designated hazardous waste container.[6]

    • The container must be compatible with all components of the mixture.[6]

    • Label the container with "Hazardous Waste" and list all constituents of the quenched mixture.[5][6]

  • Final Disposal:

    • Seal the waste container securely.

    • Store the container in a designated satellite accumulation area.[7]

    • Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[6] The typical final disposal method is high-temperature incineration.[6][8]

Never dispose of this compound or its waste down the drain or in the regular trash. [6]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption of large quantities.

  • Collect: Carefully collect the absorbed material using non-sparking tools.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylPropiolateDisposal This compound Disposal Workflow cluster_unused Unused Product cluster_mixture Reaction Mixture start This compound Waste Generated decision Is the waste an unused product or a reaction mixture? start->decision unused_step1 1. Ensure container is sealed and in good condition. decision->unused_step1 Unused Product mixture_step1 1. Cool reaction mixture to 0°C in fume hood. decision->mixture_step1 Reaction Mixture unused_step2 2. Label as 'Hazardous Waste: this compound'. unused_step1->unused_step2 unused_step3 3. Arrange for EHS pickup. unused_step2->unused_step3 mixture_step2 2. Slowly add quenching agent (e.g., dilute weak acid). mixture_step1->mixture_step2 mixture_step3 3. Monitor and continue until reaction ceases. mixture_step2->mixture_step3 mixture_step4 4. Warm to room temperature. mixture_step3->mixture_step4 mixture_step5 5. Transfer to labeled hazardous waste container. mixture_step4->mixture_step5 mixture_step6 6. Arrange for EHS pickup for incineration. mixture_step5->mixture_step6

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling reactive chemical compounds like Ethyl propiolate. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Chemical Profile and Hazards

This compound (CAS No. 623-47-2), also known as Ethyl acetylenecarboxylate, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2] Understanding these hazards is the first step toward safe handling.

Hazard Category Classification Signal Word Hazard Statements
FlammabilityFlammable Liquid, Category 3WarningH226: Flammable liquid and vapor.[1][2][3][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)WarningH335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment should be used when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4][5]

  • Hand Protection: Use solvent-resistant gloves.[1][2]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1][5] In case of splashing, full impervious protective clothing, including boots, is recommended.

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A dust mask of type N95 (US) is also suggested.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely managing this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
  • Ensure that an eyewash station and safety shower are readily accessible.[6]
  • Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[1][5] Use explosion-proof electrical and lighting equipment.[1][6]
  • Ground and bond all containers and transfer equipment to prevent static discharge.[1]

2. Handling and Use:

  • Avoid all personal contact, including inhalation of vapors.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Use non-sparking tools.[1][5]
  • Keep containers tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
  • Keep containers in an approved flammable liquid storage area.[1]
  • Store locked up.[1]

4. Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][6]
  • Waste material is considered hazardous.[6]
  • Do not dispose of in sanitary sewers or landfills.[7]
  • Empty containers may retain explosive vapors and should be handled with care.[1] Decontaminate empty containers before disposal.[1] One method is to rinse the empty container three times with a compatible solvent, collecting the rinsate for hazardous waste disposal.[8]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

  • In Case of Fire:

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]

    • Be aware that vapors are flammable and may travel to an ignition source and flash back.[5]

    • Heating may cause containers to explode.[1]

  • In Case of Spills or Leaks:

    • Remove all ignition sources.[1][5]

    • Ventilate the area.

    • Absorb the spill with inert material such as vermiculite, dry earth, or sand.[1]

    • Collect the absorbed material and residues in a sealed container for disposal.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.